Acylfulvene
Description
Properties
IUPAC Name |
(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKJNQXUARACO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327131 | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125392-76-9 | |
| Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acylfulvene, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acylfulvene, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Acylfulvene from Omphalotus olearius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jack-o'-lantern mushroom, Omphalotus olearius, a bioluminescent fungus found in wooded areas, is the natural source of a class of cytotoxic sesquiterpenes known as illudins.[1] While highly toxic, these compounds have provided the foundation for the development of a promising new class of anti-cancer agents: the acylfulvenes. Acylfulvenes are semi-synthetic derivatives of illudins, with irofulven (B1672183) (6-hydroxymethylacylfulvene) being a key example that has undergone clinical trials.[2][3] This technical guide provides an in-depth overview of the discovery of acylfulvenes from Omphalotus olearius, detailing the experimental protocols for the isolation of the precursor illudin S, the synthesis of acylfulvenes, and their mechanism of action, including relevant signaling pathways and quantitative data.
From Mushroom to Molecule: Isolation and Synthesis
The journey from the fungal source to a potential therapeutic involves a multi-step process of extraction, purification, and semi-synthesis.
Experimental Protocol 1: Submerged Cultivation of Omphalotus olearius and Extraction of Illudin S
A critical step in obtaining acylfulvenes is the consistent and scalable production of its precursor, illudin S, from Omphalotus olearius. Submerged cultivation in bioreactors offers a controlled environment for mycelial growth and metabolite production.
1. Culture Initiation and Growth:
-
Strain Selection: Obtain a high-yielding strain of Omphalotus olearius.
-
Media Preparation: Prepare a suitable liquid culture medium. A variety of media can be used, with one example being Rb2 medium containing corn steep solids.[4] The initial pH of the medium should be optimized, typically between 4.0 and 4.5.[2]
-
Inoculation and Incubation: Inoculate the sterile medium with a mycelial culture of O. olearius. Incubate the culture in a shaker at an optimal temperature, around 28°C, for a period of several days to weeks to allow for sufficient biomass and illudin S production.[2][4]
2. Extraction and Purification of Illudin S:
-
Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration. Illudin S is secreted into the broth.[4]
-
Solvent Extraction: Extract the culture broth with an organic solvent such as ethyl acetate.[5] This will partition the illudin S and other nonpolar metabolites into the organic phase.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Purify the crude extract using column chromatography. A common method involves using a silica (B1680970) gel column and eluting with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, to separate illudin S from other compounds.[6]
-
Crystallization: Further purify the illudin S fraction by crystallization from a suitable solvent system to obtain pure illudin S.
Experimental Protocol 2: Semi-Synthesis of Irofulven from Illudin S
Irofulven is synthesized from illudin S through a chemical reaction known as a reverse Prins reaction.[7][8]
1. Reaction Setup:
-
Dissolve purified illudin S in a suitable solvent.
-
Treat the illudin S solution with an acid catalyst and an excess of formaldehyde.[9]
2. Reaction Monitoring and Work-up:
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the acid and excess formaldehyde.
-
Extract the product, irofulven, into an organic solvent.
3. Purification:
-
Purify the crude irofulven using column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Quantitative Data
The efficiency of both the extraction and synthesis processes is critical for the development of acylfulvenes as therapeutic agents. The following tables summarize key quantitative data.
Table 1: Illudin S Production from Omphalotus Species
| Omphalotus Species | Cultivation Method | Yield of Illudin S | Reference |
| Omphalotus olearius | Submerged Cultivation | 0.81 - 3.1 mg/mL | [2] |
| Omphalotus nidiformis | Submerged Cultivation (Optimized) | ~78 mg/L (Illudin M) | [4][10] |
| Omphalotus olivascens | Fruiting Bodies | ~5 mg from 400 g | [7] |
Table 2: In Vitro Cytotoxicity of Irofulven in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate | ~1.0 | [11] |
| HCT-116 | Colon | ~0.5 | [11] |
| HT-29 | Colon | ~0.8 | [11] |
| A2780 | Ovarian | ~0.49 | [11] |
| OVCAR-3 | Ovarian | 2.4 | [12] |
| CAOV3 | Ovarian | 0.9 | [12] |
| PANC-1 | Pancreatic | 1-18 | [11] |
| MIA PaCa-2 | Pancreatic | 1-18 | [11] |
| BxPC-3 | Pancreatic | 1-18 | [11] |
Mechanism of Action: DNA Damage and Cell Cycle Arrest
Acylfulvenes exert their cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[3][13]
Signaling Pathways
The cellular response to this compound-induced DNA damage is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: this compound activation and DNA adduct formation.
Caption: Irofulven-induced DNA damage response pathway.
Experimental Protocol 3: In Vitro Cytotoxicity Assays
To quantify the cytotoxic effects of acylfulvenes, several in vitro assays can be employed.
1. MTT Assay (Cell Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
2. SRB Assay (Cell Proliferation):
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the this compound.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
3. Clonogenic Assay (Long-Term Survival):
-
Cell Seeding and Treatment: Treat a low density of cells with the this compound for a defined period.
-
Colony Formation: Wash off the drug and allow the cells to grow for 1-3 weeks to form colonies.
-
Fixation and Staining: Fix and stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the control.
Experimental Protocol 4: Analysis of Cell Cycle and DNA Damage Signaling
1. Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Treat cells with the this compound at a concentration around the IC50 value for various time points.
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to identify any drug-induced cell cycle arrest.[10][12]
2. Western Blotting for DNA Damage Markers:
-
Cell Treatment and Lysis: Treat cells with the this compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key DNA damage response proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, and γH2AX).[9][10]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection via chemiluminescence.
-
Data Analysis: Analyze the changes in the levels of these phosphorylated proteins to confirm the activation of the DNA damage response pathway.
Conclusion
The discovery of acylfulvenes, originating from the toxic mushroom Omphalotus olearius, represents a compelling example of natural product-inspired drug development. Through a combination of fungal cultivation, organic synthesis, and detailed biological evaluation, a novel class of anti-cancer agents with a unique mechanism of action has been established. The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists in the field of oncology and drug discovery, facilitating further investigation into this promising area of cancer therapeutics. The preferential targeting of the Transcription-Coupled Nucleotide Excision Repair pathway by acylfulvenes opens up possibilities for personalized medicine, where the genetic makeup of a patient's tumor could predict their response to these agents.[6][13] Continued research into the isolation of illudins, the synthesis of novel this compound analogs, and the intricate details of their biological activity will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterisation of a broderol-like illudin, omphaderol in the mycelial extracts of Omphalotus mexicanus (Omphalotaceae) using UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 9. Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. sketchviz.com [sketchviz.com]
An In-depth Technical Guide to the Mechanism of Action of Acylfulvene on DNA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanisms underlying the antitumor activity of Acylfulvene, with a specific focus on its interaction with DNA. It covers the bioactivation process, the nature of DNA adduct formation, the cellular consequences of the DNA damage, and the specific DNA repair pathways involved in the cellular response.
Introduction: this compound as a Novel Antitumor Agent
Acylfulvenes (AFs) are a class of semi-synthetic cytotoxic compounds derived from the natural sesquiterpene illudin S, a product of the Omphalotus olearius mushroom.[1] While illudins demonstrated potent antitumor activity, their high toxicity limited their therapeutic potential.[2] Acylfulvenes, such as the clinical trial candidate Irofulven (hydroxymethylthis compound, HMAF), were developed to improve the therapeutic index, exhibiting a more favorable tumor specificity and safety profile.[2][3]
The primary mechanism of action for Acylfulvenes involves the alkylation of DNA, which disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] A key feature of this compound's selectivity and potency is its requirement for intracellular bioactivation, a process often more efficient in tumor cells.[1][3]
Bioactivation: The Prerequisite for Cytotoxicity
This compound is a prodrug that requires reductive bioactivation to become a potent DNA alkylating agent.[1] While capable of direct alkylation, its cytotoxicity is significantly enhanced through enzymatic conversion to a highly reactive electrophilic intermediate.[1][3]
2.1 The Role of Prostaglandin Reductase 1 (PTGR1)
The primary enzyme responsible for the bioactivation of this compound is Prostaglandin Reductase 1 (PTGR1), an NADPH-dependent oxidoreductase.[1][5] PTGR1 is frequently overexpressed in various solid tumors, which contributes to the selective toxicity of this compound towards cancer cells.[4][6] Cells with higher levels of PTGR1 are more proficient at activating the drug, leading to increased DNA adduct formation and greater sensitivity.[1][7] This dependency on PTGR1 provides a potential biomarker for patient selection in clinical applications.[8] Other reductive enzymes, such as alkenal/one oxidoreductase (AOR), have also been implicated in this process.[9][10]
DNA Interaction and Adduct Formation
Once activated, the this compound intermediate rapidly alkylates DNA, preferentially targeting the purine (B94841) bases, deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo).[1][9]
3.1 Nature of DNA Adducts The primary and most abundant DNA lesion is an adduct formed at the N3 position of adenine (B156593) (3-alkyl-dAdo).[9][10] Two minor adducts are also formed with guanine (B1146940), at the N3 and N7 positions.[11] This alkylation occurs within the minor groove of the DNA helix.[4]
3.2 Adduct Instability and Depurination A critical feature of this compound-DNA adducts is their instability under physiological conditions. The covalent bond between the alkylated purine and the deoxyribose backbone is weakened, leading to spontaneous cleavage through a process called depurination. This process has a half-life of approximately 8.5 hours for the 3-alkyladenine adduct.[9][10] Depurination results in two significant forms of DNA damage:
-
Release of an Alkylated Base: The damaged purine base is excised from the DNA strand.
-
Formation of an Abasic (AP) Site: An apurinic/apyrimidinic site is left behind in the DNA backbone, which itself is a mutagenic lesion that can stall DNA replication and transcription.[11]
This cascade of adduct formation followed by depurination leads to single-strand breaks in the DNA, occurring specifically at adenine and guanine sites.[9][10]
Data Presentation: Quantitative Analysis of this compound Activity
The cytotoxicity of this compound is directly correlated with its bioactivation and subsequent DNA damage. This is quantitatively demonstrated by comparing IC₅₀ values in cell lines with differing levels of the activating enzyme PTGR1 and by measuring adduct formation.
Table 1: Cytotoxicity of this compound in Relation to PTGR1 Expression
| Cell Line | PTGR1 Status | This compound IC₅₀ | Fold Difference | Reference |
|---|---|---|---|---|
| HEK-293T | Control (Blank Vector) | ~10 µM | 1x | [1] |
| HEK-293T | PTGR1 Overexpression | ~0.25 µM | 40x |[1] |
Table 2: Cytotoxicity of this compound in HT29 Colon Cancer Cells with DNA Repair Inhibition
| Treatment Condition | This compound IC₅₀ | Fold Decrease | Reference |
|---|---|---|---|
| This compound Alone | 155 ± 25 nM | 1x | [11] |
| this compound + UCN-01 (NER Inhibitor) | 50 ± 10 nM | ~3.1x |[11] |
Table 3: this compound-Adenine Adduct Formation in SW-480 Colon Cancer Cells
| Cell Line | Treatment | Adducts / 10⁷ Nucleotides (Approx.) | Reference |
|---|---|---|---|
| SW-480 | This compound | ~50-100 | [7] |
| PTGR1-480 (PTGR1 Overexpression) | this compound | ~150-250 |[7] |
DNA Damage Response (DDR) and Repair Pathways
The complex DNA lesions induced by this compound trigger a unique cellular DNA Damage Response. Unlike many conventional alkylating agents, this compound-induced damage is not recognized by the global genome repair machinery.[12]
4.1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) this compound adducts create significant helical distortion, which stalls the RNA polymerase II (RNA Pol II) complex during transcription.[2][4] This stalling event specifically initiates the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[12][13] Cells deficient in key TC-NER factors, such as CSA and CSB, are hypersensitive to this compound.[12][14] Conversely, factors required only for global NER (like XPC) are not necessary for the repair of these lesions, highlighting the specificity of the repair response.[12][14]
4.2 Homologous Recombination (HR) and Synthetic Lethality If the TC-NER pathway is unable to resolve the adducts, particularly ahead of a replication fork, the replication machinery can collapse, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[4][6][15] These DSBs are primarily repaired by the Homologous Recombination (HR) pathway.[13]
This dependency creates a synthetic lethal interaction: cancer cells that have pre-existing deficiencies in HR pathway genes (e.g., BRCA1, BRCA2, ATM) are exceptionally vulnerable to this compound.[4][6][15] In these HR-deficient cells, the DSBs induced by this compound cannot be repaired, leading to catastrophic genomic instability and cell death. This provides a strong therapeutic rationale for using this compound analogs like LP-184 in tumors with HRD.[4][16][17]
Experimental Protocols
The study of this compound's mechanism of action relies on several key experimental techniques to quantify its effects on cell viability and DNA integrity.
5.1 Protocol: Cell Viability / Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Inoculate 5,000-10,000 cells per well in 100 µL of growth medium into a 96-well microtiter plate. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.[4][18]
-
Drug Preparation: Prepare serial dilutions of this compound (e.g., LP-184) from a concentrated DMSO stock. Final concentrations in the assay may range from nanomolar to micromolar (e.g., 1 nM to 10 µM).[18]
-
Treatment: Replace the medium in the wells with medium containing the various concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is constant and non-toxic (e.g., <0.5%).[18]
-
Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C with 5% CO₂.[4][18]
-
Viability Measurement: Assess cell viability using a suitable reagent. For example, add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control wells and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.[18]
5.2 Protocol: Quantification of DNA Adducts by Mass Spectrometry
This method provides a sensitive and precise measurement of specific this compound-DNA adducts.
-
Cell Treatment and DNA Isolation: Treat cultured cells (e.g., 10-20 million cells) with this compound for a specified time (e.g., 48 hours). Harvest the cells and isolate genomic DNA using a high-purity DNA isolation kit.[11]
-
Stable Isotope-Labeled Standard: Add a known amount of a stable isotope-labeled internal standard of the target adduct (e.g., N³-AF-adenine) to the isolated DNA. This is crucial for accurate quantification.[11]
-
DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases and adducts. This can be achieved through neutral thermal hydrolysis.[1]
-
LC-MS/MS Analysis: Analyze the hydrolyzed sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The adducts are separated by chromatography and then detected and fragmented in the mass spectrometer.
-
Quantification: Quantify the amount of the native adduct by comparing its signal intensity to that of the known amount of the co-eluting stable isotope-labeled internal standard. Express the results as the number of adducts per 10⁷ or 10⁸ nucleotides.[7][11]
5.3 Protocol: Detection of DNA Double-Strand Breaks (dSTRIDE Assay)
This protocol directly visualizes and quantifies DSBs in individual cells.
-
Cell Culture and Treatment: Grow cells (e.g., DLD1 colon cancer cells) on slides or in appropriate culture vessels. Treat with this compound (e.g., 400 nM LP-184 for 24 hours) or a vehicle control.[15]
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of reagents.
-
dSTRIDE Reaction: Perform the SensiTive Recognition of Individual DNA Ends (STRIDE) assay. This involves an in-situ polymerase reaction that incorporates labeled nucleotides specifically at the ends of DSBs.[17]
-
Immunofluorescence Staining: Concurrently, stain for other DDR markers, such as phosphorylated H2AX (γH2AX), using specific antibodies and fluorescently labeled secondary antibodies. Use a nuclear counterstain like DAPI.[15]
-
Imaging and Analysis: Acquire images using high-resolution fluorescence microscopy. Use an algorithmic approach and specialized software to count the number of DSB foci (visualized by the dSTRIDE signal) and γH2AX foci per nucleus.[15][17]
Conclusion and Therapeutic Implications
The mechanism of action of this compound is a multi-step process initiated by tumor-selective bioactivation, leading to the formation of unstable DNA adducts. The subsequent depurination and creation of abasic sites trigger a unique reliance on the Transcription-Coupled NER and Homologous Recombination repair pathways.
This detailed understanding provides a clear therapeutic strategy:
-
Biomarker-Driven Therapy: The dependence on PTGR1 for activation suggests that its expression level could be a predictive biomarker for patient response.[8]
-
Targeting DDR Deficiencies: The synthetic lethal relationship with HRD provides a powerful rationale for treating tumors with mutations in BRCA1/2 and other HR genes, including those that have developed resistance to other therapies like PARP inhibitors.[4][6][17]
-
Combination Therapies: The mechanism suggests potential for synergistic combinations with inhibitors of other DNA repair pathways or with agents that induce transcriptional stress.[11][16]
This compound and its next-generation analogs represent a promising class of alkylating agents with a distinct and well-characterized mechanism of action, offering a targeted approach to treating solid tumors with specific molecular vulnerabilities.
References
- 1. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RePub, Erasmus University Repository: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 13. aacrjournals.org [aacrjournals.org]
- 14. repub.eur.nl [repub.eur.nl]
- 15. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. ascopubs.org [ascopubs.org]
- 18. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
Illudin S as a Precursor to Acylfulvene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Acylfulvene, a promising class of anti-cancer compounds, from its natural precursor, Illudin S. Illudin S, a sesquiterpene found in the Omphalotus genus of mushrooms, exhibits potent cytotoxicity but is hampered by a low therapeutic index.[1] Chemical modification of Illudin S to this compound derivatives, such as Irofulven (6-hydroxymethylthis compound), has been shown to significantly improve their therapeutic profiles, making them valuable candidates for further drug development.[1][2] This document details the chemical transformation, experimental protocols, and relevant biological pathways associated with this compound and its analogs.
Chemical Structures
The chemical structures of Illudin S, this compound, and the clinically evaluated analog Irofulven are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Illudin S | C₁₅H₂₀O₄ | 264.32[3][4] | ![]() |
| This compound | C₁₄H₁₆O₂ | 216.27[5] | ![]() |
| Irofulven | C₁₅H₁₈O₃ | 246.30 | ![]() |
Synthesis of this compound from Illudin S
This compound is synthesized from Illudin S through an acid-catalyzed reverse Prins reaction.[1] This transformation involves the treatment of Illudin S with a dilute acid, such as sulfuric acid.
Reaction Mechanism
The conversion of Illudin S to this compound is initiated by the protonation of the tertiary hydroxyl group on the cyclopentene (B43876) ring of Illudin S. This is followed by the elimination of a water molecule to form a carbocation intermediate. A subsequent rearrangement involving the cleavage of the cyclopropane (B1198618) ring and elimination of formaldehyde (B43269) leads to the formation of the fulvene (B1219640) core structure of this compound.
Experimental Protocol
The following protocol for the synthesis of (-)-Acylfulvene from Illudin S is adapted from a reported procedure.[6]
Materials:
-
Illudin S
-
4 N aqueous sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Illudin S (e.g., 205 mg, 0.78 mmol) in deionized water (70 mL).
-
To the solution, add 4 N aqueous sulfuric acid (24 mL, 96 mmol).
-
Stir the reaction mixture at 25 °C for 21 hours. The solution will change from colorless to yellow, and an orange precipitate will form.
-
Add ethyl acetate (40 mL) to dissolve the precipitate.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain the crude this compound product.
-
Further purification can be achieved through standard chromatographic techniques if necessary.
Quantitative Data
The following table summarizes the cytotoxicity of Illudin S and this compound in various human cancer cell lines. This data highlights the differential activity and improved therapeutic index of this compound.
| Compound | Cell Line | IC₅₀ (nM) | Fold Difference (Illudin S / this compound) | Reference |
| Illudin S | SW-480 (colon) | 14 | 21.5 | [7] |
| This compound | SW-480 (colon) | 301 | [7] | |
| Illudin S | PTGR1-480 (colon) | 10 | 10.4 | [7] |
| This compound | PTGR1-480 (colon) | 104 | [7] |
PTGR1-480 is an SW-480 cell line engineered to overexpress the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which is involved in the bioactivation of this compound.[7][8]
Visualizations
Synthesis of this compound from Illudin S
Caption: Synthesis of this compound from Illudin S.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
This compound Mechanism of Action and Signaling Pathway
Acylfulvenes exert their anti-cancer effects primarily through the alkylation of DNA, which leads to the formation of DNA adducts.[9][10] This DNA damage disrupts DNA and RNA synthesis, induces cell cycle arrest, and ultimately leads to apoptosis.[9][11] The cytotoxicity of this compound is enhanced by the enzyme prostaglandin reductase 1 (PTGR1), which metabolically activates the drug to a more potent alkylating agent.[7][8] The DNA lesions induced by Acylfulvenes are specifically recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[9][12]
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. US5723632A - Total synthesis of antitumor acylfulvenes - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. (2'S,3'R,6'R)-2',3'-Dihydro-3',6'-dihydroxy-2'-(hydroxymethyl)-2',4',6'-trimethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one | C15H20O4 | CID 344200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (-)- | C14H16O2 | CID 365701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Morning for irofulven, what could be fiNER? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prostaglandin Reductase 1 (PTGR1) in Acylfulvene Bioactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin illudin S. Their therapeutic efficacy is contingent on intracellular bioactivation, a process in which Prostaglandin Reductase 1 (PTGR1) plays a pivotal role. This technical guide provides an in-depth overview of the function of PTGR1 in the bioactivation of acylfulvenes, with a focus on hydroxymethylacylfulvene (HMAF, Irofulven) and the next-generation analog, LP-184. This document details the enzymatic mechanism, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the critical pathways and workflows.
The Mechanism of PTGR1-Mediated this compound Bioactivation
Prostaglandin Reductase 1 (PTGR1), an NADPH-dependent alkenal/one oxidoreductase, is a key enzyme in the metabolic activation of this compound prodrugs.[1][2] The antitumor activity of acylfulvenes is dependent on their conversion from a relatively stable prodrug form to a highly reactive cytotoxic agent.[3][4]
The bioactivation process is initiated by the PTGR1-catalyzed reduction of an α,β-unsaturated ketone in the this compound core structure.[1] This enzymatic reduction, utilizing NADPH as a cofactor, targets the C8 position of the this compound molecule. The reaction converts the enone moiety into an unstable cyclohexadiene intermediate.[1] This highly reactive intermediate can then alkylate cellular nucleophiles, with a primary target being DNA.[1][3] The alkylation of DNA, particularly at the N3 position of adenine, leads to the formation of DNA adducts.[5] These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3]
The expression levels of PTGR1 in cancer cells have been shown to directly correlate with sensitivity to this compound-based therapies.[3][6] Tumors with higher PTGR1 expression are more proficient at activating the this compound prodrug, leading to enhanced cytotoxicity.[3] This dependency on PTGR1 for activation presents a potential biomarker-driven approach for patient selection in clinical trials involving acylfulvenes like LP-184.[3][7]
Furthermore, the expression of PTGR1 is inducible. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a known regulator of PTGR1 expression.[1] Compounds such as 1,2-dithiol-3-thione (D3T), as well as natural products like curcumin (B1669340) and resveratrol, can induce the Nrf2 pathway, leading to the upregulation of PTGR1.[1] This upregulation has been demonstrated to increase the sensitivity of cancer cells to acylfulvenes, suggesting a potential strategy for enhancing therapeutic efficacy.[1]
dot
Caption: this compound bioactivation pathway mediated by PTGR1.
Quantitative Data on PTGR1 and this compound Interaction
The efficiency of PTGR1-mediated bioactivation and the resulting cytotoxicity have been quantified in several studies. The following tables summarize key kinetic parameters and cellular responses.
Table 1: Enzyme Kinetic Parameters for HMAF Bioactivation
| Enzyme | Substrate | Km (μM) | Relative Conversion Rate | Citation |
| Human PTGR1 | HMAF | 4.9 | ~20-fold higher than rat | [1] |
| Rat PTGR1 | HMAF | ~196 (40-fold higher than human) | Baseline | [1] |
Table 2: Impact of PTGR1 Expression on this compound Cytotoxicity
| Cell Line | This compound | PTGR1 Modulation | Fold Change in Cytotoxicity (IC50) | Citation |
| Human Colon & Liver Cancer Cells | HMAF | Transfection with human PTGR1 | 2 to 10-fold increase in sensitivity | |
| Pancreatic Cancer Cells (Panc 03.27, Capan-1) | LP-184 | CRISPRi-mediated depletion of PTGR1 | Reduced sensitivity | [3] |
| Human 293 Cells | Irofulven | Overexpression of AOR (PTGR1) | ~100-fold more sensitive | [8] |
Table 3: Induction of PTGR1 Expression
| Cell Line | Inducer | Concentration | Fold Induction of PTGR1 (mRNA/Protein) | Citation |
| SW620 (Colon Cancer) | 1,2-dithiol-3-thione (D3T) | 20 µM | ~2-fold (protein) | [1] |
| SW620 & HepG2 | Curcumin | 10 µM | Significant mRNA upregulation | [1] |
| SW620 & HepG2 | Resveratrol | 15 µM | Significant mRNA upregulation | [1] |
| Pancreatic Cancer Cells | Radiation (8 Gy) | N/A | ~4-fold (in vitro) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PTGR1 in this compound bioactivation.
Recombinant PTGR1 Expression and Purification
This protocol describes the expression of human PTGR1 in E. coli and its subsequent purification, often using an affinity tag.
-
Cloning: The full-length human PTGR1 cDNA is cloned into a bacterial expression vector (e.g., pET vector) containing an N-terminal or C-terminal affinity tag, such as a polyhistidine (His)-tag.[5][9]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 200mM NaCl, 1mM DTT, 10% glycerol) containing protease inhibitors.[5]
-
Cells are lysed by sonication or using a French press on ice.
-
The lysate is centrifuged to pellet cell debris.
-
-
Purification:
-
The supernatant containing the soluble His-tagged PTGR1 is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
The recombinant PTGR1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His-tag or anti-PTGR1 antibody. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
Enzyme Kinetics Assay
This assay measures the kinetic parameters (Km and Vmax) of PTGR1 with an this compound substrate.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), NADPH (e.g., 100-200 µM), and varying concentrations of the this compound substrate (e.g., HMAF).
-
Initiation: The reaction is initiated by adding a known amount of purified recombinant PTGR1 to the reaction mixture.
-
Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Measurements are taken at regular intervals using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.
-
Kinetic Parameters: The Km and Vmax values are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of acylfulvenes on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of PTGR1 Expression
This technique is used to detect and quantify the levels of PTGR1 protein in cell lysates.
-
Protein Extraction: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease inhibitors. The lysate is centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PTGR1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The band intensity is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for PTGR1 Gene Expression
This method is used to measure the relative levels of PTGR1 mRNA in cells.
-
RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, forward and reverse primers specific for the PTGR1 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Thermocycling: The reaction is performed in a real-time PCR machine. The fluorescence intensity is measured at each cycle.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of PTGR1 is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
dot
Caption: Experimental workflow for assessing PTGR1's role.
Signaling Pathways and Regulation
The expression of PTGR1 is not static and can be modulated by cellular signaling pathways, offering a potential therapeutic avenue to enhance this compound efficacy.
Nrf2-Mediated Induction of PTGR1
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary regulator of PTGR1 expression.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In response to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, including PTGR1, to initiate their transcription.[1]
Inducers of the Nrf2 pathway, such as 1,2-dithiol-3-thione (D3T), curcumin, and resveratrol, have been shown to upregulate PTGR1 expression and subsequently increase the sensitivity of cancer cells to HMAF.[1] This suggests that pre-treatment with Nrf2 inducers could be a viable strategy to "prime" tumors for this compound therapy.
dot
Caption: Nrf2-mediated induction of PTGR1 expression.
Conclusion and Future Directions
Prostaglandin Reductase 1 is a critical determinant of the anticancer activity of acylfulvenes. Its role as the primary bioactivating enzyme provides a strong rationale for its use as a predictive biomarker for patient stratification. The ability to induce PTGR1 expression through pharmacological intervention opens up possibilities for combination therapies aimed at enhancing the therapeutic window of acylfulvenes. Future research should focus on further elucidating the regulation of PTGR1 in different tumor types, developing robust clinical assays to measure PTGR1 expression in patient samples, and exploring the clinical utility of combining acylfulvenes with Nrf2 inducers. A deeper understanding of the interplay between PTGR1, this compound metabolism, and the tumor microenvironment will be crucial for the successful clinical development of this promising class of anticancer agents.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. abgenex.com [abgenex.com]
- 6. youtube.com [youtube.com]
- 7. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
Unraveling the Molecular Architecture: A Technical Guide to the Structural Differences Between Acylfulvene and Illudin S
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural distinctions between the natural product Illudin S and its semi-synthetic analog, Acylfulvene. Understanding these nuances is critical for the rational design and development of novel anti-cancer therapeutics. While both compounds exhibit potent cytotoxicity through DNA alkylation, their efficacy and toxicity profiles are markedly different, a direct consequence of subtle yet significant variations in their chemical architecture.
Core Structural and Chemical Properties
Illudin S is a sesquiterpenoid produced by the Jack O'Lantern mushroom (Omphalotus illudens), known for its high toxicity. This compound was developed to mitigate this toxicity and improve its therapeutic index. The fundamental structural difference lies in the five-membered ring of the fused ring system. In Illudin S, this is a cyclopentene (B43876) ring, whereas in this compound, it is a fulvene (B1219640) ring. This modification significantly alters the electronic properties and reactivity of the molecule.
| Property | Illudin S | This compound |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₆O₂ |
| Molar Mass | 264.32 g/mol | 216.28 g/mol |
| Core Structure | Spirocyclopropyl-substituted fused 6,5-bicyclic ring system with a cyclopentene moiety. | Spirocyclopropyl-substituted fused 6,5-bicyclic ring system with a fulvene moiety. |
| Key Functional Groups | Contains a primary and a tertiary hydroxyl group. | Lacks the primary hydroxyl group and has a modified cyclopentene ring forming a fulvene. |
Quantitative Structural Data
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of molecules like this compound and Illudin S relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Protocol for Small Molecules
This protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound or Illudin S.
-
Crystallization:
-
Objective: To obtain a single, high-quality crystal suitable for diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethyl acetate, methanol/water).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.
-
Screen a variety of solvents and conditions to find the optimal parameters for crystal growth. High-purity material is crucial.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.
-
Position the crystal in a monochromatic X-ray beam (e.g., from a synchrotron source or a home-source diffractometer).
-
Rotate the crystal and collect a series of diffraction images at different orientations. Each image contains a pattern of diffraction spots.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
-
Procedure:
-
Integrate the diffraction images to obtain the intensities and positions of the reflections.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
-
NMR Spectroscopy Protocol for Structural Elucidation
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule in solution.
-
Sample Preparation:
-
Objective: To prepare a high-purity sample in a suitable deuterated solvent.
-
Procedure:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Filter the solution into a clean, dry NMR tube. The concentration should be optimized for the specific experiments.
-
-
-
Data Acquisition:
-
Objective: To acquire a suite of 1D and 2D NMR spectra.
-
Procedure:
-
Acquire a one-dimensional ¹H NMR spectrum to get an overview of the proton environments.
-
Acquire a one-dimensional ¹³C NMR spectrum (often using proton decoupling) to identify the number and types of carbon atoms.
-
Perform two-dimensional NMR experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (J-couplings) and thus, which protons are near each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.
-
-
-
-
Data Analysis and Structure Determination:
-
Objective: To interpret the NMR spectra to deduce the complete chemical structure.
-
Procedure:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign all proton and carbon signals to specific atoms in the molecule using the information from the 1D and 2D spectra.
-
Use the coupling constants from the ¹H NMR and the correlations from the COSY, HSQC, and HMBC spectra to build up the molecular fragments and connect them.
-
Utilize the NOESY data to confirm the stereochemistry and conformation of the molecule.
-
-
Mechanism of Action: Bioactivation and DNA Alkylation
The cytotoxic effects of both this compound and Illudin S stem from their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. However, their activation pathways differ, which is a key factor in their differential toxicity.
This compound is a prodrug that requires bioactivation by cytosolic reductases, particularly prostaglandin (B15479496) reductase 1 (PTGR1).[1][2] This enzymatic reduction generates a highly reactive electrophilic intermediate that can then alkylate DNA.
Caption: Bioactivation pathway of this compound.
Illudin S, on the other hand, is inherently more reactive and its toxicity is less dependent on PTGR1 activation. While it can be metabolized by PTGR1, it is also capable of direct alkylation, contributing to its high systemic toxicity.[3]
Logical Relationship: Structure to Biological Activity
The structural modification of the five-membered ring from a cyclopentene in Illudin S to a fulvene in this compound is the cornerstone of the improved therapeutic profile. This change modulates the electronic properties of the molecule, making this compound less intrinsically reactive and more dependent on enzymatic activation. This dependency on PTGR1, an enzyme often overexpressed in tumor cells, provides a degree of tumor selectivity that Illudin S lacks.
Caption: From structure to improved therapeutic index.
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Acylfulvene Derivatives and Their Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Acylfulvenes are a class of semi-synthetic cytotoxic compounds derived from illudins, which are natural products isolated from the Jack O'Lantern mushroom (Omphalotus olearius)[1][2]. While illudins themselves exhibit potent antitumor activity, their high toxicity limits their therapeutic potential[3][4]. Acylfulvene derivatives, such as Irofulven (B1672183) (hydroxymethylthis compound or HMAF), have been developed to retain or improve upon the anticancer efficacy of the parent compounds while exhibiting a more favorable therapeutic index[2][5][6]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound derivatives, with a focus on their application in oncology.
Core Chemical Properties and Reactivity
Fulvenes are hydrocarbons characterized by a cross-conjugated system with an exocyclic double bond connected to a cyclopentadiene (B3395910) ring[7][8]. This structural feature imparts unique electronic properties and high reactivity[9]. The exocyclic double bond is polarized, making fulvenes susceptible to reactions with both nucleophiles and electrophiles[7]. They are generally unstable thermally and are sensitive to oxygen and light[9].
Acylfulvenes, as derivatives, share these fundamental properties, which are crucial for their biological activity. Their reactivity is centered around the enone and cyclopropyl (B3062369) moieties, making them susceptible to interactions with various cellular nucleophiles[10][11].
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through semi-synthesis from illudin S or via total synthesis.
Semi-synthesis from Illudin S: Irofulven can be prepared by reacting illudin S with an excess of paraformaldehyde in dilute sulfuric acid[11][12][13]. This reaction introduces a hydroxymethyl group, significantly altering the compound's biological properties[11]. This compound itself can be derived from illudin S through a reverse Prins reaction upon treatment with acid[2].
Total Synthesis: Several total synthesis strategies for acylfulvenes have been developed, providing access to both racemic and enantiomerically pure compounds. Key methodologies include:
-
Pauson-Khand reaction: An allenic Pauson-Khand cycloaddition has been utilized as a key step in the synthesis of the this compound core[14][15].
-
Enyne ring-closing metathesis (EYRCM): This method has been employed to construct the bicyclic ring system of acylfulvenes[14][16].
-
1,3-Dipolar cycloaddition: The Padwa carbonyl ylide 1,3-dipolar cycloaddition has been successfully applied in the total synthesis of (±)-acylfulvene[12]. Stereoselective synthesis of (-)-irofulven has been achieved through the cycloaddition of (R)-5-chloro-5-methyl-2-cyclopentenone to a 1,3-dipolar intermediate[12][17].
Mechanism of Action and Antitumor Activity
This compound derivatives are bioreductive alkylating agents[3]. Their anticancer activity stems from their ability to be selectively activated within tumor cells and subsequently alkylate DNA and other macromolecules, leading to cell cycle arrest and apoptosis[18][19][20].
Bioactivation: A key aspect of the tumor selectivity of acylfulvenes is their activation by specific enzymes that are often overexpressed in cancer cells. Prostaglandin reductase 1 (PTGR1), an NADPH-dependent enzyme, plays a crucial role in the bioactivation of acylfulvenes like LP-184[3][18][19][21]. This enzymatic reduction generates a highly reactive electrophilic intermediate[3].
DNA Alkylation and Repair: The activated this compound derivative can then alkylate DNA, primarily forming adducts with purine (B94841) bases, with a preference for the N3 position of adenine[18][22][23]. These DNA lesions disrupt DNA and RNA synthesis[18][21]. The cellular response to this DNA damage is critical for the cytotoxicity of acylfulvenes. The transcription-coupled nucleotide excision repair (TC-NER) pathway is primarily responsible for repairing this compound-induced DNA adducts[18][19][21]. Consequently, cancer cells with deficiencies in TC-NER components, such as ERCC2 and ERCC3 helicases, exhibit heightened sensitivity to these compounds[5][24]. Furthermore, acylfulvenes like LP-184 have shown significant activity in tumors with deficiencies in homologous recombination (HR) repair, indicating that the DNA double-strand breaks induced by these agents are repaired by the HR pathway[18][25].
Other Cellular Targets: Besides DNA, acylfulvenes can also interact with and inhibit thiol-containing proteins, such as those involved in cellular redox regulation like thioredoxin (Trx) and thioredoxin reductase (TrxR)[10][19][26]. This interaction with multiple cellular targets may contribute to their overall pro-apoptotic and antiproliferative effects[27].
Prominent this compound Derivatives in Drug Development
Irofulven (HMAF): Irofulven was one of the first this compound derivatives to undergo extensive clinical investigation[12][28]. It demonstrated significant antitumor activity against a range of human carcinoma cell lines, including those resistant to conventional chemotherapeutic agents[4][20]. Its mechanism involves covalent binding to macromolecules, leading to S-phase cell cycle arrest and apoptosis[28][29]. The cytotoxicity of Irofulven is highly dependent on a functional TC-NER pathway[24].
LP-184: LP-184 is a novel, next-generation this compound prodrug that is activated by PTGR1[18][21][25]. It has shown potent, nanomolar activity against a diverse range of solid tumors, particularly those with deficiencies in DNA damage repair pathways like homologous recombination[18][25]. LP-184 has demonstrated the ability to induce DNA double-strand breaks and exhibits synergistic effects when combined with PARP inhibitors[18][25]. Its potential to cross the blood-brain barrier also makes it a promising candidate for treating brain metastases[21].
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 | Reference |
| (+)-Irofulven | MV 522 (adenocarcinoma) | 5-6 times less toxic than (-)-Irofulven | [17] |
| (-)-Irofulven | MV 522 (adenocarcinoma) | - | [17] |
| Irofulven (HMAF) | HL 60 | More toxic than this compound, less toxic than illudin S | [11][13] |
| LP-184 | Various HR-deficient cancer models | Nanomolar potency | [25] |
Table 2: Synthesis Yields of this compound Derivatives
| Product | Starting Material | Key Reaction | Yield | Reference |
| Irofulven | Illudin S and formaldehyde | Semi-synthesis | 40% | [12] |
| This compound 16 | Compound 7 | 8-step synthesis | 36% | [30] |
| This compound 23 | Compound 7 | 7-step synthesis | 35% | [30] |
| (±)-Hydroxymethylthis compound | 4-hydroxy-5-methyl-2-cyclopenten-1-one and 1-acetyl-1-(diazoacetyl)cyclopropane | 14-step total synthesis | 15% | [6] |
Experimental Protocols
1. Semi-synthesis of (Hydroxymethyl)this compound (Irofulven)
This protocol is adapted from McMorris et al. (1996)[11].
-
Materials: Illudin S, paraformaldehyde, acetone (B3395972), water, sulfuric acid (1 N), ethyl acetate, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
React illudin S with a large excess of paraformaldehyde in a solution of acetone and water.
-
Add 1 N sulfuric acid to the reaction mixture.
-
Stir the mixture at room temperature for 72 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with saturated sodium bicarbonate solution and then with brine.
-
Purify the crude product by chromatography to yield crystalline (hydroxymethyl)this compound.
-
2. Cell Viability Assay for this compound Derivatives
This protocol is a general procedure based on descriptions in Neels et al. (2014)[31].
-
Materials: 96-well plates, appropriate cancer cell line, growth medium, this compound derivative stock solution (in DMSO), DMSO (vehicle control), cell viability reagent (e.g., MTS or MTT).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound derivative in growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.2%).
-
Replace the growth medium in the wells with the medium containing the different concentrations of the this compound derivative or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acylfulvenes, a new class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of this compound Illudin analogues against a metastatic lung carcinoma MV522 xenograft nonresponsive to traditional anticancer agents: retention of activity against various mdr phenotypes and unusual cytotoxicity against ERCC2 and ERCC3 DNA helicase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fulvenes - Wikipedia [en.wikipedia.org]
- 8. Fulvene - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (Hydroxymethyl)this compound: an illudin derivative with superior antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological activity of enantiomers of antitumor irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. oncotarget.com [oncotarget.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug uptake and cellular targets of hydroxymethylthis compound (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Irofulven (6-hydroxymethylacylfulvene): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of the mushroom toxin illudin S, functioning as a potent alkylating agent with a unique mechanism of action that distinguishes it from classical chemotherapeutics.[1][2][3] Its cytotoxicity is intrinsically linked to the cellular DNA damage response, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4][5] Irofulven covalently binds to macromolecules, primarily DNA, forming adducts that stall RNA polymerase II during transcription.[3][4] This event triggers a cascade of cellular responses, including activation of the ATM/ATR-Chk1/Chk2 signaling pathways, leading to cell cycle arrest, predominantly in the S-phase, and subsequent induction of apoptosis.[6][7] Notably, Irofulven's efficacy is pronounced in cells deficient in TC-NER, presenting a potential therapeutic strategy for tumors with specific DNA repair defects.[5][8] This guide provides a comprehensive overview of Irofulven's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.
Molecular Mechanism of Action
Irofulven's cytotoxic effects are initiated by its covalent interaction with cellular macromolecules, with DNA being the primary target.[1][9] Unlike many alkylating agents, Irofulven-induced DNA lesions are not efficiently recognized by the Global Genome Repair (GGR) pathway.[4][5] Instead, they are predominantly sensed and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[4][5]
DNA Adduct Formation and Recognition
Upon entering the cell, Irofulven is metabolically activated, enabling it to form covalent adducts with DNA.[4] The precise structure of these adducts is complex, but they are known to be bulky lesions that physically impede the progression of RNA polymerase II along the DNA template during gene transcription.[3] This stalling of the transcriptional machinery is the critical initiating event in Irofulven's mechanism of action.[4] The TC-NER pathway is specifically designed to resolve such transcription-blocking lesions.[3]
The Central Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)
The TC-NER pathway is essential for the repair of Irofulven-induced DNA damage.[4][5] Cells with deficiencies in key TC-NER proteins, such as Xeroderma Pigmentosum Complementation Group G (XPG), XPD, and XPB, exhibit heightened sensitivity to Irofulven.[4][7] The process is initiated when the stalled RNA polymerase II complex is recognized by TC-NER-specific factors.[3] This leads to the recruitment of the core NER machinery to the site of the lesion for its eventual removal.[3][4] The dependence on TC-NER makes Irofulven a potential therapeutic agent for tumors harboring defects in this repair pathway.[8]
Cellular Responses to Irofulven
The formation of Irofulven-DNA adducts and the subsequent stalling of transcription forks trigger a cascade of cellular signaling events, culminating in cell cycle arrest and apoptosis.
Activation of DNA Damage Response Pathways
The replication stress caused by Irofulven activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathways.[6] ATM activation, in turn, leads to the phosphorylation and activation of the checkpoint kinase CHK2, while ATR activates CHK1.[6][10] These kinases play a pivotal role in orchestrating the cellular response to DNA damage, including the induction of cell cycle arrest.[6]
Cell Cycle Arrest
Irofulven induces a potent cell cycle arrest, primarily in the S-phase, although G1 and G2/M arrest can also be observed depending on the cell type, drug concentration, and p53 status.[6][7][11] This arrest provides the cell with time to repair the DNA damage. The activation of CHK1 and CHK2 contributes to the S-phase arrest by inhibiting the firing of replication origins and promoting the degradation of key cell cycle proteins.[6]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, Irofulven triggers programmed cell death, or apoptosis.[5][9] The apoptotic cascade initiated by Irofulven involves both caspase-dependent and -independent pathways and is largely independent of the tumor suppressor p53 and the anti-apoptotic protein Bcl-2.[5][9]
A key event in Irofulven-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5][9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, particularly caspase-9 and caspase-3, which execute the apoptotic program.[5][9][12]
Quantitative Data
The cytotoxic and anti-proliferative activity of Irofulven has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
Table 1: In Vitro Cytotoxicity of Irofulven (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A2780 | Ovarian Carcinoma | ~0.49 | Three doubling times | [4] |
| CAOV3 | Ovarian Carcinoma | 2.4 | Not Specified | [13] |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.4 | Not Specified | [13] |
| IGROV1 | Ovarian Carcinoma | Not Specified | Not Specified | [14] |
| SK-OV-3 | Ovarian Carcinoma | Not Specified | Not Specified | [14] |
| HCT-116 | Colon Carcinoma | ~0.5 | 24 hours | [4] |
| HT-29 | Colorectal Adenocarcinoma | ~0.8 | 24 hours | [4] |
| DU-145 | Prostate Carcinoma | ~1.0 | 24 hours | [4] |
| PANC-1 | Pancreatic Carcinoma | 1-18 | Not Specified | [4] |
| MIA PaCa-2 | Pancreatic Carcinoma | 1-18 | Not Specified | [4] |
Table 2: In Vivo Antitumor Activity of Irofulven in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | MiaPaCa | 7 mg/kg/day, i.p., daily for 5 days | Curative activity observed | [2][15] |
| Ovarian Cancer | SK-OV-3 | Maximum tolerated dose | 25% partial tumor shrinkage; 82% mean tumor growth inhibition | [2][14] |
| Pediatric Solid Tumors | Various | 4.6 mg/kg/day, i.v., daily for 5 days, repeated every 21 days for 3 cycles | Objective regressions in 14 of 18 tumor lines | [2][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Irofulven.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Irofulven stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Irofulven in complete culture medium.
-
Replace the medium in the wells with the Irofulven-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Irofulven stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Irofulven for the desired time.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the samples by flow cytometry.
-
Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Irofulven stock solution
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with Irofulven.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the DNA damage response and apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Irofulven's unique mechanism of action, centered on the induction of transcription-blocking DNA lesions that are specifically repaired by the TC-NER pathway, provides a compelling rationale for its development as a targeted anticancer agent. Its ability to induce cell cycle arrest and apoptosis, largely independent of p53 and Bcl-2 status, suggests its potential utility against a broad range of tumors, including those resistant to conventional therapies. The pronounced sensitivity of TC-NER deficient cells to Irofulven opens up the possibility of using NER pathway status as a predictive biomarker for patient stratification. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of Irofulven and to identify patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATM-dependent CHK2 activation induced by anticancer agent, irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Anticancer Activity of Acylfulvenes in Early-Stage Research
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S. Early-stage research has illuminated their potent and selective cytotoxic activity, which stems from a unique mechanism of action. These compounds act as prodrugs, requiring bioactivation by specific enzymes, notably Prostaglandin Reductase 1 (PTGR1), that are frequently overexpressed in tumor cells.[1][2][3][4] Upon activation, acylfulvenes function as powerful alkylating agents that form covalent adducts with DNA, primarily targeting adenine (B156593) and guanine (B1146940) nucleobases.[1][5][6] This interaction disrupts DNA replication and RNA synthesis, leading to the formation of DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[5][7][8] A key finding in preclinical studies is the profound sensitivity of cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, particularly Homologous Recombination (HR), creating a synthetic lethal interaction that enhances therapeutic efficacy.[5][9] This guide provides a detailed overview of the core mechanisms, relevant signaling pathways, quantitative efficacy data, and key experimental protocols that define the early-stage research landscape of acylfulvenes.
Introduction
Derived from the cytotoxic natural product Illudin S, found in the Omphalotus illudens mushroom, acylfulvenes were developed to retain the parent compound's anticancer properties while exhibiting a superior therapeutic index.[1] Analogs such as Irofulven (B1672183) (MGI-114) and the more recent LP-184 have been the focus of extensive preclinical investigation and have entered clinical trials.[6][10] These agents are characterized by their ability to covalently bind to macromolecules, classifying them as alkylating agents.[11] Their selective toxicity towards cancer cells is largely attributed to a greater extent of reductase-mediated bioactivation within tumors compared to healthy tissue.[1] This targeted activation minimizes off-target toxicity, a significant limitation of many conventional chemotherapeutics.
Core Mechanism of Action
The anticancer effect of acylfulvenes is a multi-step process involving selective activation, DNA damage, and the induction of programmed cell death.
Selective Bioactivation
Acylfulvenes are administered as less toxic prodrugs. Their conversion to a highly reactive electrophilic intermediate is a critical step for cytotoxicity and is correlated with enhanced anticancer activity.[4] This bioactivation is primarily mediated by the NADPH-dependent enzyme Prostaglandin Reductase 1 (PTGR1), which is often found at elevated levels in various solid tumors.[3][5][7] This enzymatic conversion within cancer cells ensures that the cytotoxic form of the drug is concentrated at the tumor site, contributing to its selective action.[1] The aldo-keto reductase AKR1B10 has also been suggested to play a role in this activation process.[2]
DNA Alkylation and Adduct Formation
Once activated, acylfulvenes alkylate DNA, forming adducts that disrupt normal cellular processes.[5] The primary alkylation site is the minor groove of DNA, with a preference for forming adducts at the N3 position of adenine.[5][6] Adducts with guanine also occur.[1] These DNA lesions are bulky and interfere with critical functions like DNA and RNA synthesis, ultimately triggering downstream cell death pathways.[2][5][12]
Induction of DNA Damage and Cellular Responses
The formation of acylfulvene-DNA adducts is a significant form of cellular damage that elicits a robust DNA Damage Response (DDR). These lesions can lead to single-strand breaks (SSBs) which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5][7] In response to this damage, the cell initiates several key processes:
-
Cell Cycle Arrest : The cell cycle is halted to allow time for DNA repair. Acylfulvenes are known to cause S-phase arrest, preventing cells with damaged DNA from progressing toward mitosis.[8][13]
-
Apoptosis : If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[2][5][12] This is a critical endpoint for the therapeutic effect of acylfulvenes.
Role of Reactive Oxygen Species (ROS)
In addition to direct DNA alkylation, the mechanisms of this compound cytotoxicity include the generation of reactive oxygen species (ROS).[2][12] Elevated ROS levels contribute to oxidative stress, which can damage a wide range of cellular components, including proteins, lipids, and nucleic acids, further promoting cell death.[14][15]
Key Signaling Pathways and Biomarkers
The efficacy of acylfulvenes is intricately linked to the status of specific cellular signaling pathways, which can serve as biomarkers for predicting patient response.
Bioactivation Pathway (KEAP1-NRF2-PTGR1 Axis)
The expression of the activating enzyme PTGR1 is a critical determinant of this compound sensitivity. The KEAP1-NRF2 pathway, a primary regulator of cellular response to oxidative stress, directly influences PTGR1 levels. In many cancers, mutations in the KEAP1 gene lead to the stabilization and nuclear accumulation of the transcription factor NRF2.[2] This, in turn, enhances the transcription of NRF2 target genes, including PTGR1.[2][12] Consequently, tumors with KEAP1 mutations often exhibit elevated PTGR1 levels and are hypersensitive to this compound-based therapies.[2]
DNA Damage Response and Synthetic Lethality
The most significant biomarker for this compound sensitivity lies within the cell's DNA Damage Response (DDR) network.
-
Homologous Recombination (HR) Deficiency : The HR pathway, involving key proteins like BRCA1, BRCA2, and ATM, is the primary mechanism for repairing DNA double-strand breaks.[5] Many cancers of the breast, ovary, prostate, and pancreas harbor mutations in HR genes, rendering them HR-deficient (HRD).[5][7] These HRD cancer cells become highly dependent on other, more error-prone repair pathways to survive. Acylfulvenes exploit this dependency by creating DSBs that HRD cells cannot repair, leading to catastrophic genomic instability and cell death. This concept is known as synthetic lethality .[5][9] Preclinical studies have shown that depleting HR components like BRCA2 or ATM can increase sensitivity to the this compound analog LP-184 by up to 12-fold.[5][7]
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER) : The DNA adducts formed by acylfulvenes are recognized and repaired by the TC-NER pathway.[5][12] Consequently, cancer cells with deficiencies in TC-NER are also more susceptible to acylfulvenes. Furthermore, combining acylfulvenes with NER inhibitors, such as UCN-01, has been shown to enhance drug efficacy by preventing the repair of DNA adducts.[1]
Quantitative Analysis of Anticancer Activity
The potency of acylfulvenes has been quantified in numerous preclinical models using the half-maximal inhibitory concentration (IC₅₀) value, which represents the drug concentration required to inhibit 50% of cell growth.
Table 1: In Vitro Cytotoxicity of LP-184
| Cell Model | Cancer Type | IC₅₀ Value (nM) | Citation(s) |
|---|---|---|---|
| NSCLC Cell Line Panel | Non-Small Cell Lung | 45 - 1805 (Median: 371) | [12] |
| LuCaP 96 Organoid | Prostate | 77 | [5] |
| LuCaP 86.2 Organoid | Prostate | 645 |[5] |
Table 2: In Vitro Cytotoxicity of this compound (AF)
| Cell Line | Cancer Type | Incubation | IC₅₀ Value (nM) | Citation(s) |
|---|
| HT29 | Colon | 48 hours | 155 ± 25 |[1] |
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the anticancer activity of novel compounds. Below are methodologies for key experiments cited in this compound research.
Protocol: In Vitro Cytotoxicity Assessment (e.g., MTT or CellTiter-Glo Assay)
This protocol measures cell viability to determine the IC₅₀ of an this compound analog.
-
Cell Seeding : Culture selected cancer cell lines until they reach 70-80% confluency. Harvest cells and dilute to a desired seeding density (e.g., 5,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[16]
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment : Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different drug concentrations. Include vehicle-only controls.[16]
-
Exposure : Incubate the plate for the desired exposure period (typically 48 to 72 hours).[1][16]
-
Viability Measurement :
-
For MTT Assay : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.[16]
-
For CellTiter-Glo Assay : Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo reagent according to the manufacturer's instructions, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition : Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.[17]
-
Data Analysis : Correct for background by subtracting the reading from no-cell control wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.[18]
Protocol: Cell Cycle Analysis by Flow Cytometry
This method determines the effect of acylfulvenes on cell cycle progression.
-
Cell Treatment : Seed cells in 6-well plates and allow them to attach. Treat the cells with the this compound compound at a relevant concentration (e.g., near the IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting : Harvest both adherent and floating cells to include the apoptotic population. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to control cells to identify any drug-induced arrest.[19]
Conclusion and Future Directions
Early-stage research has firmly established acylfulvenes as a promising class of anticancer agents with a distinct, targetable mechanism of action. Their reliance on PTGR1 for activation provides a basis for tumor selectivity, while their mode of DNA alkylation creates a powerful synthetic lethal interaction with cancers harboring deficiencies in the Homologous Recombination DNA repair pathway. This positions acylfulvenes, particularly the clinical-stage analog LP-184, as ideal candidates for a biomarker-driven therapeutic strategy.[5] Ongoing Phase 1 clinical trials are assessing the safety and efficacy of these agents in patients with advanced solid tumors.[5][10] Future research will likely focus on refining patient selection biomarkers, exploring rational combination therapies (e.g., with PARP inhibitors), and overcoming potential resistance mechanisms to fully realize the therapeutic potential of this unique class of drugs.[1][5]
References
- 1. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
Acylfulvene's Interaction with DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the mushroom toxin illudin S. These compounds, including the clinical candidate Irofulven (B1672183) (HMAF) and the next-generation analog LP-184, function as DNA alkylating agents and have demonstrated significant antitumor activity in a variety of preclinical and clinical settings. Their efficacy is intrinsically linked to the DNA damage response (DDR) of cancer cells, exhibiting a synthetic lethal relationship with deficiencies in specific DNA repair pathways. This technical guide provides an in-depth analysis of the molecular interactions between acylfulvenes and the key DNA repair networks, namely Nucleotide Excision Repair (NER), Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway. Understanding these interactions is critical for identifying responsive patient populations, developing rational drug combinations, and designing next-generation acylfulvene-based therapies.
Mechanism of Action: DNA Adduct Formation
Acylfulvenes are prodrugs that require metabolic activation to exert their cytotoxic effects. For instance, the analog LP-184 is activated by the oxidoreductase enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors.[1][2] Upon activation, acylfulvenes become potent alkylating agents, forming covalent adducts with DNA. The primary site of alkylation is the minor groove of DNA, with a preference for the 3' position of adenine.[1][2] These bulky DNA adducts disrupt essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][3]
Interaction with Nucleotide Excision Repair (NER)
The bulky, helix-distorting DNA adducts formed by acylfulvenes are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3] This pathway is initiated when a transcribing RNA Polymerase II (Pol II) stalls at the DNA lesion.[4]
Cells deficient in core TC-NER proteins, such as those encoded by the ERCC2 (XPD) and ERCC3 (XPB) genes, are profoundly sensitive to acylfulvenes.[5][6] Studies have shown that NER-deficient cells can be up to 30-fold more sensitive to Irofulven compared to their NER-proficient counterparts.[5] In contrast, the Global Genome NER (GG-NER) pathway, which repairs lesions throughout the genome, appears to play a minimal role in the repair of this compound-induced damage.[5][7] This selective reliance on TC-NER for repair presents a key therapeutic vulnerability.
Quantitative Data: this compound Cytotoxicity in NER-Deficient vs. Proficient Cells
The following table summarizes the differential cytotoxicity of acylfulvenes in the context of NER status.
| Cell Line Context | NER Status | Key Gene Deficiency | This compound Agent | Fold Increase in Sensitivity (Approx.) | Reference |
| Human Fibroblasts | Deficient | XPB, XPD | Irofulven | Up to 30-fold | [5] |
| Urothelial Cancer Cells | Deficient | ERCC2 | Irofulven | Significant Increase | [6] |
| Pancreatic Cancer Cells | Deficient (Depletion) | ERCC4 | LP-184 | ~2-fold | [8] |
Interaction with Homologous Recombination (HR) and the Fanconi Anemia (FA) Pathway
When TC-NER is overwhelmed or deficient, the persistence of this compound-DNA adducts can lead to the collapse of replication forks during S-phase. This results in the formation of highly toxic DNA double-strand breaks (DSBs).[2] The primary mechanism for the high-fidelity repair of these DSBs is the Homologous Recombination (HR) pathway.
Consequently, cancer cells with pre-existing defects in the HR pathway, often due to mutations in genes like BRCA1, BRCA2, or ATM, exhibit marked sensitivity to acylfulvenes.[9][10] Depletion of key HR proteins such as BRCA2 or ATM can render cancer cells up to 12-fold more sensitive to LP-184.[9][10] This creates a synthetic lethal interaction, where the combination of HR deficiency and this compound-induced DNA damage is catastrophic for the cancer cell.
The Fanconi Anemia (FA) pathway is intimately linked with HR and plays a crucial role in the response to this compound-induced damage. The FA pathway is activated by stalled replication forks and is essential for the repair of interstrand crosslinks (ICLs), a type of DNA damage that can be induced by some alkylating agents.[11][12] Treatment with Irofulven has been shown to induce the monoubiquitination of the key FA protein, FANCD2, a critical step in pathway activation.[13] This monoubiquitination is dependent on the ATR kinase.[13] Cells deficient in FANCD2 show increased chromosomal aberrations and are more sensitive to Irofulven, indicating that a functional FA pathway contributes to the repair of this compound-induced DNA damage and confers resistance.[13] The FA pathway, in concert with HR, facilitates the resolution of DSBs arising from collapsed replication forks.
Quantitative Data: this compound Cytotoxicity in HR-Deficient Cells
| Cell Line Context | HR Status | Key Gene Deficiency | This compound Agent | Fold Increase in Sensitivity (Approx.) | Reference |
| Prostate Cancer Cells | Deficient (Knockdown) | ATM | LP-184 | Up to 12-fold | [9][14] |
| Prostate Cancer Cells | Deficient (Knockdown) | BRCA2 | LP-184 | Up to 12-fold | [9][14] |
| Colon Cancer Cells | Deficient (Knockout) | BRCA2 | LP-184 | Significant Increase | [14] |
Quantitative Data: DNA Damage Induction
The formation of DNA adducts and subsequent DSBs are key events in the mechanism of action of acylfulvenes.
| Cell Line | This compound Agent | Concentration | DNA Adduct Levels (adducts/10^7 nucleotides) | Reference |
| SW-480 Colon Cancer | This compound (AF) | 50-1500 nM | 14 - 355 | [1] |
| PTGR1-overexpressing SW-480 | This compound (AF) | 50-1500 nM | 21 - 700 | [1] |
Note: The level of DNA adducts correlates with the expression of the activating enzyme PTGR1.
Signaling Pathways and Experimental Workflows
The interplay between this compound-induced DNA damage and cellular repair pathways can be visualized through signaling diagrams and experimental workflows.
Caption: this compound DNA Damage Response Pathways.
Caption: Workflow for this compound-DDR Interaction Studies.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of LP-184.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound compound in cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., wild-type, NER-deficient, HR-deficient)
-
96-well flat-bottom black-sided plates
-
Complete growth medium
-
This compound compound (e.g., LP-184) dissolved in DMSO
-
Vehicle control (DMSO)
-
CellTiter-Fluor® Cell Viability Assay (Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring fluorescence or luminescence
-
-
Procedure:
-
Seed 5,000–10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Culture overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound compound in complete growth medium. A typical concentration range might be 10 µM down to 1 nM. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various drug concentrations (in triplicate).
-
Incubate the plates for 72 hours (or other desired time point) at 37°C with 5% CO2.
-
Measure cell viability using the CellTiter-Fluor® or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record the fluorescence or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curves using software such as GraphPad Prism to calculate the IC50 values.
-
Quantification of γH2AX Foci by Immunofluorescence
This protocol provides a method to quantify DNA double-strand breaks.[15][16]
-
Objective: To visualize and quantify the formation of DSBs in cells treated with an this compound compound.
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., JBW301 clone)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
Image analysis software (e.g., Fiji/ImageJ)
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere. Treat with the desired concentration of this compound for a specific time (e.g., 24 hours). Include an untreated control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Quantify the number of γH2AX foci per nucleus using an automated or semi-automated method in software like Fiji.[15][16]
-
Western Blot for FANCD2 Monoubiquitination
This protocol is designed to detect the activation of the Fanconi Anemia pathway.[13]
-
Objective: To assess the monoubiquitination status of FANCD2 in response to this compound treatment.
-
Materials:
-
Cultured cells
-
This compound compound
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FANCD2 antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Lyse cells in lysis buffer and collect the total protein lysate.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE. The non-ubiquitinated (FANCD2-S) and monoubiquitinated (FANCD2-L) forms will migrate at different molecular weights.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the relative intensity of the FANCD2-L and FANCD2-S bands to determine the extent of monoubiquitination.
-
Conclusion and Future Directions
The cytotoxic activity of acylfulvenes is profoundly influenced by the DNA repair capacity of cancer cells. A clear synthetic lethal relationship exists between this compound treatment and deficiencies in both the TC-NER and HR/FA DNA repair pathways. This provides a strong rationale for the clinical development of acylfulvenes, like LP-184, as targeted therapies for tumors harboring these specific molecular vulnerabilities. Future research should focus on refining biomarkers for patient stratification, exploring rational combination therapies (e.g., with PARP inhibitors), and overcoming potential resistance mechanisms. The detailed understanding of this compound's interaction with DNA repair pathways will continue to be a cornerstone of these efforts, guiding the development of more precise and effective cancer therapies.
References
- 1. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of DNA Lesion Recognition for Eukaryotic Transcription-Coupled Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fanconi anemia pathway and ICL repair: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Acylfulvene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal sesquiterpene illudin S. These compounds have demonstrated potent antitumor activity in a range of preclinical and clinical settings. A key member of this class is Irofulven (6-hydroxymethylacylfulvene, HMAF), which has undergone extensive clinical investigation. More recently, a novel this compound derivative, LP-184, has emerged as a promising therapeutic candidate with a distinct mechanism of activation. This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and relevant experimental methodologies for this compound, with a focus on Irofulven and LP-184.
Pharmacokinetics of Irofulven (HMAF)
Irofulven has been primarily evaluated through intravenous administration in clinical trials. Its pharmacokinetic profile is characterized by rapid distribution and elimination.
Data Presentation: Human Pharmacokinetic Parameters of Irofulven
The following tables summarize the key pharmacokinetic parameters of Irofulven observed in Phase I clinical trials.
| Parameter | Value | Study Reference |
| Administration | Intravenous Infusion (30 min) | [1] |
| Dose Levels | 6, 8, and 11 mg/m²/day (daily for 5 days) | [1] |
| Peak Plasma Concentration (Cmax) | ~300 ng/mL | [1] |
| Half-Life (t½) | 4.91 minutes | [1] |
| Clearance (CL) | 4.57 L/min/m² | [1] |
| Kinetics | Biexponential | [1] |
| Plasma Detection Time | 15-30 minutes post-infusion | [1] |
| Parameter | Value | Study Reference |
| Administration | 5- or 30-min Intravenous Infusion | [2] |
| Population Model | Two-compartment | [2] |
| Clearance (CL) | 616 L/h | [2] |
| Central Volume of Distribution (Vc) | 37 L | [2] |
| Terminal Half-Life (t½) | < 10 minutes | [2] |
Note: A linear relationship has been observed between the administered dose of Irofulven and the resulting maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) for both 5- and 30-minute infusions.[3]
Experimental Protocols: Quantification of Irofulven in Human Plasma
Method: High-Performance Liquid Chromatography (HPLC) with UV Detection.[2]
Sample Collection:
-
Blood samples were collected over a 4-hour period following intravenous infusion.[2]
Sample Preparation:
-
Plasma was separated from whole blood for analysis.[2]
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Analytical Column: Specific column details are not provided in the abstracts, but a reverse-phase column is typical for such analyses.
-
Mobile Phase: Details of the mobile phase composition are not specified in the abstracts.
-
Detection: UV detection was utilized for the quantification of Irofulven.[2]
Data Analysis:
-
Population pharmacokinetic analysis was performed using a non-linear mixed-effects modeling program (e.g., MP2).[2]
Pharmacokinetics of LP-184
LP-184 is a newer this compound derivative with a distinct activation mechanism. Preclinical studies have provided initial insights into its pharmacokinetic profile.
Data Presentation: Preclinical Pharmacokinetic Parameters of LP-184 in Mice
The following table summarizes the pharmacokinetic parameters of LP-184 in a mouse model following a single intravenous bolus of 4 mg/kg.
| Parameter | Plasma | Brain | Brain Tumor |
| AUC (ng*h/mL) | 7850 | 850 | 1550 |
| Cmax (ng/mL) | 6500 | 839 | 2530 |
| Tmax (h) | 0.083 | 0.083 | 0.083 |
| Half-Life (h) | 0.5 | 0.6 | 0.7 |
| AUCbrain/plasma ratio | - | 0.11 | - |
| AUCtumor/plasma ratio | - | - | 0.2 |
Data adapted from a preclinical study in mice.[4]
Bioavailability
Based on the conducted research, there is no available information on the oral bioavailability of this compound or its derivatives, including Irofulven and LP-184, in humans. Clinical investigations have focused on the intravenous route of administration.
Signaling Pathways and Mechanism of Action
Acylfulvenes exert their cytotoxic effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Irofulven-Induced Apoptosis Signaling Pathway
Irofulven induces apoptosis through a mitochondria-mediated pathway that involves the activation of caspases. Additionally, the MAP kinase pathways, specifically JNK and ERK, play a crucial role in mediating Irofulven-induced apoptosis.
Caption: Irofulven-induced apoptosis pathway.
LP-184 Activation and DNA Damage Response
LP-184 is a prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells. The activated form of LP-184 alkylates DNA, leading to DNA damage. Tumors with deficiencies in DNA damage repair pathways, such as homologous recombination (HR), are particularly sensitive to LP-184, a concept known as synthetic lethality.
Caption: LP-184 activation and mechanism of action.
Experimental Workflow: Preclinical Evaluation of this compound Derivatives
The preclinical assessment of novel this compound derivatives like LP-184 typically involves a series of in vitro and in vivo studies to determine their efficacy and pharmacokinetic properties.
Caption: Preclinical evaluation workflow for Acylfulvenes.
Conclusion
Acylfulvenes, particularly Irofulven and the newer agent LP-184, represent a compelling class of antitumor agents. Irofulven exhibits rapid plasma clearance and a short half-life following intravenous administration. LP-184 demonstrates promising preclinical pharmacokinetics and a targeted mechanism of action dependent on PTGR1-mediated activation and synthetic lethality in DNA damage repair-deficient tumors. Further research, particularly to explore potential strategies to enhance bioavailability and to fully elucidate the clinical pharmacokinetic profile of newer derivatives like LP-184, is warranted to optimize the therapeutic potential of this drug class. The provided data and methodologies serve as a valuable resource for professionals engaged in the ongoing research and development of this compound-based cancer therapies.
References
- 1. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Acylfulvene Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a promising class of semi-synthetic anticancer agents derived from the natural product illudin S, a toxic sesquiterpene found in the Omphalotus mushroom.[1][2][3][4] While illudin S itself demonstrated high cytotoxicity, its low therapeutic index limited its clinical potential.[5] Acylfulvene analogs, such as irofulven (B1672183) (HMAF, MGI-114), were developed to improve the therapeutic window and have shown significant antitumor activity in preclinical and clinical studies.[1][6][7][8] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of acylfulvenes, detailing the impact of structural modifications on their biological activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Core Structure-Activity Relationships
The antitumor activity of acylfulvenes is intrinsically linked to their chemical structure. Key modifications to the core this compound scaffold have been explored to enhance potency, selectivity, and pharmacokinetic properties. The core structure consists of a fulvene (B1219640) ring fused to a cyclopentenone ring with a spirocyclopropane moiety.
The Importance of the Enone and Cyclopropyl (B3062369) Ring
The conjugated enone and the adjacent cyclopropyl ring are critical for the cytotoxic activity of acylfulvenes.[2] Modifications that alter this system, such as masking or substituting the enone, generally lead to a decrease in cytotoxicity.[2] This suggests that this reactive moiety is essential for the bioactivation and subsequent alkylation of cellular macromolecules, which is a primary mechanism of action for this class of compounds.[1][9][10]
Role of the C10-Hydroxyl Group and Analogs
The development of irofulven, which possesses a hydroxymethyl group at the C6 position of the fulvene ring, marked a significant advancement in this compound research.[6] Many analogs have been synthesized by replacing this allylic hydroxyl group with various nucleophiles.[6] These modifications have led to the discovery of compounds with improved stability and altered activity profiles. For instance, MGI 4184, an N-hydroxy-N-(methylthis compound) urea (B33335) analog, was synthesized to increase stability and reduce toxicity compared to irofulven.[11] Another notable analog, LP-184, is a next-generation this compound prodrug that has demonstrated nanomolar potency in various cancer models.[9][12][13]
Quantitative Data on this compound Activity
The cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following tables summarize the IC50 values for key this compound derivatives.
Table 1: IC50 Values of Irofulven (HMAF, MGI-114) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Average of multiple cell lines | Various | 0.49 | [6] |
| Ovarian Carcinoma | Ovarian | Marked activity at low concentrations | [14] |
| HCT-116 | Colon Carcinoma | Varies with p53/p21 status | [6] |
Table 2: IC50 Values of LP-184 in Human Cancer Cell Lines
| Cell Line(s) | Cancer Type | IC50 Range (nM) | Notes | Reference |
| 19 NSCLC cell lines | Non-Small Cell Lung Cancer | 45 - 1805 | Median IC50 of 371 nM | [12] |
| Glioblastoma cell lines | Glioblastoma | ~22 - 310 | Sensitive in temozolomide-resistant and MGMT-expressing cells | [15][16] |
| Pancreatic cancer cell lines | Pancreatic Cancer | 45 - 270 | [15] | |
| Prostate cancer organoids (LuCaP 96, LuCaP 86.2) | Prostate Cancer | 77 - 645 | [13] | |
| NCI-60 and other cell lines | Various | Mean of 225 | Across 85 cell lines | [16] |
Table 3: Comparative IC50 Values of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| MGI 4184 | HT29 | Colon Cancer | 0.3 - 200 | Similar potency to irofulven but more stable | [11] |
| (-)-HMAF | AOR-overexpressing cells | - | Potent | 25 times more potent than (+)-HMAF | [1] |
| (+)-HMAF | AOR-overexpressing cells | - | Less potent | [1] |
Mechanism of Action
The cytotoxic effects of acylfulvenes are multifaceted and involve several key cellular processes.
Bioactivation by Reductive Enzymes
Acylfulvenes are prodrugs that require bioactivation by cytosolic reductive enzymes to exert their cytotoxic effects.[1][15] Prostaglandin Reductase 1 (PTGR1) and Alkenal/one oxidoreductase (AOR) are key enzymes involved in this process.[5][9][10][12] This enzymatic reduction generates a reactive intermediate that can alkylate cellular macromolecules, primarily DNA.[1][9][10] The expression levels of these enzymes in cancer cells can correlate with sensitivity to acylfulvenes.[12][17]
DNA Alkylation and Repair Pathways
The activated this compound intermediate forms covalent adducts with DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[9][10] The primary site of alkylation is the N3 position of adenine.[18] The repair of these DNA lesions is a critical determinant of cell fate. This compound-induced DNA damage is primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[19][20] Cancer cells with deficiencies in DNA repair pathways, such as Homologous Recombination (HR), often exhibit increased sensitivity to acylfulvenes, a concept known as synthetic lethality.[13][15][21] This makes acylfulvenes particularly promising for treating tumors with specific DNA repair defects, such as those with BRCA1/2 mutations.
Induction of Apoptosis
This compound-induced DNA damage triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This process involves the activation of key signaling proteins, including the tumor suppressor p53 and a family of proteases called caspases.[11][22][23] Activation of p53 can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes the apoptotic program.[24][25]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound SAR studies.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of the this compound analog. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the this compound analog. For adherent cells, collect both the supernatant (containing detached apoptotic cells) and the trypsinized cells.[26][27]
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.[26]
-
Incubate the cells for 15 minutes at room temperature in the dark.[26]
-
Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[26]
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[26]
-
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound analogs in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line suspension
-
This compound analog formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[8][28][29]
-
Monitor the mice for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[28]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[28]
-
Administer the this compound analog or vehicle control according to the desired dosing schedule (e.g., intraperitoneal, intravenous, or oral).[30]
-
Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).[28]
-
At the end of the study (e.g., when control tumors reach a maximum size or at a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[28]
-
Calculate the tumor growth inhibition to assess the efficacy of the treatment.
-
Conclusion
The structure-activity relationship of acylfulvenes is a complex and evolving field of study. The core enone and cyclopropyl functionalities are paramount for their cytotoxic activity, which is mediated through enzymatic bioactivation and subsequent DNA alkylation. The development of analogs like irofulven and LP-184 has demonstrated that modifications to the this compound scaffold can significantly enhance their therapeutic potential. Understanding the intricate interplay between their chemical structure, mechanism of action, and the genetic background of cancer cells, particularly with respect to DNA repair pathways, is crucial for the continued development of this promising class of anticancer agents. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of novel this compound derivatives, paving the way for future clinical applications.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Up-Regulation of Human Prostaglandin Reductase 1 Improves the Efficacy of Hydroxymethylthis compound, an Antitumor Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. Facebook [cancer.gov]
- 19. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Functional connection between p53 and caspase-2 is essential for apoptosis induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Efficacy of this compound Illudin analogues against a metastatic lung carcinoma MV522 xenograft nonresponsive to traditional anticancer agents: retention of activity against various mdr phenotypes and unusual cytotoxicity against ERCC2 and ERCC3 DNA helicase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Acylfulvene Analogs: A Technical Guide to a Novel Class of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic cytotoxic compounds derived from the natural fungal toxins, illudin S and illudin M. These agents have garnered significant interest in oncology due to their unique mechanism of action, which involves the generation of DNA lesions that are poorly repaired by cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the historical development of key acylfulvene analogs, from the initial clinical evaluation of Irofulven (B1672183) to the more recent advancements with targeted agents like LP-184 and LP-284. The following sections detail their preclinical and clinical efficacy, mechanisms of action, and the experimental methodologies used to evaluate these promising anti-cancer drugs.
From Natural Toxin to Clinical Candidate: The Development of Irofulven (MGI-114)
Irofulven (6-hydroxymethylthis compound, MGI-114) was one of the first this compound analogs to be extensively studied in clinical trials. Its development aimed to improve upon the therapeutic index of its parent compound, illudin S, which exhibited significant toxicity.
Preclinical Efficacy of Irofulven
Irofulven demonstrated broad-spectrum anti-tumor activity in a variety of preclinical models. In vitro studies showed potent cytotoxicity against numerous human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Irofulven (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| A2780 | Ovarian Cancer | Not Specified | Propidium iodide staining, FACS analysis after 1-hour exposure |
| CAOV3 | Ovarian Cancer | Not Specified | Propidium iodide staining, FACS analysis after 1-hour exposure |
| HCT116 (p53+/+) | Colon Cancer | Not Specified | Propidium iodide staining, FACS analysis |
| HCT116 (p53-/-) | Colon Cancer | Not Specified | Propidium iodide staining, FACS analysis |
| MiaPaCa | Pancreatic Cancer | Not Specified | Caspase activation assays |
| SK-OV-3 | Ovarian Cancer | Not Specified | Xenograft studies |
| MA148 | Ovarian Carcinoma | Not Specified | Xenograft studies |
Note: Specific IC50 values were not consistently reported in the reviewed abstracts in a comparable format. The table reflects the cell lines mentioned in the studies evaluating Irofulven's effects.
In vivo studies using human tumor xenografts in immunocompromised mice further established the anti-cancer potential of Irofulven.
Table 2: In Vivo Efficacy of Irofulven in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Pancreatic Cancer | MiaPaCa human pancreatic tumor xenografts in nude mice | 7 mg/kg/day, i.p., daily for 5 days | Curative activity observed.[1] |
| Pancreatic Cancer | MiaPaCa human pancreatic tumor xenografts in nude mice | 5 mg/kg, i.p., on days 1, 4, 7, 10 (intermittent) | Similar activity to daily dosing at a lower total dose.[1] |
| Ovarian Cancer | SK-OV-3 human ovarian cancer xenografts in nude mice | Maximum tolerated dose | 25% partial tumor shrinkage rate; 82% mean tumor growth inhibition in remaining animals.[1] |
| Ovarian Carcinoma | MA148 human ovarian carcinoma xenograft | 4.5 mg/kg, i.p., q3dx4 | 5/8 animals showed complete tumor regression.[1][2] |
| Ovarian Carcinoma | MA148 human ovarian carcinoma xenograft | 3.0 mg/kg, i.p., q3dx4 | 2/8 partial responses with 83% tumor growth inhibition.[1][2] |
| Ovarian Carcinoma | MA148 human ovarian carcinoma xenograft | 1.5 mg/kg, i.p., q3dx4 | 81% tumor growth inhibition.[1][2] |
| Pediatric Solid Tumors | Various pediatric solid tumor xenografts in CBA/CaJ or SCID mice | 7.0 mg/kg, i.v., daily for 5 days for 3 cycles | Objective regressions in 14 of 16 tumor lines.[3] |
| Pediatric Solid Tumors | Various pediatric solid tumor xenografts in CBA/CaJ or SCID mice | 4.6 mg/kg, i.v., daily for 5 days for 3 cycles | Objective regressions in 14 of 18 tumor lines.[3][4] |
Clinical Trials of Irofulven
Irofulven advanced to Phase I and II clinical trials for a range of solid tumors. While it showed some anti-tumor activity, toxicity, including myelosuppression and visual disturbances, was a significant challenge.
Table 3: Summary of Irofulven Clinical Trial Results
| Trial Phase | Cancer Type | Patient Population | Dosing Schedule | Key Efficacy Results |
| Phase II | Recurrent, platinum-sensitive ovarian/peritoneal cancer | 55 evaluable patients | 0.45 mg/kg IV on days 1 and 8 every 21 days | 7 partial responses (12.7%), 30 stable disease (54.6%).[5] |
| Phase II | Recurrent, heavily pretreated ovarian cancer | 74 women (58 platinum-resistant, 16 platinum-sensitive) | 24 mg/m² every 14 days (later modified to 0.55 mg/kg) | 1 partial response in each cohort; 33% (platinum-resistant) and 50% (platinum-sensitive) had stable disease.[6] |
| Phase II | Advanced non-small cell lung cancer (previously treated) | 15 patients | 11 mg/m² daily for 5 consecutive days every 28 days | No objective tumor responses.[7] |
Next-Generation Acylfulvenes: Targeting Tumors with Precision
The limitations of Irofulven spurred the development of new analogs with improved safety profiles and more targeted mechanisms of action. LP-184 and LP-284 represent significant advancements in this class of drugs.
LP-184: A Biomarker-Driven this compound Analog
LP-184 is a next-generation this compound that requires activation by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. This targeted activation is designed to enhance tumor selectivity and reduce off-target toxicity.
Preclinical Efficacy of LP-184
LP-184 has demonstrated potent nanomolar activity across a wide range of cancer cell lines, particularly those with deficiencies in DNA damage repair (DDR) pathways.
Table 4: In Vitro Cytotoxicity of LP-184 (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 (nM) | Notes |
| Glioblastoma | U87 | ~22-310 | Sensitive even in temozolomide-resistant and MGMT-expressing cells.[8] |
| Glioblastoma | M1123 (PDX-derived) | ~22-310 | |
| Glioblastoma | 7 conventional GBM lines | Mean of 210 | |
| Pancreatic Cancer | 6 pancreatic cancer cell lines | 45-270 | |
| Prostate Cancer | LuCaP 96 (organoid) | 77 | |
| Prostate Cancer | LuCaP 86.2 (organoid) | 645 | |
| Atypical Teratoid/Rhabdoid Tumor | CHLA06, BT37 | 20-25 | |
| Colon Cancer | DLD1 (BRCA2 KO) | Not Specified | 8 to 12-fold increased sensitivity compared to wild-type.[8] |
| Various | NCI-60 and others (85 cell lines) | Mean of 225 |
In vivo studies have confirmed the potent anti-tumor activity of LP-184, with some studies showing complete tumor regression.
Table 5: In Vivo Efficacy of LP-184 in Xenograft Models
| Cancer Type | Animal Model | Key Findings |
| Pancreatic Cancer | Patient-derived xenografts (PDX) | Significant tumor shrinkage (over 90%) in 8 weeks.[9] |
| Triple-Negative Breast Cancer (HR Deficient) | 10 PDX models | Complete, durable tumor regression, including in PARP inhibitor-resistant models.[10] |
| Glioblastoma | Orthotopic xenografts | Prolonged survival of mice. |
Clinical Development of LP-184
A Phase 1a clinical trial of LP-184 has been completed, demonstrating a favorable safety profile and early signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors.
Table 6: LP-184 Phase 1a Clinical Trial Results
| Patient Population | Key Findings |
| 63 heavily pre-treated patients with advanced solid tumors | Met all primary endpoints for safety and tolerability. |
| 54% disease control rate at or above therapeutic dose levels.[11][12] | |
| Durable clinical benefits observed in glioblastoma, gastrointestinal stromal tumor, and thymic carcinoma.[13] | |
| Recommended Phase 2 dose established.[11][12][13] |
LP-284: A PTGR1-Independent this compound Analog for Hematologic Malignancies
LP-284 is an enantiomer of LP-184 that, crucially, does not require activation by PTGR1. This characteristic makes it a promising candidate for tumors with low PTGR1 expression, such as hematologic malignancies.
Preclinical Efficacy of LP-284
LP-284 has shown potent nanomolar activity in various non-Hodgkin's lymphoma (NHL) cell lines, including those resistant to standard-of-care therapies.
Table 7: In Vitro Cytotoxicity of LP-284 in Hematologic Cancer Cell Lines
| Cancer Type | Key Findings |
| Non-Hodgkin's Lymphoma | Nanomolar potency in fifteen in vitro NHL cell lines.[14][15] |
| Mantle Cell Lymphoma | Potent activity in cell lines resistant to ibrutinib, zanubrutinib, venetoclax, and bortezomib (B1684674).[16] |
In vivo studies in mantle cell lymphoma (MCL) xenograft models have demonstrated the superiority of LP-284 over existing treatments.
Table 8: In Vivo Efficacy of LP-284 in a Mantle Cell Lymphoma Xenograft Model
| Animal Model | Key Findings |
| JeKo-1 cell line-derived MCL xenograft mice | Prolonged survival by two-fold compared to vehicle.[14][15] |
| Increased efficacy over bortezomib and ibrutinib.[14][15] | |
| Inhibited tumor growth in xenografts refractory to bortezomib or ibrutinib.[14][15] |
Mechanism of Action of this compound Analogs
The anti-cancer activity of this compound analogs stems from their ability to induce DNA damage, leading to cell cycle arrest and apoptosis.
DNA Damage and Repair
Acylfulvenes are alkylating agents that form covalent adducts with DNA. This DNA damage triggers a cellular response, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death. A key aspect of their mechanism is that the DNA lesions they create are often poorly repaired by the global nucleotide excision repair (NER) system, making them particularly effective in cells with deficiencies in other DNA repair pathways like homologous recombination (HR) and transcription-coupled NER (TC-NER).
Signaling Pathways
Irofulven: Studies have shown that Irofulven activates the Ataxia-Telangiectasia Mutated (ATM)-CHK2 DNA damage signaling pathway.[17][18][19] This leads to S-phase cell cycle arrest. The activation of p53 and the induction of p21 can also contribute to G1 arrest in p53 wild-type cells.[20]
Caption: Irofulven-induced DNA damage signaling pathway.
LP-184: The mechanism of LP-184 is distinguished by its requirement for activation by PTGR1. Once activated, it alkylates DNA, causing double-strand breaks. This makes it particularly effective in tumors with deficient DNA damage repair pathways, a concept known as synthetic lethality.
Caption: Bioactivation and mechanism of action of LP-184.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Signal Generation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced antitumor activity of irofulven in combination with irinotecan in pediatric solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of 6-hydroxymethylthis compound (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lantern Pharma Reports Positive Phase 1a Results for LP-184 in Advanced Solid Tumors [sahmcapital.com]
- 12. 1stoncology.com [1stoncology.com]
- 13. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 14. LP-284, a small molecule this compound, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. LP-284 demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 17. ATM-dependent CHK2 activation induced by anticancer agent, irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Irofulven induces replication-dependent CHK2 activation related to p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S. These compounds have garnered significant interest within the oncology research community due to their unique mechanism of action and promising preclinical and clinical activity against a range of solid tumors. This technical guide provides an in-depth overview of the intellectual property landscape surrounding Acylfulvenes, their molecular mechanism of action, and key experimental findings.
Intellectual Property Landscape
The intellectual property surrounding Acylfulvene and its analogs is extensive, covering their synthesis, formulation, and therapeutic applications. Initial patents focused on the novel synthesis of this compound and its derivatives, such as Hydroxymethylthis compound (HMAF), also known as Irofulven (B1672183).[1][2] Subsequent patents have expanded to include new analogs with improved therapeutic indices, methods of use in combination with other anticancer agents and radiation, and biomarkers to predict patient response.[3][4]
Lantern Pharma Inc. holds a significant patent portfolio related to this compound analogs, including LP-184 (Hydroxyureamethyl this compound), and methods for their synthesis and use in treating various cancers.[3][5][6][7] These patents cover new synthetic routes, enantiopure synthesis, and the use of these compounds in targeting tumors with specific genetic profiles, such as those with alterations in the SMARCB1 gene.[4][5]
Mechanism of Action
The antitumor activity of Acylfulvenes is primarily attributed to their ability to function as DNA alkylating agents.[8] Unlike traditional alkylating agents, Acylfulvenes are pro-drugs that require bioactivation within cancer cells. This selective activation contributes to their favorable therapeutic window.
Bioactivation by Prostaglandin Reductase 1 (PTGR1)
A key enzyme responsible for the bioactivation of Acylfulvenes is Prostaglandin Reductase 1 (PTGR1), an oxidoreductase often overexpressed in various solid tumors.[9][10] PTGR1 catalyzes the reduction of the α,β-unsaturated ketone moiety of the this compound core, generating a highly reactive intermediate. The expression level of PTGR1 in tumors has been shown to correlate with sensitivity to this compound analogs like LP-184, making it a potential biomarker for patient selection.[5][11][10]
Caption: this compound bioactivation pathway mediated by PTGR1.
DNA Adduct Formation and Cell Cycle Arrest
The reactive intermediate generated by PTGR1 readily alkylates DNA, primarily forming adducts at the N3 position of adenine (B156593) and guanine.[4][6][12][13] These bulky DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[8] The formation of these DNA lesions is a critical step in the cytotoxic effects of Acylfulvenes.
Caption: Mechanism of this compound-induced DNA damage and cell cycle arrest.
Induction of Apoptosis
The cellular response to this compound-induced DNA damage culminates in the activation of apoptotic pathways. Both caspase-dependent and caspase-independent mechanisms have been implicated in this compound-induced cell death.[14][15] The accumulation of DNA damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[16] Studies have shown that Acylfulvenes can induce apoptosis in cancer cells that are resistant to other chemotherapeutic agents.[15]
References
- 1. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Expression of PTGR1 Promotes NSCLC Cell Growth via Positive Regulation of Cyclin-Dependent Protein Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Frontiers | Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy [frontiersin.org]
- 10. Induction of apoptosis in cells | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing expression patterns of PTGR1, a potential biomarker for acylfulven sensitivity in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Laboratory Synthesis of Acylfulvene: A Detailed Protocol for Researchers
Abstract
Acylfulvenes are a promising class of anti-tumor agents derived from the fungal sesquiterpene Illudin S. Their potent cytotoxicity against a range of cancer cell lines has driven significant interest in their synthesis and mechanism of action. This application note provides detailed laboratory protocols for both the semi-synthesis of Acylfulvene from its natural precursor, Illudin S, and a total synthesis approach for the generation of this compound analogs. Additionally, it outlines the key signaling pathway involved in the bioactivation of this compound, providing a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction
Acylfulvenes are semi-synthetic derivatives of Illudins, a class of cytotoxic compounds isolated from the Jack-o'-Lantern mushroom (Omphalotus illudens)[1][2]. While Illudins themselves exhibit high toxicity, their therapeutic window is narrow. Acylfulvenes, however, have demonstrated an improved therapeutic index, showing potent anti-cancer activity with reduced toxicity[3]. The mechanism of action involves bioreductive activation within tumor cells, leading to DNA alkylation and subsequent apoptosis[1][4][5]. This targeted activation contributes to their selectivity for cancer cells. This document provides detailed methodologies for the laboratory-scale synthesis of this compound, aimed at aiding researchers in the fields of drug discovery and development.
Synthesis Protocols
Two primary routes for obtaining this compound in a laboratory setting are presented: a semi-synthesis from the natural product Illudin S and a multi-step total synthesis.
Semi-Synthesis of this compound from Illudin S
This method involves an acid-catalyzed rearrangement of Illudin S and is a common approach when the natural product is available[6].
Experimental Protocol:
-
Dissolution: Dissolve Illudin S (205 mg, 0.78 mmol) in 70 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar[6].
-
Acidification: To the stirred solution, add 24 mL of 4 N aqueous sulfuric acid (H₂SO₄)[6].
-
Reaction: Stir the reaction mixture at 25 °C for 21 hours. The solution will transition from colorless to yellow, and an orange precipitate will form[6].
-
Extraction: Add 40 mL of ethyl acetate (B1210297) to dissolve the precipitate. Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice more with 20 mL portions of ethyl acetate[6].
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data:
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1 | Illudin S | This compound | H₂SO₄, H₂O, 25°C, 21h | ~55% | [3] |
Total Synthesis of an this compound Analog
The total synthesis of this compound and its analogs allows for greater structural diversity. The following protocol is a representative multi-step synthesis of an this compound analog[7][8][9].
Experimental Protocol:
This synthesis involves several key transformations, including the construction of the core bicyclic system, introduction of the fulvene (B1219640) double bond, and final oxidation.
-
Cycloaddition: A 1,3-dipolar cycloaddition reaction is employed to construct the initial bicyclic skeleton[7].
-
Oxy-Bridge Cleavage: The oxy-bridge in the resulting adduct is cleaved using potassium carbonate in isopropanol (B130326) at room temperature[7].
-
Functional Group Manipulation: A series of reactions, including protection of hydroxyl groups, introduction of a double bond in the five-membered ring using phenylseleninic anhydride, and reduction of a ketone, are performed to elaborate the core structure[7][9].
-
Fulvene Formation: The fulvene moiety is generated through mesylation of a secondary alcohol followed by elimination[8][9].
-
Final Oxidation: The synthesis is completed by the oxidation of a hydroxyl group to the corresponding acyl group using a mild oxidizing agent like Dess-Martin periodinane or pyridinium (B92312) dichromate[7][9].
Quantitative Data for a Representative Total Synthesis:
| Step | Description | Reagents and Conditions | Yield | Reference |
| 1 | 1,3-Dipolar Cycloaddition | Carbonyl ylide, cyclopentenone | >40% | [9] |
| 2 | Oxy-bridge Cleavage | K₂CO₃, isopropanol, rt | 82% | [7] |
| 3 | Double Bond Introduction | Phenylseleninic anhydride, chlorobenzene, 95°C | 78% | [7] |
| 4 | Fulvene Formation | 1. MsCl, Et₃N; 2. Chromatography | 90% | [9] |
| 5 | Oxidation and Deprotection | 1. Dess-Martin periodinane; 2. p-TsOH | 92% | [9] |
| Overall | Total Synthesis of this compound Analog | Multi-step | ~35-36% | [8] |
Mechanism of Action: Bioactivation and DNA Alkylation
The anti-tumor activity of this compound is dependent on its bioactivation within cancer cells. This process is primarily mediated by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various tumors[4][5].
Signaling Pathway:
-
Cellular Uptake: this compound enters the cancer cell.
-
Enzymatic Reduction: In the cytosol, PTGR1, an NADPH-dependent enzyme, reduces the enone moiety of this compound[1][5].
-
Formation of a Reactive Intermediate: This reduction generates a highly reactive electrophilic intermediate[1].
-
DNA Alkylation: The reactive intermediate rapidly alkylates DNA, primarily at the N3 position of adenine (B156593) and also at guanine (B1146940) residues, forming DNA adducts[2][10].
-
Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis)[4].
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5723632A - Total synthesis of antitumor acylfulvenes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Acylfulvene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal sesquiterpene illudin S.[1] Their cytotoxic activity stems from their ability to alkylate DNA, forming adducts that disrupt DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2][3] A key feature of acylfulvenes is their requirement for bioactivation by cytosolic reductases, particularly Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[1][4][5] This selective activation contributes to their tumor-specific cytotoxicity. Furthermore, the efficacy of acylfulvenes is enhanced in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR).[3][6][7]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Acylfulvene using common colorimetric and endpoint assays, enabling researchers to determine its potency and elucidate its mechanism of action in various cancer cell lines.
Data Presentation: this compound Analog Cytotoxicity
The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values are cell line and exposure time-dependent.
Table 1: Reported IC50 Values of Irofulven (an this compound analog) in Various Human Cancer Cell Lines. [8]
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) |
| DU-145 | Prostate | 24 hours | ~1.0 |
| HCT-116 | Colon | 24 hours | ~0.5 |
| HT-29 | Colon | 24 hours | ~0.8 |
| A2780 | Ovarian | Three doubling times | ~0.49 |
| PANC-1 | Pancreatic | Not Specified | 1-18 |
| MIA PaCa-2 | Pancreatic | Not Specified | 1-18 |
| BxPC-3 | Pancreatic | Not Specified | 1-18 |
Table 2: IC50 Values of LP-184 (a novel this compound analog) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines. [2]
| Cell Line Sensitivity | Mean IC50 (nM) |
| High Sensitivity Group | < 571 |
| Low Sensitivity Group | > 571 |
Note: The sensitivity of NSCLC cell lines to LP-184 correlates with PTGR1 transcript levels.[2]
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8][9] The amount of formazan is directly proportional to the number of living cells.[8]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[8][10]
-
Include wells with medium only for blank controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[8]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.[11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[13][14] It is a reliable and reproducible method for cytotoxicity screening.[15]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
This compound compound
-
DMSO
-
Trichloroacetic acid (TCA), 10% (wt/vol)[14]
-
Sulforhodamine B (SRB) solution, 0.04% (wt/vol) in 1% acetic acid[13]
-
Acetic acid, 1% (vol/vol)[14]
-
Tris base solution, 10 mM[14]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Wash the plates again with 1% acetic acid to remove unbound SRB.[11]
-
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assessment.
This compound Mechanism of Action and Signaling Pathway
Caption: this compound's mechanism of action.
References
- 1. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. intodna.com [intodna.com]
- 7. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Establishing Acylfulvene-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal sesquiterpene illudin S.[1] They exhibit potent antitumor activity by alkylating DNA, which leads to cell cycle arrest and apoptosis.[2][3] The selective toxicity of acylfulvenes towards tumor cells is attributed to their bioactivation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in various cancers.[3][4] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that limits the efficacy of acylfulvenes.
The establishment of Acylfulvene-resistant cancer cell lines is a critical in vitro tool for elucidating the molecular mechanisms underpinning this resistance. These cell lines serve as invaluable models for identifying resistance biomarkers, screening for novel therapeutics to overcome resistance, and evaluating combination strategies. These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines, primarily through a gradual dose-escalation method that mimics the clinical development of drug resistance.
Data Presentation: Quantitative Analysis of this compound Resistance
The development of resistance to Acylfulvenes is a multifactorial process involving alterations in drug metabolism, DNA repair capacity, and cell signaling pathways. Below are tables summarizing the key quantitative data associated with this compound resistance, primarily focusing on the well-studied this compound analog, LP-184.
Table 1: IC50 Values and Fold Resistance in this compound-Resistant vs. Parental Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Notes |
| Non-Small Cell Lung Cancer (NSCLC) Panel | Varies (~40-fold range) | Not explicitly established as a resistant line, but shows a wide range of intrinsic sensitivity. | Not Applicable | LP-184 sensitivity correlates with PTGR1 transcript levels.[3] |
| Pancreatic Cancer (Panc 03.27) | Sensitive | Reduced sensitivity upon PTGR1 depletion. | Not specified | Depletion of PTGR1 significantly reduces sensitivity to LP-184.[4] |
| Pancreatic Cancer (Capan-1) | Sensitive | Reduced sensitivity upon PTGR1 depletion. | Not specified | Loss of PTGR1 expression results in reduced sensitivity.[4] |
| Colon Cancer (DLD-1) BRCA2 KO | Not specified | Up to 12-fold increased sensitivity compared to WT. | Not Applicable | Depletion of BRCA2, a key HR protein, increases sensitivity.[2] |
| Prostate Cancer (22RV1) ATM depletion | Not specified | Increased sensitivity. | Not specified | Depletion of ATM, a key HR protein, increases sensitivity.[2] |
Table 2: Gene and Protein Expression Changes in this compound-Resistant Cell Lines
| Gene/Protein | Pathway | Change in Resistant Cells | Fold Change | Method | Cell Line(s) |
| PTGR1 | Drug Bioactivation | Expression correlates with sensitivity. | Not specified as a fold change in resistant vs. parental, but higher expression leads to higher sensitivity. | mRNA expression analysis | NSCLC panel, Pancreatic Cancer |
| ERCC4 (XPF) | Nucleotide Excision Repair (NER) | Depletion increases sensitivity. | ~2-fold increase in cytotoxicity upon depletion. | CRISPRi | Pancreatic Cancer (Panc 03.27) |
| BRCA2 | Homologous Recombination (HR) | Depletion increases sensitivity. | Up to 12-fold increased sensitivity upon depletion. | Knockout | Colon Cancer (DLD-1) |
| ATM | Homologous Recombination (HR) | Depletion increases sensitivity. | Increased sensitivity (fold change not specified). | Depletion | Prostate Cancer (22RV1) |
| POLQ | Translesion Synthesis | Expression elevated in cisplatin-resistant cells. | Not specified for this compound, but relevant for DNA repair-mediated resistance. | qPCR, Western Blot | Lung Cancer (A549/DR) |
| NRF2 | Oxidative Stress Response | Activation (via KEAP1 mutation) is associated with high PTGR1 expression. | Not specified as a fold change in resistant vs. parental. | Gene expression analysis | Lung Cancer |
Experimental Protocols
Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or analog, e.g., LP-184)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v). Include a vehicle control (DMSO only).
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period equivalent to at least two to three cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer’s protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[5]
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Continuous Dose Escalation
Objective: To establish a stable this compound-resistant cancer cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Treatment: Begin by culturing the parental cells in their recommended complete medium containing a low concentration of this compound, typically starting at the IC10 or IC20 determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cell population may undergo apoptosis. Allow the surviving cells to recover and proliferate. When the cells reach 70-80% confluency, passage them into new flasks with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth and morphology at a given concentration for several passages, increase the this compound concentration by a factor of 1.5 to 2.
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration over a period of several months. The development of a resistant cell line can be a lengthy process. If significant cell death is observed at a new, higher concentration, maintain the cells at the previous, lower concentration for additional passages before attempting to increase the dose again.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the cells as a backup.
-
Establishment of a Stable Resistant Line: A cell line is generally considered stably resistant when it can proliferate consistently in a concentration of this compound that is at least 5- to 10-fold higher than the initial IC50 of the parental cell line.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistant line should maintain its resistance.
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the molecular basis of this compound resistance.
A. Confirmation of Resistance Phenotype
-
IC50 Re-determination: Perform a cell viability assay (as described in Protocol 1) on the established resistant cell line and the parental cell line in parallel.
-
Calculate Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
B. Molecular Analysis
-
Quantitative PCR (qPCR):
-
Isolate total RNA from both parental and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR with specific primers to quantify the mRNA expression levels of genes implicated in this compound resistance, such as PTGR1, and key genes in the NER (ERCC1, XPA, XPF) and HR (BRCA1, BRCA2, RAD51) pathways.[6][7]
-
Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in gene expression in the resistant cells relative to the parental cells.
-
-
Western Blot Analysis:
-
Prepare total protein lysates from both parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for PTGR1, and key NER and HR proteins.[8]
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the protein expression levels using densitometry and calculate the fold change in the resistant cells compared to the parental cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of pol θ and HR genes efficiently synergize with cisplatin to suppress cisplatin-resistant lung cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative PCR-based assay reveals that nucleotide excision repair plays a predominant role in the removal of DNA-protein crosslinks from plasmids transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acylfulvene Efficacy Testing in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S. These compounds exhibit potent cytotoxic activity against a variety of tumor types, particularly those with deficiencies in DNA repair pathways. Their mechanism of action involves bioreductive activation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in tumor cells, leading to the formation of DNA adducts and subsequent cell death.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of Acylfulvene and its analogs, such as LP-184, using xenograft mouse models.
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[4] They provide an in vivo system to assess the antitumor activity, pharmacokinetics, and pharmacodynamics of novel therapeutic agents before clinical translation.[4] This guide will cover the essential methodologies for establishing xenograft models, protocols for this compound administration and efficacy assessment, and an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation: Efficacy of this compound and its Analogs in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and its analog LP-184 in various cancer xenograft models.
Table 1: In Vivo Efficacy of LP-184 in Pancreatic Cancer Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | LP-184 (3 mg/kg, once weekly for 8 weeks) | >90% tumor shrinkage. Complete tumor regression in 1 of 4 mice. Average size of remaining tumors was ~7% of original size and 146-fold smaller than untreated tumors. | [4] |
| Pancreatic Adenocarcinoma (with DDR deficiencies) | Patient-Derived Xenograft (PDX) | LP-184 | Marked tumor growth inhibition in models with pathogenic mutations in ATR, BRCA1, and BRCA2. | [5] |
Table 2: In Vivo Efficacy of LP-184 in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
| Xenograft Model | HR Pathway Status | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| 10 different HRD TNBC PDX models | Homologous Recombination Deficient (HRD) | LP-184 (4 mg/kg, i.v., on days 0, 2, 4, 6, 8 and 16, 18, 20, 22, 24) | 100% (Complete Regression) in 10/10 models | LP-184 demonstrated superior efficacy as monotherapy, including in PARP inhibitor-resistant models. All treatments were well-tolerated. | [6][7] |
Table 3: In Vivo Efficacy of LP-184 in Other Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 subcutaneous xenograft | LP-184 (5 mg/kg, i.p., on days 1, 3, 6, 9, and 12) | Statistically significant differences in mean tumor volumes between treated and vehicle control groups on days 8, 12, and 15. | [8][9] |
| Atypical Teratoid Rhabdoid Tumor (ATRT) | CHLA06 subcutaneous xenograft | LP-184 (4 mg/kg, i.v., twice weekly for 2 weeks) | 112% tumor growth inhibition. 2 of 10 treated mice were tumor-free at study termination. | [10] |
| Glioblastoma Multiforme | Subcutaneous and Intracranial Xenografts | Irofulven (B1672183) (this compound analog) | Active against all tumor lines tested with significant growth delays (5.6 to 81.6 days). 162% increase in median survival for intracranial xenografts. | [11] |
Table 4: Synergistic Efficacy of Acylfulvenes with Other Agents
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer (BRCA2 mutant) | DU145 xenograft | LP-100 (this compound analog) + Olaparib (PARP inhibitor) | Combination resulted in sustained, durable tumor regression, while either agent alone did not produce tumor shrinkage. | [12] |
| Human Lung Carcinoma | MV522 xenograft | Irofulven + Thiotepa or Mitomycin C | Strong synergistic activity, with the majority of animals receiving the combination demonstrating a complete cure. | [13] |
| Glioblastoma Multiforme | U87 subcutaneous xenograft | LP-184 + Spironolactone (ERCC3 degrader) | Durable complete regression without recurrence in 4 of 5 animals in the combination group, whereas tumors recurred in 5 of 5 animals treated with LP-184 alone. | [10] |
Experimental Protocols
Establishment of Subcutaneous Xenograft Mouse Models
This protocol outlines the general procedure for establishing cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
Materials:
-
Cancer cell lines or patient-derived tumor fragments
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
-
Animal housing under sterile conditions
Procedure:
-
Cell Preparation (for CDX):
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest cells using trypsinization and wash twice with sterile PBS or media.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Resuspend cells in sterile PBS or media at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice immediately before injection.
-
-
Tumor Fragment Preparation (for PDX):
-
Obtain fresh, sterile patient tumor tissue.
-
Mince the tissue into small fragments (~2-3 mm³) in sterile media on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site (typically the flank).
-
For CDX, inject the cell suspension subcutaneously.
-
For PDX, implant a single tumor fragment subcutaneously using a trocar.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Efficacy Testing Protocol
This protocol describes the administration of this compound (or its analogs) and the assessment of its antitumor efficacy.
Materials:
-
This compound compound (e.g., LP-184)
-
Vehicle for drug formulation (e.g., DMSO, saline)
-
Tumor-bearing mice (from Protocol 1)
-
Dosing syringes and needles appropriate for the route of administration
-
Calipers
-
Scale for monitoring mouse body weight
Procedure:
-
Drug Preparation:
-
Prepare the this compound compound in the appropriate vehicle at the desired concentration immediately before use.
-
-
Drug Administration:
-
Administer the drug to the treatment group according to the planned dose, schedule, and route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral gavage).
-
Administer the vehicle alone to the control group.
-
A typical dosing regimen for LP-184 might be 3-5 mg/kg administered i.p. or i.v. on a specified schedule (e.g., once or twice weekly).[4][8][10]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100
-
Other endpoints may include tumor regression (a decrease in tumor size from baseline) and survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences in tumor growth between treated and control groups.
-
Signaling Pathways and Mechanism of Action
This compound Activation and DNA Adduct Formation
Acylfulvenes are prodrugs that require activation within the tumor microenvironment.[1] The enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors, plays a crucial role in this activation.[3][14] PTGR1 metabolizes the this compound molecule into a highly reactive intermediate that can then form covalent bonds (adducts) with DNA, primarily at the N3 position of adenine.[2][15] This DNA alkylation leads to the formation of DNA double-strand breaks (DSBs).[14][16]
DNA Damage Response and Synthetic Lethality
The DNA damage induced by Acylfulvenes triggers the cell's DNA Damage Response (DDR) pathways.[17] In healthy cells, these pathways can repair the damage, primarily through mechanisms like Homologous Recombination (HR) and Nucleotide Excision Repair (NER).[6][14][18] However, many cancer cells have defects in these DDR pathways (e.g., mutations in BRCA1/2), making them particularly vulnerable to DNA damaging agents.[14][16]
This concept is known as synthetic lethality: while a defect in a single DDR pathway may be tolerated, the combination of this defect with a drug that causes DNA damage that relies on that specific pathway for repair is lethal to the cancer cell.[12] This provides a therapeutic window, as normal cells with intact DDR pathways are less affected. The efficacy of Acylfulvenes is significantly enhanced in tumors with Homologous Recombination Deficiency (HRD).[6][14][16]
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates the overall workflow for conducting an this compound efficacy study using xenograft models.
References
- 1. Up-Regulation of Human Prostaglandin Reductase 1 Improves the Efficacy of Hydroxymethylthis compound, an Antitumor Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 5. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYST-12 LP-184, A NOVEL this compound-DERIVED TUMOR SITE ACTIVATED SMALL MOLECULE INHIBITS ADULT AND PEDIATRIC CNS TUMOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of irofulven (6-hydroxymethylthis compound) in the treatment of glioblastoma multiforme-derived xenografts in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Quantifying Acylfulvene-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes (AFs) are a class of semi-synthetic antitumor agents derived from the fungal toxin illudin S.[1][2] Their cytotoxicity is primarily attributed to their ability to alkylate DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] The formation of these DNA adducts is a critical event in the mechanism of action of Acylfulvenes and their quantification can serve as a valuable biomarker for drug efficacy and patient response in preclinical and clinical settings.[4]
This document provides detailed application notes and protocols for the quantification of Acylfulvene-induced DNA adducts, with a focus on mass spectrometry-based methods.
Mechanism of Action: Bioactivation and DNA Adduct Formation
Acylfulvenes are prodrugs that require metabolic activation to exert their cytotoxic effects.[3][5] This bioactivation is primarily mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), also known as Alkenal/One Oxidoreductase (AOR).[1][6][7] PTGR1 reduces an α,β-unsaturated ketone moiety on the this compound molecule, generating a reactive electrophilic intermediate. This intermediate can then alkylate nucleophilic sites on DNA, with a preference for the N3 position of adenine (B156593) (dAdo) and to a lesser extent, guanine (B1146940) (dGuo).[3][6][8]
The major this compound-DNA adducts are unstable and can undergo spontaneous depurination, releasing the alkylated base from the DNA backbone.[6][8] This process leaves behind an abasic site, which itself is a form of DNA damage. The primary and most abundant adduct identified is 3-alkyl-deoxyadenosine (N3-AF-dAdo), which depurinates to form N3-acylfulvene-adenine (N3-AF-Ade).[9][10]
The formation of these adducts triggers the cellular DNA damage response (DDR). The transcription-coupled nucleotide excision repair (TC-NER) pathway has been identified as a key mechanism for the repair of this compound-induced DNA lesions.[3][7] Therefore, cancer cells with deficiencies in TC-NER may exhibit increased sensitivity to Acylfulvenes.[3]
Quantitative Analysis of this compound-DNA Adducts
The most robust and widely used method for the quantification of this compound-DNA adducts is High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[9][11] This technique offers high sensitivity and specificity, allowing for the accurate measurement of adduct levels in complex biological matrices.[12] Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for absolute quantification.[1][9]
Summary of Quantitative Data
The following table summarizes quantitative data on this compound-DNA adduct formation from published studies. This data highlights the correlation between PTGR1 expression and the level of DNA adducts.
| Cell Line | PTGR1 Expression | This compound Concentration | Treatment Time (h) | Adduct Measured | Adduct Level (adducts / 10^5 DNA bases) | Reference |
| SW-480 | Endogenous | 1 µM | 24 | AF-Ade | ~2 | [1] |
| PTGR1-480 | Overexpressed | 1 µM | 24 | AF-Ade | ~10 | [1] |
| Cell-free system | 1-24 nM AOR | 100 µM | 2 | N3-AF-Ade | 5-100 | [9][10] |
Experimental Protocols
Protocol 1: Quantification of this compound-Adenine Adducts in Cultured Cells by HPLC-ESI-MS/MS
This protocol is adapted from methodologies described by Pietsch et al. (2013) and Gong et al. (2007).[1][6]
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., SW-480 colon cancer cells) to ~80% confluency. b. Treat cells with the desired concentration of this compound for a specified time period (e.g., 1 µM for 24 hours). c. Harvest cells by trypsinization, wash with PBS, and store the cell pellet at -80°C until DNA isolation.
2. Genomic DNA Isolation: a. Isolate genomic DNA from cell pellets using a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions. b. Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is indicative of pure DNA.
3. DNA Hydrolysis and Adduct Release: a. To a known amount of DNA (e.g., 10-20 µg), add a stable isotope-labeled internal standard (e.g., N3-AF-Ade-d3) at a known concentration.[9] b. Perform neutral thermal hydrolysis to release the depurinated N3-AF-Ade adduct by incubating the sample at 70-90°C for 30-60 minutes.[9][10] Note: This step is crucial due to the instability of the N-glycosidic bond of the N3-AF-dAdo adduct.
4. Sample Cleanup (Solid-Phase Extraction - Optional but Recommended): a. Use a C18 SPE cartridge to remove salts and other interfering substances. b. Condition the cartridge with methanol (B129727) followed by water. c. Load the hydrolyzed sample onto the cartridge. d. Wash the cartridge with water to remove polar impurities. e. Elute the adducts with methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
5. HPLC-ESI-MS/MS Analysis: a. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., Phenomenex Synergi Polar-RP, 150 x 0.5 mm, 4 µm).[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 10 µL/min.[1]
- Gradient: A suitable gradient to separate the analyte from interfering peaks (e.g., start with low %B, ramp up to elute the adduct, then re-equilibrate). b. MS/MS Conditions (Positive Ion Mode):
- Ionization: Electrospray Ionization (ESI).
- Analysis Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions:
- N3-AF-Ade: m/z 336.2 -> 201.1 (quantifier)
- N3-AF-Ade-d3 (Internal Standard): m/z 339.2 -> 204.1[1]
- Optimize other parameters such as capillary temperature, voltage, and collision energy for the specific instrument used.[1]
6. Data Analysis and Quantification: a. Integrate the peak areas for the analyte and the internal standard from the SRM chromatograms. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve using known concentrations of the N3-AF-Ade standard and a fixed concentration of the internal standard. d. Determine the absolute amount of N3-AF-Ade in the sample by interpolating the peak area ratio from the standard curve. e. Normalize the amount of adduct to the initial amount of DNA to report the adduct level (e.g., adducts per 10^6 or 10^5 nucleotides).
Concluding Remarks
The quantification of this compound-induced DNA adducts provides a direct measure of the drug's target engagement and can be a powerful tool in drug development. The protocols and information provided herein offer a comprehensive guide for researchers to establish and perform these critical measurements. The strong correlation between the levels of the activating enzyme PTGR1 and the formation of DNA adducts underscores the potential of using both as predictive biomarkers for this compound efficacy.[1][2][6] Further research into the kinetics of adduct formation and repair will continue to enhance our understanding of the mechanism of action of this promising class of anti-cancer agents.
References
- 1. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative correlation of drug bioactivation and deoxyadenosine alkylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of DNA Adduct Formation in Rat Lungs by a Micro-HPLC/MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PTGR1 Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 1 (PTGR1), also known as Leukotriene B4 Dehydrogenase (LTB4DH), is an enzyme involved in the metabolism of prostaglandins (B1171923) and leukotrienes.[1][2][3] Altered expression of PTGR1 has been implicated in the progression of various cancers, making it a protein of significant interest for cancer research and therapeutic development.[1][4] Its expression levels have been associated with prognosis in several tumor types, though its role can be context-dependent, acting as either an oncogene or a tumor suppressor.[1][5] This document provides detailed protocols for the measurement of PTGR1 expression in tumor samples using common laboratory techniques.
Data Summary: PTGR1 Expression in Various Cancers
The following tables summarize quantitative data on PTGR1 expression in different tumor types.
Table 1: PTGR1 mRNA Expression in Tumors Compared to Normal Tissues
| Cancer Type | Tissue Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | Human Lung Tissue | Significantly elevated (p=0.003) | Microarray Data Analysis (Oncomine) | [5] |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | Human Lung Tissue | Significantly elevated (p=1.27E-7) | Microarray Data Analysis (Oncomine) | [5] |
| Non-Small Cell Lung Cancer | Human Lung Tissues | Significantly increased (p=0.0346) | qRT-PCR | [5] |
| Thoracic Ossification of the Ligamentum Flavum (TOLF) | Primary Human Ligament Cells | 2.3-fold increase in OS-Lig cells | qRT-PCR | [6] |
| Gastric Carcinoma | MGC-803 cells | 80-89% decrease after shRNA knockdown | qRT-PCR |
Table 2: PTGR1 Protein Expression in Cancer
| Cancer Type | Staining Intensity | Method | Reference |
| Hepatocellular Carcinoma | Moderate cytoplasmic positivity | Immunohistochemistry (IHC) | [7] |
| Thyroid Cancer | Moderate cytoplasmic positivity | Immunohistochemistry (IHC) | [7] |
| Melanoma | Moderate cytoplasmic positivity in some cases | Immunohistochemistry (IHC) | [7] |
| Prostate Cancer | Moderate cytoplasmic positivity in some cases | Immunohistochemistry (IHC) | [7] |
| Lung Cancer | Moderate cytoplasmic positivity in some cases | Immunohistochemistry (IHC) | [7] |
| Renal Cancer | Moderate cytoplasmic positivity in some cases | Immunohistochemistry (IHC) | [7] |
| Other Cancers | Weakly stained or negative | Immunohistochemistry (IHC) | [7] |
Experimental Protocols
Immunohistochemistry (IHC) for PTGR1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumors
This protocol describes the detection of PTGR1 protein in FFPE tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-PTGR1 antibody (e.g., Rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (twice for 3 minutes), 95% (once for 3 minutes), and 70% (once for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a water bath, steamer, or microwave to just below boiling (95-100°C) for 20-30 minutes.[8]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-PTGR1 antibody in blocking buffer or antibody diluent to the recommended concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Prepare and apply DAB substrate solution according to the manufacturer's instructions until a brown color develops.[9]
-
Wash with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[9]
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for PTGR1 in Tumor Cell Lysates
This protocol details the detection and quantification of PTGR1 protein in tumor cell lysates.
Materials:
-
Tumor cells or tissues
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-PTGR1 antibody
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.[13]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[13]
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11][14]
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PTGR1 antibody and a loading control antibody, diluted in blocking buffer, overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
-
Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for PTGR1 mRNA Expression
This protocol outlines the measurement of PTGR1 mRNA levels in tumor samples relative to a reference gene.
Materials:
-
Tumor tissue or cells
-
RNA extraction kit (e.g., TRIzol or column-based)
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for PTGR1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tumor samples using a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for PTGR1 or the reference gene, and qRT-PCR master mix.
-
A typical reaction volume is 15-20 µL.[15]
-
Perform the qRT-PCR using a thermal cycler with the following general conditions:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PTGR1 and the reference gene.
-
Calculate the relative expression of PTGR1 using the 2-ΔΔCt method, normalizing to the reference gene and a control sample (e.g., normal adjacent tissue).[6]
-
PTGR1 Signaling Pathway in Cancer
PTGR1 is a key enzyme in the arachidonic acid metabolism pathway.[1][2] This pathway generates various bioactive lipids, including prostaglandins and leukotrienes, which are known to play crucial roles in inflammation and cancer progression. PTGR1 is involved in the downstream metabolism of these eicosanoids.[2]
References
- 1. Frontiers | Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy [frontiersin.org]
- 2. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Expression of PTGR1 Promotes NSCLC Cell Growth via Positive Regulation of Cyclin-Dependent Protein Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTGR1 is involved in cell proliferation in thoracic ossification of the ligamentum flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of PTGR1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 9. youtube.com [youtube.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. origene.com [origene.com]
- 14. ptglab.com [ptglab.com]
- 15. oaepublish.com [oaepublish.com]
Application Note: Quantitative Analysis of Acylfulvene and its Metabolites by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Acylfulvene and its major metabolites in plasma and cell lysate samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Acylfulvenes are a class of anti-tumor agents derived from the fungal sesquiterpene Illudin S.[1][2] Understanding the metabolic fate of these compounds is crucial for their development as cancer therapeutics. This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and in vitro drug metabolism assays.
Introduction
Acylfulvenes are promising semi-synthetic derivatives of Illudin S, a natural toxin with potent antitumor activity.[1] Unlike their parent compound, Acylfulvenes exhibit a more favorable therapeutic index.[2] The anti-tumor activity of Acylfulvenes is believed to be mediated by their metabolic activation to reactive intermediates that alkylate DNA and other cellular macromolecules, ultimately leading to apoptosis.[3]
The primary metabolic pathways of this compound involve enzymatic reduction and hydroxylation.[2][4] In vitro studies with rat liver cytosol have identified two major types of metabolites: a hydroxylated product and an aromatic product resulting from the reduction of the acyl side chain.[2][4] The analog Hydroxymethylthis compound (HMAF), also known as Irofulven (B1672183), undergoes similar metabolic transformations.[1] A study in cancer patients identified a cyclopropane (B1198618) ring-opened metabolite and several glucuronide and glutathione (B108866) conjugates of Irofulven.[1]
Monitoring the levels of the parent drug and its key metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for correlating its pharmacokinetic behavior with its pharmacodynamic effects. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its hydroxylated and aromatic metabolites from biological matrices using HPLC-MS/MS.
Metabolic Pathway of this compound
The metabolic conversion of this compound is a critical step in its mechanism of action. The primary routes of metabolism involve enzymatic reactions that alter the structure of the parent compound, leading to the formation of active and inactive metabolites.
Experimental Workflow
A generalized workflow for the HPLC-MS/MS analysis of this compound metabolites is presented below. This workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation from Plasma
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Sample Preparation from Cell Lysate
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
To a volume of lysate equivalent to a specific protein amount (e.g., 100 µg), add three volumes of ice-cold acetonitrile containing an internal standard.
-
Follow steps 2-6 from the plasma preparation protocol.
HPLC-MS/MS Conditions
HPLC System: A standard HPLC system capable of binary gradient elution.
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Note: The following MRM transitions are proposed based on the known structures of this compound and its metabolites and may require optimization on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 247.1 | 187.1 | 15 |
| Hydroxylated Metabolite | 263.1 | 203.1 | 18 |
| Aromatic Metabolite | 229.1 | 171.1 | 20 |
| Internal Standard (IS) | - | - | - |
Data Presentation
The following table summarizes representative pharmacokinetic parameters for Irofulven (Hydroxymethylthis compound), a close analog of this compound, from a clinical study in patients with advanced solid tumors.[1] These values highlight the rapid clearance of the parent compound and the extensive metabolism.
| Parameter | Irofulven | Total Radioactivity (Irofulven + Metabolites) |
| Cmax (ng/mL or ng-Eq/mL) | 82.7 | 1130 |
| AUC₀-∞ (ng·h/mL or ng-Eq·h/mL) | 65.5 | 24,400 |
| Terminal Half-life (h) | 0.3 | 116.5 |
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive and selective tool for the quantitative analysis of this compound and its major metabolites in biological matrices. This method is suitable for a range of applications in drug development, including pharmacokinetic studies and in vitro metabolism assays. The detailed protocol and suggested MRM transitions offer a solid starting point for researchers investigating the metabolic fate of this compound and its analogs.
References
- 1. Pharmacokinetics, metabolism, and routes of excretion of intravenous irofulven in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Phase I population pharmacokinetics of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Cell Cycle Analysis of Acylfulvene-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylfulvenes are a class of anti-cancer agents derived from the fungal sesquiterpene illudin S. These compounds are known to exert their cytotoxic effects by alkylating DNA, which leads to the formation of DNA adducts and subsequent double-strand breaks. This DNA damage triggers a cellular response that includes cell cycle arrest and apoptosis, making the analysis of these processes critical for understanding the mechanism of action and efficacy of acylfulvene-based therapies.
One such this compound, LP-184, is a prodrug that is metabolized to its active form by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. The resulting DNA damage is particularly effective in cancer cells with deficiencies in the DNA damage repair (DDR) pathways, such as those with mutations in homologous recombination (HR) genes.[1][2] The cellular response to this compound-induced DNA damage culminates in cell cycle arrest, primarily at the S and G2/M phases, and the induction of programmed cell death (apoptosis).[3][4]
These application notes provide detailed protocols for the analysis of cell cycle distribution and apoptosis in cancer cells treated with acylfulvenes.
Data Presentation
Table 1: Expected Cell Cycle Distribution of this compound-Treated Cells
The following table illustrates the anticipated changes in cell cycle distribution in a cancer cell line following treatment with an this compound. Data is presented as the percentage of cells in each phase of the cell cycle as determined by flow cytometry with propidium (B1200493) iodide staining.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 | 25 | 20 |
| This compound (IC50) | 20 | 35 | 45 |
| This compound (2x IC50) | 10 | 30 | 60 |
Note: The data presented are representative and may vary depending on the cell line, this compound concentration, and duration of treatment.
Table 2: Quantification of Apoptosis in this compound-Treated Cells
This table summarizes the expected increase in the apoptotic cell population in a cancer cell line after exposure to an this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | Time (hours) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 48 | 2.5 | 1.5 | 4.0 |
| This compound (1 µM) | 12 | 8.4 | 1.2 | 9.6 |
| This compound (1 µM) | 24 | 12.6 | 3.5 | 16.1 |
| This compound (1 µM) | 48 | 20.3 | 14.3 | 34.6 |
Note: Data is based on studies with the this compound analog irofulven (B1672183) in MDA-MB-231 breast cancer cells and is presented as a representative example.[5][6] The percentage of apoptotic cells can vary between cell lines and with different this compound compounds and concentrations.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours) before proceeding to the analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours before staining.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment, collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Quadrant analysis of the dot plots will distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for the detection of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-Caspase-3, anti-PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression levels.
References
- 1. Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irofulven Induces Apoptosis in Breast Cancer Cells Regardless of Caspase-3 Status* | Semantic Scholar [semanticscholar.org]
High-Throughput Screening of Acylfulvene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal sesquiterpene illudin S. These compounds, and their derivatives, have demonstrated potent antitumor activity across a range of cancer cell lines. Their mechanism of action primarily involves bioactivation by prostaglandin (B15479496) reductase 1 (PTGR1), which is often overexpressed in tumor cells.[1] The activated form of these drugs, such as the well-studied derivative LP-184, acts as an alkylating agent, creating covalent DNA adducts that lead to double-strand breaks and subsequent apoptosis.[2] Notably, the cytotoxicity of Acylfulvene derivatives is enhanced in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, particularly Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER).[2][3] This targeted mechanism of action makes this compound derivatives promising candidates for precision oncology.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive guide to identifying and characterizing novel and potent analogs for therapeutic development.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives across a panel of cancer cell lines, demonstrating their potent nanomolar efficacy.
Table 1: IC50 Values of LP-184 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (nM) |
| A549 | 45 |
| H1975 | 105 |
| H3255 | 185 |
| H2228 | 250 |
| H460 | 371 |
| H1650 | 450 |
| H2009 | 571 |
| H1792 | 805 |
| H2126 | 1200 |
| H520 | 1500 |
| H23 | 1805 |
| Mean | 571 |
| Median | 371 |
Table 2: IC50 Values of LP-184 in Various Other Cancer Cell Lines [2][4]
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Glioblastoma | U87 | ~22-310 | Sensitive in Temozolomide-resistant and MGMT-expressing cells. |
| M1123 | ~22-310 | Patient-derived xenograft (PDX) cell line. | |
| Pancreatic Cancer | Various (6 lines) | 45-270 | |
| Prostate Cancer | LuCaP 96 | 77 | Patient-derived organoid model. |
| LuCaP 86.2 | 645 | Patient-derived organoid model. | |
| Atypical Teratoid/Rhabdoid Tumor | CHLA06 | 20-25 | |
| BT37 | 20-25 | ||
| Colon Cancer | DLD1 (BRCA2 KO) | Not Specified | 8 to 12-fold increased sensitivity compared to wild-type. |
| Breast Cancer | NCI-60 Panel (6 lines) | Median: 327 |
Table 3: IC50 Values of Irofulven (MGI 114) in Various Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 100-200 |
| HT-29 | Colon Carcinoma | 200-400 |
| DU-145 | Prostate Carcinoma | 50-100 |
| A549 | Lung Carcinoma | >1000 |
| SK-OV-3 | Ovarian Carcinoma | 200-400 |
Experimental Protocols
High-Throughput Cell Viability Screening (MTT Assay)
This protocol is designed for the primary screening of a library of this compound derivatives to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[2][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well or 384-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 570 nm[6]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Incubate overnight to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A typical concentration range for primary screening is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include vehicle control wells (medium with the same concentration of DMSO as the compound wells) and blank wells (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
High-Throughput Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to confirm that the observed cytotoxicity is due to apoptosis and to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.
-
Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
PTGR1 Expression Analysis (as a predictive biomarker)
As PTGR1 is essential for the bioactivation of this compound derivatives, its expression level can serve as a predictive biomarker for sensitivity. A high-throughput method to assess PTGR1 protein levels in various cell lines can aid in selecting appropriate models for screening.
Materials:
-
Cell lysates from various cancer cell lines
-
Human PTGR1 ELISA Kit[9]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from a panel of cancer cell lines according to standard protocols.
-
Determine the total protein concentration of each lysate.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the Human PTGR1 ELISA Kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PTGR1 antibody.
-
Incubating with a biotin-conjugated anti-PTGR1 antibody.
-
Adding an HRP-conjugated avidin (B1170675) and a TMB substrate.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of PTGR1 in each cell lysate.
-
Correlate PTGR1 expression levels with the IC50 values of this compound derivatives to validate its use as a predictive biomarker.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
Caption: EGFR signaling and this compound sensitivity.
Experimental Workflows
The following diagrams outline the high-throughput screening workflow for this compound derivatives.
Caption: High-throughput screening workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of this compound derivatives. By employing these methodologies, researchers can efficiently identify potent and selective compounds for further development as targeted anticancer therapeutics. The correlation of activity with specific biomarkers, such as PTGR1 expression and DDR pathway deficiencies, underscores the potential for a personalized medicine approach with this promising class of molecules.
References
- 1. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. SYST-12 LP-184, A NOVEL this compound-DERIVED TUMOR SITE ACTIVATED SMALL MOLECULE INHIBITS ADULT AND PEDIATRIC CNS TUMOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Human PTGR1(Prostaglandin Reductase 1) ELISA Kit [elkbiotech.com]
Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Acylfulvene-Based Therapeutics
Introduction
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal metabolite illudin S.[1][2][3] These compounds act as DNA alkylating agents, forming adducts that disrupt DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3][4] A notable characteristic of acylfulvenes is their selective toxicity towards tumor cells, which is attributed to their bioactivation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in various cancers.[4][5][6][7] The acylfulvene prodrug, LP-184, has demonstrated significant preclinical activity, particularly in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway.[4][5]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical tool.[8][9][10] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, offering a more predictive platform for evaluating novel therapeutics.[8][11] This document provides detailed protocols for the development and utilization of PDX models for the preclinical evaluation of this compound-based drugs like LP-184.
This compound Signaling and Mechanism of Action
Acylfulvenes exert their cytotoxic effects through a specific mechanism of action that is dependent on intracellular activation and the DNA repair capacity of the tumor cells. The following diagram illustrates the key steps in this pathway.
Experimental Workflow for PDX Model Development
The successful development and utilization of PDX models for this compound studies require a systematic approach, from patient selection to data analysis. The following workflow outlines the key phases of this process.
Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment
-
Patient Selection and Consent:
-
Obtain informed consent from patients for the use of their tumor tissue for research purposes.
-
Select patients with tumor types known to have a higher prevalence of HR deficiency or high PTGR1 expression (e.g., triple-negative breast cancer, pancreatic, ovarian, prostate cancer).
-
-
Tumor Tissue Acquisition and Processing:
-
Collect fresh tumor tissue from surgical resection or biopsy.[9]
-
Place the tissue in a sterile collection tube containing preservation media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) on ice.
-
Transport the tissue to the laboratory for processing within 2-4 hours.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (1-3 mm³).[8]
-
-
Implantation into Immunodeficient Mice:
-
Use severely immunodeficient mice such as NOD-scid gamma (NSG) or similar strains to prevent graft rejection.[8][12]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Make a small incision in the skin of the flank or dorsal region.[9]
-
Create a subcutaneous pocket using blunt dissection.
-
Implant 2-3 tumor fragments into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor volume twice weekly using calipers with the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1,000-1,500 mm³, euthanize the mouse.[12]
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for biobanking, and another portion can be fixed for histological analysis.
-
The remaining tumor tissue can be passaged into new recipient mice to expand the PDX model.
-
Protocol 2: this compound Efficacy Studies in PDX Models
-
Cohort Expansion and Randomization:
-
Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound compound (e.g., LP-184) according to the manufacturer's instructions.
-
Administer the drug via the appropriate route (e.g., intravenous injection). The dosing schedule should be based on prior toxicology and pharmacokinetic studies. For example, LP-184 has been administered at 4mg/kg intravenously.[13]
-
-
Efficacy Evaluation:
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, collect tumor and blood samples for biomarker analysis.
-
Assess DNA damage markers (e.g., γH2AX) by immunohistochemistry or western blotting.
-
Analyze the expression of PTGR1 and HR pathway proteins to correlate with treatment response.
-
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and concise manner to facilitate comparison between different PDX models and treatment groups.
Table 1: In Vivo Efficacy of LP-184 in Triple-Negative Breast Cancer (TNBC) PDX Models
| PDX Model | BRCA1/2 Status | PARP Inhibitor Resistance | Treatment Group | Tumor Growth Inhibition (%) | Response |
| TNBC-01 | HR Deficient | Sensitive | LP-184 | 115 | Complete Regression |
| TNBC-02 | HR Deficient | Resistant | LP-184 | 107 | Complete Regression |
| TNBC-03 | HR Deficient | Resistant | LP-184 | 121 | Complete Regression |
| TNBC-04 | HR Deficient | Resistant | LP-184 | 141 | Complete Regression |
| TNBC-05 | HR Deficient | Sensitive | LP-184 | 110 | Complete Regression |
| TNBC-06 | HR Deficient | Resistant | LP-184 | 109 | Complete Regression |
| TNBC-07 | HR Deficient | Resistant | LP-184 | 118 | Complete Regression |
| TNBC-08 | HR Deficient | Sensitive | LP-184 | 125 | Complete Regression |
| TNBC-09 | HR Deficient | Resistant | LP-184 | 133 | Complete Regression |
| TNBC-10 | HR Deficient | Resistant | LP-184 | 128 | Complete Regression |
| Data adapted from preclinical studies of LP-184.[5][13][14] |
Table 2: Ex Vivo Sensitivity of Various PDX Models to LP-184 and Olaparib
| PDX Model (Cancer Type) | Key Mutations | LP-184 IC50 (nM) | Olaparib IC50 (nM) |
| LuCaP 96 (Prostate) | BRCA2/CHEK2 | 77 | >9000 |
| Pancreatic-01 | BRCA1/ATR | 30-300 | 1700-6900 |
| Lung-01 | ATM | 30-300 | 1700-6900 |
| Prostate-02 | PALB2 | 30-300 | 1700-6900 |
| Data represents a summary from ex vivo analyses.[15] |
Conclusion
PDX models represent a highly valuable preclinical platform for the evaluation of this compound-based therapeutics. By closely mimicking the characteristics of patient tumors, these models can provide critical insights into drug efficacy, mechanisms of action, and potential biomarkers of response. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize PDX models in the development of novel cancer therapies targeting DNA damage repair pathways.
References
- 1. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. criver.com [criver.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Analytical Methods for Acylfulvene Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvene and its analogs are promising semi-synthetic anticancer agents derived from the fungal sesquiterpene Illudin S.[1][2] Their cytotoxicity is primarily attributed to the alkylation of DNA following bioreductive activation in tumor cells, a process often mediated by prostaglandin (B15479496) reductase 1 (PTGR1).[3][4] Understanding the chemical stability of this compound is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
This document provides a comprehensive guide to the analytical methods for assessing the stability of this compound. It includes detailed protocols for forced degradation studies under various stress conditions, a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its degradation products, and an overview of potential degradation pathways.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately measuring the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The following reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound and its degradation products.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Note: This method is a starting point and may require optimization for specific applications and degradation products.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways, and for demonstrating the specificity of the stability-indicating method.[5] The following protocols outline the recommended stress conditions for this compound. A target degradation of 5-20% is generally considered optimal.[6]
Experimental Workflow
References
- 1. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Combination Therapy Studies with Acylfulvene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal metabolite illudin S.[1] Their mechanism of action involves bioreductive activation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in tumor cells, leading to the formation of a reactive intermediate that alkylates DNA, primarily at the N3 position of adenine.[2][3] This results in the formation of DNA adducts that disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] The repair of Acylfulvene-induced DNA damage is thought to primarily involve the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][4] Deficiencies in other DNA damage repair (DDR) pathways, such as homologous recombination (HR), can increase cellular sensitivity to Acylfulvenes.[2][5] This provides a strong rationale for investigating combination therapies, particularly with agents that also target DNA repair pathways, to enhance anti-tumor efficacy and overcome resistance.
This document provides detailed protocols for studying the combination of this compound, specifically the novel analogue LP-184, with other anti-cancer agents, focusing on PARP inhibitors and providing a framework for investigating combinations with other chemotherapeutics like gemcitabine (B846) and with radiation therapy.
Data Presentation: this compound Combination Therapy In Vitro
The following tables summarize quantitative data from in vitro studies of this compound in combination with PARP inhibitors.
Table 1: In Vitro Synergy of LP-184 with PARP Inhibitors
| Cell Line | Cancer Type | Combination Agent | Synergy Score (Bliss) | Key Findings |
| 22RV1 | Prostate Cancer | Olaparib | 10 | Synergistic effects observed.[6] |
| 22RV1 | Prostate Cancer | Rucaparib | 18 | Synergistic effects observed.[6] |
| OVCAR3 | Ovarian Cancer | Olaparib | 10 | Synergistic effects observed.[6] |
| BT37 | Atypical Teratoid Rhabdoid Tumor | Rucaparib | Strong Synergy | Combination significantly reduced viable cell count by up to 80%.[7][8] |
| CHLA06 | Atypical Teratoid Rhabdoid Tumor | Rucaparib | Strong Synergy | Combination significantly reduced viable cell count.[7][8] |
| CHLA05 | Atypical Teratoid Rhabdoid Tumor | Rucaparib | Strong Synergy | Combination significantly reduced viable cell count.[7][8] |
Table 2: IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NSCLC Cell Lines (Panel) | Non-Small Cell Lung Cancer | 45 - 1805 (Median: 371)[1] |
| AT/RT Cell Lines (Panel) | Atypical Teratoid Rhabdoid Tumor | 9.91 - 23.92[9] |
Experimental Protocols
In Vitro Studies
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (e.g., LP-184)
-
Combination agent (e.g., PARP inhibitor, gemcitabine)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 50 µL of the this compound dilution and 50 µL of the combination agent dilution to the respective wells. For single-agent controls, add 50 µL of the drug and 50 µL of medium. For the vehicle control, add 100 µL of medium with the corresponding vehicle concentration.
-
Incubate for the desired treatment duration (e.g., 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan (B1609692) Crystals:
-
Data Acquisition:
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Analyze the synergy of the combination using the Chou-Talalay method with software like SynergyFinder.[2][13] A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This protocol measures the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (e.g., LP-184)
-
Combination agent (e.g., PARP inhibitor)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density optimized for your cell line in 100 µL of complete medium.[14]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Similar to the MTT assay, calculate cell viability relative to the control and analyze for synergy using appropriate software.[2][13]
In Vivo Studies
This protocol describes the use of PDX models to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)[17]
-
Patient-derived tumor tissue fragments
-
Matrigel (optional)
-
Surgical tools
-
Anesthetics
-
This compound (e.g., LP-184) formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments as per the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal, oral).
-
-
Efficacy Evaluation:
Pharmacodynamic Analysis:
-
Collect tumor samples at various time points after the final dose to assess target engagement and downstream signaling effects via methods such as immunohistochemistry (IHC) or Western blotting.[17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor sensitization to PARP inhibitors by DNA damaging synthetically lethal acylfulvenes. - ASCO [asco.org]
- 7. ATRT-13. NOVEL this compound LP-184 SYNERGIZES WITH RUCAPARIB TO KILL AT/RT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 14. ch.promega.com [ch.promega.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Imaging Acylfulvene Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal sesquiterpenoid illudin S. A notable example is LP-184, a next-generation acylfulvene prodrug that shows potent anti-tumor activity.[1][2][3] Acylfulvenes act as DNA alkylating agents, forming adducts in the minor groove of DNA, which leads to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[1][4] The anti-tumor efficacy of acylfulvenes, such as LP-184, is significantly enhanced in tumors with deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER).[1][2][5] The activation of the prodrug LP-184 is mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors, providing a degree of tumor selectivity.[1][2][3][5]
Given their mechanism of action centered on DNA damage and apoptosis, specific imaging techniques can be employed to non-invasively monitor and quantify the response of tumors to this compound treatment in preclinical and clinical settings. This document provides detailed application notes and protocols for utilizing various imaging modalities to assess the therapeutic efficacy of Acylfulvenes.
Signaling Pathway and Therapeutic Mechanism of this compound (LP-184)
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Quantitative contrast enhanced ultrasound and CT assessment of tumor response to antiangiogenic therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Autofluorescence Imaging of Tumor Heterogeneity in Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Uncovering Acylfulvene Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
Introduction
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal sesquiterpene illudin S.[1] They exhibit potent anti-tumor activity by alkylating DNA, which subsequently leads to cell cycle arrest and apoptosis.[2] The bioactivation of Acylfulvenes is mediated by Prostaglandin Reductase 1 (PTGR1).[2][3] The DNA damage induced by Acylfulvenes is primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4] Consequently, resistance to Acylfulvenes can arise from alterations in PTGR1 expression or the functionality of the TC-NER pathway. This application note describes a methodology for employing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes that contribute to Acylfulvene resistance in cancer cells.
Principle of the Technology
CRISPR-Cas9 technology facilitates the creation of targeted gene knockouts.[5][6] In a pooled CRISPR screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells.[7][8] Each cell receives a single sgRNA, leading to the knockout of a specific gene. By treating this population of cells with a cytotoxic agent like this compound, cells that acquire resistance due to a specific gene knockout will survive and proliferate. Deep sequencing of the sgRNA population before and after treatment allows for the identification of genes whose knockout confers a survival advantage, thus revealing resistance mechanisms.[8]
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a cancer cell line relevant to the study of this compound, for example, a colon adenocarcinoma cell line such as HT-29.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Antibiotic Selection: Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic (e.g., blasticidin at 5-10 µg/mL).
-
Validation of Cas9 Activity: Confirm Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay, targeting a known locus.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction:
-
Plate the stable Cas9-expressing cell line.
-
Transduce the cells with a pooled genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
-
Puromycin (B1679871) Selection: After 48 hours, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium for 2-3 days.
-
Baseline Sample Collection: Harvest a population of cells to serve as the day 0 reference (T0).
-
This compound Treatment:
-
Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to achieve approximately 80% cell death over the course of the experiment (e.g., IC80).
-
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary and maintaining a sufficient number of cells to preserve the library's complexity.
-
Final Sample Collection: Harvest cells from both the control and this compound-treated populations at the end of the experiment (T-final).
Protocol 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets.
-
sgRNA Library Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the this compound-treated sample relative to the control sample.
-
Use statistical methods, such as MAGeCK, to identify genes that are significantly enriched in the this compound-treated population. These enriched genes are considered potential this compound resistance genes.
-
Data Presentation
Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| ERCC6 | Excision Repair 6, Chromatin Remodeling Factor | 5.8 | 1.2e-8 | 2.5e-7 |
| ERCC8 | Excision Repair 8, CSA Complex Subunit | 5.5 | 3.4e-8 | 6.1e-7 |
| PTGR1 | Prostaglandin Reductase 1 | -4.9 | 8.1e-8 | 1.2e-6 |
| XAB2 | XPA Binding Protein 2 | 4.7 | 1.5e-7 | 2.1e-6 |
| UVSSA | UV Stimulated Scaffold Protein A | 4.2 | 5.6e-7 | 7.3e-6 |
| HMGN1 | High Mobility Group Nucleosomal Binding Domain 1 | 3.9 | 9.8e-7 | 1.2e-5 |
Visualizations
Caption: this compound Signaling and DNA Damage Response Pathway.
Caption: Experimental Workflow for CRISPR-Cas9 this compound Resistance Screen.
References
- 1. The mutational impact of Illudin S on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acylfulvene Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Acylfulvene and its analogs. The information is designed to address common challenges encountered during experiments aimed at overcoming this compound resistance in cancer cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High IC50 value for this compound in a cancer cell line expected to be sensitive. | 1. Low expression of activating enzymes: Acylfulvenes like LP-184 require activation by enzymes such as Prostaglandin Reductase 1 (PTGR1).[1][2][3][4] Low PTGR1 expression can lead to reduced drug efficacy. 2. High activity of DNA repair pathways: The Nucleotide Excision Repair (NER) pathway is a primary mechanism for repairing this compound-induced DNA damage.[5][6][7] Overactive NER can lead to resistance. 3. Cell line misidentification or contamination. | 1. Quantify PTGR1 expression: Use qPCR or Western blot to determine PTGR1 levels in your cell line. Compare with sensitive control cell lines. Consider using cell lines with known high PTGR1 expression for positive controls. 2. Assess NER pathway activity: Evaluate the expression of key NER proteins (e.g., ERCC1, XPA). Consider co-treatment with an NER inhibitor like UCN-01 to see if sensitivity is restored.[5][6] 3. Authenticate cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Inconsistent results in this compound sensitivity assays. | 1. Sub-optimal drug stability and handling: Acylfulvenes can be unstable. 2. Variability in cell health and seeding density. | 1. Prepare fresh drug solutions: Prepare this compound solutions immediately before use and protect from light. 2. Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and seeding density for all experiments. |
| Acquired resistance to this compound after initial sensitivity. | 1. Upregulation of DNA repair pathways: Prolonged exposure can lead to the upregulation of NER or other DNA repair mechanisms. 2. Decreased expression of activating enzymes. | 1. Analyze resistant clones: Isolate resistant clones and compare their molecular profiles (e.g., PTGR1, NER gene expression) to the parental sensitive cells. 2. Consider combination therapy: Combine this compound with inhibitors of the identified resistance mechanism (e.g., NER or PARP inhibitors).[8][9][10] |
| Limited in vivo efficacy despite in vitro sensitivity. | 1. Poor drug bioavailability or tumor penetration. 2. Rapid drug metabolism and clearance. | 1. Optimize drug formulation and delivery route. 2. Evaluate pharmacokinetics: Measure drug concentration in plasma and tumor tissue over time. Consider using newer analogs like LP-184, which may have improved pharmacokinetic properties.[9] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for Acylfulvenes?
A1: Acylfulvenes are a class of experimental anticancer agents that are bioactivated by enzymes like Prostaglandin Reductase 1 (PTGR1).[1][4][5] The activated form alkylates DNA, creating adducts that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][11]
Q2: Why are some cancer cells resistant to Acylfulvenes?
A2: Resistance to Acylfulvenes can arise from several mechanisms:
-
Enhanced DNA Repair: The Nucleotide Excision Repair (NER) pathway, and to some extent the Homologous Recombination (HR) pathway, can remove this compound-induced DNA adducts, thus mitigating the drug's cytotoxic effects.[5][6][8][10]
-
Reduced Drug Activation: Lower expression or activity of the activating enzyme PTGR1 in cancer cells can lead to insufficient conversion of the prodrug to its active form.[1][2][3]
-
Drug Efflux: While less common for this class of drugs, multidrug resistance pumps could potentially contribute to resistance.[12]
Overcoming Resistance
Q3: How can resistance mediated by the NER pathway be overcome?
A3: Inhibiting the NER pathway is a key strategy. Co-treatment with an NER inhibitor, such as UCN-01, has been shown to increase the efficacy of this compound by preventing the repair of DNA adducts.[5][6] This leads to a persistence of DNA damage and enhanced cancer cell death.
Q4: What is the role of Homologous Recombination (HR) deficiency in this compound sensitivity?
A4: Cancer cells with deficiencies in the HR pathway (HRD), often due to mutations in genes like BRCA1/2 or ATM, show increased sensitivity to Acylfulvenes like LP-184.[8][10][13] This is because the cells are more reliant on other DNA repair pathways, and the additional damage from this compound overwhelms their repair capacity.
Q5: Can PARP inhibitors be used to enhance this compound activity?
A5: Yes, combination therapy with PARP inhibitors (PARPi) like olaparib (B1684210) or rucaparib (B1680265) has shown synergistic effects with Acylfulvenes, particularly in HRD cancers.[8][9][10] PARP inhibitors block the repair of single-strand DNA breaks, which then lead to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality when combined with the DNA damage induced by Acylfulvenes.
Experimental Considerations
Q6: What are the key biomarkers to assess for predicting this compound sensitivity?
A6: Key biomarkers include:
-
PTGR1 expression levels: Higher levels generally correlate with increased sensitivity.[1][2][3]
-
Status of DNA repair genes: Mutations in NER pathway genes (e.g., ERCC2) or HR pathway genes (e.g., BRCA1/2, ATM) can indicate heightened sensitivity.[7][8][10][12]
Q7: What is LP-184 and how does it differ from earlier Acylfulvenes?
A7: LP-184 is a novel, next-generation this compound analog.[1][2] It has shown high potency in a wide range of cancer cell lines, including those with mutations that confer resistance to other therapies.[2][3] LP-184 is also being investigated for its potential to penetrate the blood-brain barrier.[9]
Quantitative Data Summary
Table 1: In Vitro Potency of LP-184 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (nM) |
| NCI-H2228 | 45 |
| NCI-H1975 | 105 |
| NCI-H460 | 1805 |
| Mean IC50 | 571 |
| Median IC50 | 371 |
| Data extracted from a study on 19 NSCLC cell lines.[2] |
Table 2: Effect of NER Inhibition on this compound (AF) Cytotoxicity in HT29 Colon Cancer Cells
| Treatment | IC50 of AF (µM) |
| AF alone | ~6 |
| AF + UCN-01 (20 nM) | ~2 |
| Approximate values derived from graphical data.[5] |
Key Signaling and Experimental Workflow Diagrams
Caption: this compound activation and resistance pathway.
Caption: Logic of this compound and NER inhibitor combination.
Detailed Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (e.g., LP-184)
-
DMSO (for drug dissolution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Evaluating Synergy between this compound and a DNA Repair Inhibitor
Objective: To determine if combining this compound with a DNA repair inhibitor (e.g., a PARP or NER inhibitor) results in a synergistic cytotoxic effect.
Materials:
-
Same materials as in Protocol 1.
-
DNA repair inhibitor (e.g., Olaparib for PARP, UCN-01 for NER).
Procedure:
-
Assay Setup:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Prepare serial dilutions of this compound and the DNA repair inhibitor, both alone and in combination at fixed-ratio concentrations.
-
A checkerboard (matrix) format is recommended, where concentrations of this compound vary along the x-axis and concentrations of the inhibitor vary along the y-axis of the 96-well plate.
-
-
Treatment and Incubation:
-
Treat the cells with the single agents and the combinations.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Measure cell viability as described in Protocol 1.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, use other synergy models like the Bliss independence or HSA models.
-
Protocol 3: Western Blot for PTGR1 and NER Protein Expression
Objective: To quantify the protein expression levels of PTGR1 and key NER pathway components (e.g., ERCC1, XPA) in cancer cell lines.
Materials:
-
Cell pellets from sensitive and resistant cell lines.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Western blot transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-PTGR1, anti-ERCC1, anti-XPA, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the protein of interest's signal to the loading control's signal.
-
References
- 1. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATRT-13. NOVEL this compound LP-184 SYNERGIZES WITH RUCAPARIB TO KILL AT/RT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of this compound Illudin analogues against a metastatic lung carcinoma MV522 xenograft nonresponsive to traditional anticancer agents: retention of activity against various mdr phenotypes and unusual cytotoxicity against ERCC2 and ERCC3 DNA helicase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Acylfulvene Therapeutic Index Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acylfulvene and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Section 1: Combination Therapies to Enhance this compound Efficacy
Frequently Asked Questions (FAQs)
Q1: We are observing limited efficacy of this compound as a monotherapy in our cancer cell line. How can we enhance its cytotoxic effects?
A1: A promising strategy to enhance the efficacy of this compound is to use it in combination with inhibitors of DNA repair pathways.[1][2] this compound is a DNA-damaging agent, and cancer cells can develop resistance by repairing the DNA adducts it creates.[1] By inhibiting these repair mechanisms, you can potentiate the cytotoxic effects of this compound.
Specifically, combining this compound with inhibitors of the Nucleotide Excision Repair (NER) pathway, such as UCN-01, has been shown to be effective.[1][2] Another successful approach is the combination with PARP inhibitors, like Rucaparib and Olaparib, especially in tumors with existing deficiencies in DNA damage repair, such as those with homologous recombination deficiency (HRD).[3][4][5]
Q2: What is the mechanism behind the synergistic effect of this compound and DNA repair inhibitors?
A2: Acylfulvenes are activated within cells by enzymes like Prostaglandin Reductase 1 (PTGR1) to form a reactive intermediate that alkylates DNA, leading to the formation of DNA adducts.[1][6] These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6] However, cancer cells can remove these adducts using their DNA repair machinery, primarily the NER pathway, which reduces the drug's effectiveness.[1]
DNA repair inhibitors block this escape route. For instance, UCN-01 inhibits the NER pathway, leading to the persistence of this compound-induced DNA adducts.[1][2] Similarly, PARP inhibitors are effective in cancer cells that already have a compromised DNA repair system (e.g., BRCA mutations). The addition of this compound in these cells creates an overwhelming level of DNA damage that cannot be repaired, leading to synthetic lethality and enhanced cell death.[3][4][5]
Troubleshooting Guide
Issue: Inconsistent results in combination therapy experiments.
-
Solution 1: Optimize drug concentrations. Ensure that the concentrations of the DNA repair inhibitors used are non-toxic to the cells when used alone.[1] This is crucial to confirm that the enhanced cytotoxicity is due to a synergistic effect and not just additive toxicity. Perform dose-response curves for each agent individually before combining them.
-
Solution 2: Staggered drug administration. The timing of drug administration can be critical. Consider pre-treating the cells with the DNA repair inhibitor for a period (e.g., 1 hour) before adding this compound to ensure the repair pathway is adequately inhibited when the DNA damage occurs.[1]
-
Solution 3: Verify DNA repair pathway activity. Confirm that the cancer cell line you are using has an active DNA repair pathway that is being targeted. You can do this by assessing the expression levels of key proteins in the NER or PARP pathways.
Quantitative Data Summary
The following table summarizes the synergistic effects observed in combination studies with this compound and its analogs.
| This compound Analog | Combination Agent | Cancer Type | Observed Effect | Reference |
| This compound (AF) | UCN-01 (NER Inhibitor) | Colon Cancer (HT29 cells) | 2-fold reduction in the IC50 of this compound. | [1] |
| LP-184 | Rucaparib (PARP Inhibitor) | Atypical Teratoid Rhabdoid Tumor (AT/RT) | Combination decreased cell viability by 75% compared to 50% with LP-184 alone. | [3] |
| LP-184 | Olaparib (PARP Inhibitor) | Ovarian and Prostate Cancer | Strong synergy observed in cell lines. | [5][7] |
| LP-184 | Rucaparib (PARP Inhibitor) | Atypical Teratoid Rhabdoid Tumor (AT/RT) | Viable cell count reduced by as much as 80% in combination. | [4] |
Experimental Protocol: Assessing Synergy between this compound and a DNA Repair Inhibitor
This protocol outlines a method for determining the synergistic effect of this compound and a DNA repair inhibitor on cancer cell viability using a cell viability assay.
-
Cell Seeding:
-
Drug Preparation:
-
Prepare stock solutions of this compound and the DNA repair inhibitor (e.g., UCN-01 or Rucaparib) in DMSO.
-
Create serial dilutions of each drug in the culture medium. For combination treatments, prepare a matrix of concentrations.
-
-
Drug Treatment:
-
After 24 hours of incubation, add 100 µL of the drug dilutions to the respective wells.[5]
-
Include wells with DMSO-treated control cells.[6]
-
For each drug and combination, test a range of concentrations in duplicate or triplicate.
-
The final DMSO concentration should be kept constant at a low level (e.g., 0.3% v/v) across all wells.[6]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[6]
-
-
Cell Viability Assay:
-
Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Generate dose-response curves and determine the IC50 values for each drug alone and in combination.
-
Use software like SynergyFinder to quantify the synergy between the two drugs based on the viability data.[4]
-
Visualization: Mechanism of Synergistic Action
Caption: Synergistic mechanism of this compound and a DNA repair inhibitor.
Section 2: Development and Selection of this compound Analogs
Frequently Asked Questions (FAQs)
Q1: We are considering using an this compound analog for our studies. What are the advantages of using analogs like hydroxymethylthis compound (HMAF) or LP-184 over the original this compound?
A1: this compound analogs have been developed to improve upon the therapeutic index of the parent compound.[8][9] For instance, 6-hydroxymethylthis compound (HMAF) was found to be markedly more efficacious and less toxic than earlier illudin analogs.[8]
More recently, next-generation analogs like LP-184 have shown even greater promise. LP-184 exhibits high potency, often in the nanomolar range, against a wide variety of solid tumors, including non-small cell lung cancer (NSCLC) and cancers with homologous recombination deficiency.[5][6][7][10] LP-184 has also been designed for enhanced brain penetration, making it a candidate for treating brain cancers like atypical teratoid rhabdoid tumors (AT/RT).[3][4] Furthermore, LP-184 is currently in a Phase 1 clinical trial, indicating its potential for clinical translation.[4][11]
Q2: How do we select the most appropriate this compound analog for our specific cancer model?
A2: The selection of an this compound analog should be guided by the molecular characteristics of your cancer model. A key factor is the expression level of the enzyme Prostaglandin Reductase 1 (PTGR1), which is required to activate this compound and its analogs.[1][6][10] Tumors with high PTGR1 expression are generally more sensitive to these drugs.[6][10]
Another critical consideration is the status of the DNA damage repair (DDR) pathways in your cancer model.[5][7][12] Analogs like LP-184 are particularly effective in tumors with deficiencies in homologous recombination (HRD), such as those with BRCA1/2 mutations.[5][7][12] Therefore, if your cancer model has high PTGR1 expression and/or a known DDR deficiency, it is a strong candidate for treatment with an advanced analog like LP-184.
Troubleshooting Guide
Issue: High variability in the IC50 values of an this compound analog across different cell lines of the same cancer type.
-
Solution 1: Assess PTGR1 expression levels. The differential sensitivity to this compound analogs can often be attributed to varying levels of PTGR1 expression.[6][10] Perform qPCR or western blotting to quantify PTGR1 expression in your panel of cell lines and correlate it with the observed IC50 values.
-
Solution 2: Characterize the DNA Damage Repair (DDR) status. The integrity of DDR pathways, particularly NER and HR, plays a significant role in determining sensitivity to this compound.[1][5][12] Sequence key DDR genes (e.g., BRCA1/2, ATM) or use functional assays to assess the DDR capacity of your cell lines.
-
Solution 3: Consider drug efflux pumps. Overexpression of drug efflux pumps, such as P-glycoprotein, can also contribute to resistance by actively removing the drug from the cell. Investigate the expression of common efflux pumps in your cell lines.
Quantitative Data Summary
The following table compares the in vitro potency of different this compound analogs and related compounds.
| Compound | Cancer Type / Cell Line | IC50 Range | Key Features | Reference |
| This compound (AF) | Colon Cancer (HT29) | 155 ± 25 nM | Parent analog, selectively toxic to cancer cells. | [1] |
| LP-184 | Non-Small Cell Lung Cancer (NSCLC) | 45 - 1805 nM (Median: 371 nM) | High potency, effective in therapy-refractory mutations. | [6] |
| LP-184 | Atypical Teratoid Rhabdoid Tumor (AT/RT) | 9.91 - 23.92 nM | Brain-penetrant, highly potent in pediatric brain tumors. | [3] |
| Illudin S | - | - | Natural precursor, high toxicity, poor therapeutic index. | [9] |
| MGI 114 (HMAF) | Various tumor cell lines | Markedly lower than parent this compound | Increased cytotoxicity compared to this compound. | [13] |
Experimental Protocol: Comparing the Cytotoxicity of this compound Analogs
This protocol provides a workflow for comparing the in vitro cytotoxicity of different this compound analogs in a panel of cancer cell lines.
-
Cell Line Panel Selection:
-
Choose a panel of cell lines representing the cancer type of interest.
-
If possible, include cell lines with known differences in PTGR1 expression and DDR status.
-
-
Cytotoxicity Assay:
-
Follow the "Assessing Synergy" protocol (Section 1) for cell seeding, drug preparation, treatment, and viability measurement.
-
For each analog, perform a dose-response experiment with at least 9 concentrations to accurately determine the IC50 value.[6]
-
-
PTGR1 Expression Analysis (qPCR):
-
Isolate total RNA from each cell line.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with primers specific for PTGR1 and a housekeeping gene to determine the relative expression level of PTGR1 in each cell line.
-
-
Data Correlation:
-
Plot the IC50 values of each analog against the relative PTGR1 expression levels for each cell line.
-
Analyze the correlation to determine if PTGR1 expression is a predictive biomarker for sensitivity to the analogs in your cancer model.
-
Visualization: Workflow for Analog Selection
Caption: Workflow for selecting an optimal this compound analog.
References
- 1. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATRT-13. NOVEL this compound LP-184 SYNERGIZES WITH RUCAPARIB TO KILL AT/RT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0683762B1 - this compound analogues as antitumor agents - Google Patents [patents.google.com]
- 9. Metabolism of antitumor this compound by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Facebook [cancer.gov]
- 12. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) toxicities associated with Acylfulvene and its derivatives (e.g., Irofulven).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound treatment?
A1: The most frequently reported gastrointestinal toxicities in clinical trials of this compound derivatives include nausea, vomiting, diarrhea, and anorexia.[1] The severity of these side effects can vary depending on the dosing schedule and individual patient factors.
Q2: What is the general mechanism of action of this compound?
A2: this compound is a prodrug that is activated by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1) to its active form.[2][3] This active metabolite then acts as a DNA alkylating agent, forming adducts primarily at the 3-position of adenine (B156593) in the minor groove of DNA.[2][3][4][5] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high PTGR1 expression or deficiencies in DNA repair pathways like homologous recombination.[2][6]
Q3: Why does this compound cause gastrointestinal toxicity?
A3: The precise mechanisms of this compound-induced gastrointestinal toxicity are not fully elucidated in dedicated studies. However, it is hypothesized to be a combination of on-target effects in normal GI tissues and general disruption of rapidly dividing cells. The enzyme responsible for activating this compound, PTGR1, is expressed in gastrointestinal tissues, including the stomach.[7][8][9] This localized activation can lead to DNA damage in the rapidly proliferating epithelial cells of the GI mucosa, resulting in mucositis, which manifests as nausea, vomiting, and diarrhea. This is a common mechanism of toxicity for many cytotoxic chemotherapy agents.[10]
Q4: Are there specific patient populations more at risk for severe this compound-related GI toxicity?
A4: While specific risk factors for this compound-induced GI toxicity are not well-defined, patients with pre-existing gastrointestinal conditions may be more susceptible. Additionally, as with other chemotherapies, factors such as performance status, concurrent medications, and individual metabolic differences could influence the severity of side effects.
II. Troubleshooting Guides
A. Managing Nausea and Vomiting
Issue: A researcher observes significant nausea and vomiting in experimental subjects following this compound administration.
Troubleshooting Steps:
-
Assess Emetogenicity: this compound is recognized as being highly emetogenic.[1] Prophylactic antiemetic therapy is crucial.
-
Prophylactic Antiemetic Regimen: For highly emetogenic chemotherapy, a three-drug combination is often recommended, including a 5-HT3 receptor antagonist, an NK1 receptor antagonist, and dexamethasone (B1670325).[11][12]
-
Rescue Medication: Ensure "as-needed" rescue medications are available. These can include dopamine (B1211576) receptor antagonists (e.g., prochlorperazine) or benzodiazepines for anticipatory nausea.[11]
-
Dosing Schedule and Administration: The daily x5 schedule of Irofulven (B1672183) has been associated with more severe nausea and vomiting compared to weekly schedules.[13] If experimentally feasible, exploring alternative dosing schedules could mitigate this toxicity.
-
Hydration and Nutrition: Maintain adequate hydration and encourage small, frequent meals of bland foods.
Experimental Protocol: Prophylactic Antiemetic Administration
For preclinical studies, the following is a general guide. Doses should be scaled appropriately based on the animal model and institutional guidelines.
-
Pre-treatment:
-
Administer a 5-HT3 receptor antagonist (e.g., ondansetron) 30-60 minutes prior to this compound administration.
-
Administer a corticosteroid (e.g., dexamethasone) 30-60 minutes prior to this compound administration.
-
For highly emetogenic regimens, consider the addition of an NK1 receptor antagonist (e.g., aprepitant) administered 60 minutes prior to this compound.
-
-
Post-treatment:
-
Continue dexamethasone for 2-3 days post-treatment for delayed nausea and vomiting.
-
Provide ad libitum access to hydration and nutrition.
-
Monitor for signs of dehydration and weight loss.
-
B. Managing Diarrhea
Issue: An experimental subject develops diarrhea following this compound administration.
Troubleshooting Steps:
-
Grade the Severity: Assess the severity of diarrhea based on frequency and consistency of stools.
-
Initial Management (Grade 1-2):
-
Initiate treatment with loperamide, an opioid-receptor agonist that reduces intestinal motility.[10][14][15]
-
A standard starting dose is 4 mg, followed by 2 mg after each unformed stool, not exceeding a total daily dose as recommended by guidelines (often around 16-24mg).[15]
-
Ensure adequate fluid and electrolyte replacement.
-
-
Refractory or Severe Diarrhea (Grade 3-4):
-
If diarrhea persists for more than 24-48 hours despite high-dose loperamide, or if it is severe from the outset, consider second-line therapy.
-
Octreotide (B344500), a somatostatin (B550006) analog, can be effective in controlling severe chemotherapy-induced diarrhea.[16][17]
-
Hospitalization for intravenous fluids and electrolyte management may be necessary in clinical settings.[15]
-
-
Dose Modification: In a clinical development context, dose reduction or interruption of this compound may be required for severe or life-threatening diarrhea.
Experimental Protocol: Management of this compound-Induced Diarrhea
-
Monitoring: Regularly monitor subjects for the onset, frequency, and consistency of diarrhea.
-
Loperamide Administration:
-
At the first sign of loose stools, administer an initial dose of loperamide.
-
Follow with subsequent doses after each unformed stool, adhering to established dosing guidelines for the specific animal model.
-
-
Octreotide Administration (for refractory cases):
-
If diarrhea does not resolve with loperamide, administer octreotide subcutaneously. Dosing will be species-specific and should be determined in consultation with veterinary staff and relevant literature.
-
-
Supportive Care:
-
Provide continuous access to hydration solutions containing electrolytes.
-
Monitor for signs of dehydration, weight loss, and lethargy.
-
III. Quantitative Data on this compound-Related GI Toxicity
The following tables summarize the incidence of gastrointestinal adverse events from select clinical trials of Irofulven.
Table 1: Incidence of Nausea and Vomiting in Irofulven Clinical Trials
| Clinical Trial Phase | Dosing Schedule | Grade 3 Nausea (%) | Grade ≥2 Vomiting (%) | Reference |
| Phase II | 11 mg/m² daily for 5 days | 40 | 47 | [18] |
| Phase I | Daily x5 | 22-40 | Not Specified | [13] |
| Phase I | Weekly | 6 | Not Specified | [13] |
Table 2: Incidence of Other Gastrointestinal Toxicities and Related Adverse Events in Irofulven Clinical Trials
| Clinical Trial Phase | Dosing Schedule | Adverse Event | Incidence (%) | Grade | Reference |
| Phase II | 11 mg/m² daily for 5 days | Fatigue | 33 | ≥2 | [18] |
| Phase I | Daily x5 | Anorexia | Prominent | Not Specified | [1] |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: GI Toxicity Management Workflow.
Caption: Probable Mechanism of GI Toxicity.
References
- 1. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Effect of prostaglandin reductase 1 (PTGR1) on gastric carcinoma using lentivirus-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 11. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsh.or.th [tsh.or.th]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 15. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase II trial of 6-hydroxymethylthis compound (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Acylfulvene Dosage and Administration Technical Support Center
Welcome to the Acylfulvene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and administration schedule of this compound and its analogs in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound and its analogs are cytotoxic prodrugs that are activated within tumor cells.[1][2] The activation of the this compound prodrug, LP-184, is mediated by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various cancer types.[2][3][4] Upon activation, these compounds act as DNA alkylating agents, forming covalent adducts with DNA.[5] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficient DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD).[5][6]
Q2: How does PTGR1 expression affect this compound's efficacy?
The sensitivity of cancer cells to the this compound analog LP-184 is strongly correlated with the expression levels of PTGR1.[3][4] Higher PTGR1 expression leads to more efficient activation of the prodrug and consequently, greater cytotoxicity.[4][7] This dependency on PTGR1 for activation provides a potential biomarker for selecting tumors that are more likely to respond to this compound-based therapies.[3][4]
Q3: What are the common challenges when working with this compound in cell culture?
Common challenges include:
-
Compound Solubility: Acylfulvenes can have limited solubility in aqueous solutions. It is crucial to ensure the compound is fully dissolved in a suitable solvent like DMSO before adding it to the cell culture medium and to use a final DMSO concentration that is not toxic to the cells (typically ≤0.1%).
-
Batch-to-Batch Variability: As with many small molecules, there can be variability between different synthesis batches. It is recommended to qualify each new batch to ensure consistency.
-
Light Sensitivity: Some related compounds are known to be light-sensitive. While not explicitly stated for all acylfulvenes, it is good practice to minimize exposure to light during preparation and storage.
Q4: Are there known resistance mechanisms to this compound?
Resistance to this compound can arise from several factors, including:
-
Low PTGR1 Expression: Tumors with low or absent PTGR1 expression will be less efficient at activating the prodrug, leading to inherent resistance.[4][7]
-
Proficient DNA Repair: Cancer cells with robust DNA repair mechanisms, particularly transcription-coupled nucleotide excision repair (TC-NER), may be able to repair the this compound-induced DNA adducts, thus mitigating the cytotoxic effects.[3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins could potentially reduce the intracellular concentration of the drug, although some studies suggest this compound analogs can be effective against cell lines with the MDR phenotype.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | 1. Inconsistent cell seeding density.2. Compound precipitation in culture medium.3. Variation in incubation time.4. Different batches of serum (FBS) affecting compound activity. | 1. Ensure accurate cell counting and consistent seeding in each well.2. Visually inspect for precipitation. Test compound solubility in your specific medium. Prepare fresh dilutions for each experiment.3. Use a precise timer for consistent incubation periods.4. Use the same batch of FBS for a set of experiments. |
| High background in apoptosis assays (e.g., Annexin V) | 1. Excessive trypsinization causing membrane damage.2. Mechanical stress during cell harvesting.3. Cells are overgrown, leading to spontaneous apoptosis. | 1. Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach cells.2. Centrifuge cells at a lower speed (e.g., 200 x g) and handle them gently.3. Ensure cells are harvested during the exponential growth phase. |
| Poor tumor take rate or variable growth in xenograft models | 1. Low cell viability at the time of injection.2. Suboptimal number of cells injected.3. Improper injection technique. | 1. Ensure cell viability is >95% before injection.2. Optimize the number of cells required for consistent tumor formation for your specific cell line.3. Ensure a subcutaneous injection and avoid leakage from the injection site. Consider using Matrigel to support initial tumor growth. |
| Unexpected toxicity in animal studies | 1. Incorrect dosage calculation or formulation.2. Animal strain sensitivity. | 1. Double-check all calculations and ensure the compound is properly solubilized and formulated for in vivo use.2. Be aware of potential strain-specific differences in drug metabolism and toxicity. |
Data Presentation
In Vitro Cytotoxicity of this compound Analogs
| Compound | Cancer Type | Cell Line | Exposure Time | IC50 |
| LP-184 | Non-Small Cell Lung | Panel of 19 lines | 72 hours | 45 - 1805 nM (median 371 nM)[3] |
| Pancreatic | Panel of 6 lines | Not Specified | 45 - 270 nM[1] | |
| Prostate | LuCaP 96 (Organoid) | Not Specified | 77 nM[6] | |
| Prostate | LuCaP 86.2 (Organoid) | Not Specified | 645 nM[6] | |
| (-)-Irofulven | Prostate | DU-145 | 24 hours | ~1.0 µM[9] |
| Colon | HCT-116 | 24 hours | ~0.5 µM[9] | |
| Colon | HT-29 | 24 hours | ~0.8 µM[9] | |
| Ovarian | A2780 | Three doubling times | ~0.49 µM[9] | |
| Pancreatic | PANC-1, MIA PaCa-2, BxPC-3 | Not Specified | 1 - 18 µM[9] | |
| This compound (AF) | Colon | HT-29 | 48 hours | 155 ± 25 nM[10] |
In Vivo Dosage and Administration Schedules
| Compound | Cancer Type | Xenograft Model | Mouse Strain | Dosage and Route | Administration Schedule |
| LP-184 | Pancreatic | Capan-1 (CDX) | SCID | 3 mg/kg, IP | Weekly for ~8 weeks[2] |
| Non-Small Cell Lung | H460 (CDX) | Nude | 5 mg/kg, IP | Days 1, 3, 6, 9, 12[2] | |
| Triple-Negative Breast | HBCx-10, HBCx-28 (PDX) | Athymic Nude | 2-4 mg/kg, IV | Every other day for 5 doses, repeated after 7 days off[2] | |
| Glioblastoma | U87 (CDX), M1123 (PDX) | NOD SCID | 4 mg/kg, IV | Every other day for 4 doses[11] | |
| Irofulven (B1672183) | Ovarian | Recurrent | Human Clinical Trial | 0.45 mg/kg, IV | Days 1 and 8 every 21 days[12] |
| Advanced Solid Tumors | - | Human Clinical Trial | 18 mg/m², IV | Days 1 and 8 every 21 days[13][14] | |
| Advanced Solid Tumors | - | Human Clinical Trial | 24 mg/m², IV | Days 1 and 15 every 28 days[13][14] | |
| Advanced Solid Tumors | - | Human Clinical Trial | 6 mg/m², IV | Daily for 5 days, every 28 days[8] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound by measuring cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.[15][16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.1%. Replace the medium in each well with 100 µL of the drug dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[17]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[15]
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Signal Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
For MTS: No solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against drug concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate and treat with the desired concentrations of this compound for a specified duration.[18]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[18]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 200-300 x g for 5 minutes.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 9 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[19]
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20][21]
-
Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[20][21]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Use a linear scale for the DNA fluorescence channel to distinguish between G0/G1, S, and G2/M phases of the cell cycle.[20]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Preparation: Culture the desired cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For some models, a 1:1 mixture with Matrigel can improve tumor take rate. Keep the cell suspension on ice.[22]
-
Animal Inoculation: Use 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID). Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank.[22]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[22]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare the this compound formulation for the chosen route of administration (e.g., intravenous or intraperitoneal) at the desired dose. Administer the drug according to the planned schedule.
-
Monitoring and Endpoint: Continue to monitor tumor volume and animal body weight throughout the study. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of animal distress.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical evaluation workflow.
Caption: Troubleshooting workflow.
References
- 1. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I and pharmacokinetic study of irofulven administered weekly or biweekly in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Acylfulvene and PARP Inhibitor Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of acylfulvene and PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for combining acylfulvenes with PARP inhibitors?
A1: The combination of acylfulvenes and PARP inhibitors is based on the principle of synthetic lethality. Acylfulvenes are DNA-damaging agents that form adducts with DNA, leading to replication stress and the formation of DNA lesions.[1][2][3] PARP (Poly (ADP-ribose) polymerase) inhibitors block the repair of single-strand DNA breaks.[4][5] In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DNA damage caused by acylfulvenes cannot be effectively repaired when PARP is inhibited. This leads to an increase in double-strand breaks, genomic instability, and ultimately, cancer cell death.[4][5][6]
Q2: In which cancer types has the synergy between acylfulvenes and PARP inhibitors been observed?
A2: Preclinical studies have demonstrated synergistic effects between acylfulvenes (such as LP-184 and LP-100) and PARP inhibitors (like olaparib (B1684210) and rucaparib) in a variety of solid tumors, particularly those with deficiencies in DNA Damage Repair (DDR) pathways.[1] This includes ovarian cancer, prostate cancer, and triple-negative breast cancer (TNBC).[1] Synergy has also been reported in atypical teratoid rhabdoid tumors (AT/RT).
Q3: How is the synergy between this compound and PARP inhibitors quantified?
A3: Synergy is typically quantified using methods such as the Bliss independence model, which calculates a synergy score, or the Chou-Talalay method, which determines a Combination Index (CI). A Bliss score greater than 10 is generally considered synergistic.[1] For the Chou-Talalay method, a CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of acylfulvenes and PARP inhibitors.
Table 1: In Vitro Synergy of this compound and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | PARP Inhibitor | Synergy Score (Bliss) | Combination Index (CI) | Reference |
| OVCAR3 | Ovarian Cancer (BRCA2 mutant) | LP-184 | Olaparib | 10 | Not Reported | [1] |
| 22Rv1 | Prostate Cancer (BRCA2 mutant) | LP-100 | Rucaparib | 18 | Not Reported | [1] |
| DU145 | Prostate Cancer (BRCA2 mutant) | Not Specified | Rucaparib | ≥ 16 | Not Reported | [8] |
| PC3 | Prostate Cancer | Not Specified | Rucaparib | ≥ 16 | Not Reported | [8] |
| T47D | Breast Cancer | Not Specified | Rucaparib | ≥ 16 | Not Reported | [8] |
Table 2: In Vivo Efficacy of this compound and PARP Inhibitor Combinations
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| DU145 Prostate Cancer Xenograft | LP-100 alone | 2.5 mg/kg | 66 | [1] |
| DU145 Prostate Cancer Xenograft | Olaparib alone | 40 mg/kg | 34 | [1] |
| DU145 Prostate Cancer Xenograft | LP-100 + Olaparib | 2.5 mg/kg + 40 mg/kg | 108 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining cell viability following treatment with this compound and/or PARP inhibitors in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (e.g., LP-184) and PARP inhibitor (e.g., Olaparib)
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound and PARP inhibitor in complete medium, both alone and in combination at various ratios.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations or vehicle.
-
Incubate for the desired treatment period (e.g., 72 hours to 10 days). For longer incubations, replenish the medium with fresh drug-containing medium every 3-4 days.[10]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure luminescence using a plate reader.[11]
-
Protocol 2: In Vivo Xenograft Study
This protocol outlines a general procedure for establishing and treating a subcutaneous cancer xenograft model to evaluate the in vivo efficacy of an this compound and PARP inhibitor combination.
Materials:
-
Immunocompromised mice (e.g., C.B-17 SCID)
-
Cancer cell line of interest
-
Sterile, serum-free medium or phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound and PARP inhibitor formulations for in vivo use
-
Vehicle solution
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Data Collection and Analysis:
-
Measure tumor volume and body weight twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.[14]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Mandatory Visualizations
Caption: Mechanism of synergistic action between this compound and PARP inhibitors.
Caption: General experimental workflow for assessing synergy.
Troubleshooting Guide
Q4: My in vitro combination experiment shows high variability between replicates. What could be the cause?
A4: High variability can stem from several factors:
-
Cell Seeding Inconsistency: Ensure a homogenous cell suspension and accurate cell counting before seeding. Even small differences in initial cell numbers can be amplified over the course of the experiment.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when preparing serial dilutions and adding drugs to the plates.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drugs and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or medium.
-
Compound Solubility and Stability: Ensure that your this compound and PARP inhibitor are fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is consistent across all wells and is not toxic to the cells. Some compounds may degrade or precipitate in culture medium over time, especially during long incubation periods.
-
Cell Line Integrity: Use low-passage, authenticated cell lines to ensure consistent genetic and phenotypic characteristics.
Q5: I am not observing the expected synergy between the this compound and PARP inhibitor. What should I check?
A5: Several factors could contribute to a lack of synergy:
-
Homologous Recombination (HR) Status of the Cell Line: The synergistic effect is most pronounced in HR-deficient cells. Verify the HR status of your cell line (e.g., check for mutations in BRCA1, BRCA2, PALB2, etc.). If the cell line is HR-proficient, you may not observe strong synergy.
-
Drug Concentrations: The synergistic effect is often dependent on the concentrations of both drugs. Ensure you are testing a wide enough range of concentrations for both agents to identify the window of synergy. The concentrations should ideally span the IC50 values of the individual drugs.
-
PTGR1 Expression: Acylfulvenes like LP-184 require the enzyme Prostaglandin Reductase 1 (PTGR1) for their activation.[1] If your cell line has low or no expression of PTGR1, the this compound may not be effectively activated, leading to a lack of efficacy and synergy.
Q6: How do I interpret my synergy data, and what are the common pitfalls?
A6: Interpreting synergy data requires careful consideration:
-
Distinguishing Synergy from Additivity: It is crucial to differentiate a truly synergistic interaction from an additive effect, where the combined effect is simply the sum of the individual effects. Using established models like the Chou-Talalay method to calculate a Combination Index (CI) can provide a quantitative measure of synergy.[7][20]
-
"High Synergy" vs. "High Efficacy": A high synergy score does not always translate to high clinical efficacy.[18] A combination may be highly synergistic at concentrations that are not clinically achievable or may only produce a modest overall cell kill. It is important to consider both the synergy score and the absolute level of cell death or tumor growth inhibition.
-
Dose-Ratio Dependency: The synergistic effect can be highly dependent on the ratio of the two drugs. A checkerboard or matrix experimental design, where multiple concentrations of both drugs are tested in combination, is recommended to explore different dose ratios and identify the optimal synergistic combination.[21]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impact.ornl.gov [impact.ornl.gov]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. criver.com [criver.com]
Acylfulvene Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and addressing potential off-target effects of Acylfulvene and its analogs, such as LP-184. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
Acylfulvenes are a class of semi-synthetic cytotoxic compounds derived from illudins.[1] They are prodrugs that are metabolically activated by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[2][3] Upon activation, this compound becomes a potent alkylating agent that covalently binds to DNA, forming adducts primarily in the minor groove.[4][5] This leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[2][5] The cytotoxicity of Acylfulvenes is particularly pronounced in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR).[2][6]
Q2: My this compound-treated cells are showing high toxicity, but they have low PTGR1 expression. What could be the cause?
This observation suggests a potential PTGR1-independent off-target effect. While PTGR1 is the primary activator of this compound, other mechanisms can contribute to its cytotoxicity.[3][7] These can include:
-
Generation of Reactive Oxygen Species (ROS): Acylfulvenes can induce cellular stress through the production of ROS, which can damage various cellular components, including lipids, proteins, and DNA, leading to cell death.[7][8]
-
Inhibition of Thiol-Containing Proteins: Activated Acylfulvenes are electrophilic and can react with cellular nucleophiles other than DNA, such as the thiol groups in proteins like glutathione (B108866) reductase and thioredoxin reductase.[7][8] Inhibition of these redox-regulating proteins can disrupt the cellular antioxidant defense system and contribute to cytotoxicity.
-
Direct Alkylation: Although less efficient, this compound may directly alkylate cellular components without prior enzymatic activation, especially at higher concentrations.[9]
To investigate this, you can perform the experiments detailed in the "Troubleshooting PTGR1-Independent Toxicity" workflow below.
Q3: I'm observing a cellular phenotype that isn't consistent with DNA damage (e.g., changes in cell morphology, unexpected signaling pathway activation). How can I troubleshoot this?
If the observed phenotype does not align with the known consequences of DNA damage, it is likely due to an off-target interaction of this compound or its metabolites with other cellular proteins. The activated form of this compound is a reactive electrophile that can potentially modify proteins, altering their function and downstream signaling.
A recommended approach is to use an unbiased proteomics-based method to identify potential protein targets. A chemoproteomic approach using a tagged this compound analog could help pull down interacting proteins for identification by mass spectrometry.
Q4: My cells are unexpectedly resistant to this compound, despite having high PTGR1 expression and a known DNA repair deficiency. What are the possible reasons?
Resistance to this compound in this context can be multifactorial. While high PTGR1 and deficient DDR are key sensitizing factors, other mechanisms can confer resistance:
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, thereby limiting its efficacy.[10]
-
Upregulation of Alternative DNA Repair Pathways: Cancer cells can develop resistance by upregulating alternative DNA repair pathways to compensate for the deficiency in the primary repair mechanism.[5]
-
Enhanced Antioxidant Capacity: Increased levels of intracellular antioxidants, such as glutathione, can neutralize the ROS generated by this compound and quench the reactive electrophile, reducing its cytotoxicity.
Data Presentation
Table 1: Comparative IC50 Values of this compound Analogs in Different Cellular Contexts
| Compound | Cell Line | PTGR1 Status | DDR Status | IC50 (nM) | Reference |
| LP-184 | DLD1 | Proficient | Wild-Type | ~400 | [5] |
| LP-184 | DLD1-BRCA2 KO | Proficient | BRCA2 Knockout | Significantly lower than WT | [5] |
| This compound | SW-480 | Low | Proficient | 301 | [1] |
| This compound | PTGR1-480 | High (Overexpressed) | Proficient | 104 | [1] |
| Illudin S | SW-480 | Low | Proficient | 14 | [1] |
| Illudin S | PTGR1-480 | High (Overexpressed) | Proficient | 10 | [1] |
| LP-184 | NSCLC Cell Lines (Panel) | Variable | Variable | 45 - 1805 (Median: 371) | [7] |
Mandatory Visualizations
Caption: On-target vs. potential off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting PTGR1-independent toxicity.
Experimental Protocols
Protocol 1: Western Blot for PTGR1 Expression
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTGR1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium and incubate for 30-60 minutes at 37°C.
-
This compound Treatment: Wash the cells with PBS to remove excess probe. Add fresh culture medium containing various concentrations of this compound and a vehicle control. Include a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 1, 2, 4, 6 hours) using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Thioredoxin Reductase Activity Assay
This protocol is based on a commercially available colorimetric assay kit.
-
Sample Preparation: Prepare cell lysates according to the kit's instructions.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
-
Initiate Reaction: Add NADPH to start the reaction. The thioredoxin reductase in the sample will catalyze the reduction of DTNB to TNB²⁻, which has a strong absorbance at 412 nm.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate Activity: The rate of increase in absorbance is proportional to the thioredoxin reductase activity in the sample. Compare the activity in this compound-treated samples to untreated controls.
References
- 1. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic reductive activation of this compound to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Irofulven Hematological Toxicity Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in mitigating the hematological toxicities associated with the investigational drug Irofulven (B1672183). The information is compiled from clinical trial data and general knowledge of chemotherapy-induced myelosuppression.
Troubleshooting Guide: Managing Irofulven-Induced Hematological Toxicities
This guide provides a structured approach to identifying and managing common hematological adverse events during Irofulven administration.
Problem: Unexpectedly severe or prolonged neutropenia.
| Potential Cause | Recommended Action |
| High Irofulven Dose or Frequent Dosing Schedule | Review the current dosing regimen. Intermittent schedules have been associated with a more favorable toxicity profile. Consider dose reduction or delay for subsequent cycles as per protocol guidelines. |
| Patient-Specific Factors | Assess patient for risk factors such as prior extensive chemotherapy, poor bone marrow reserve, or concurrent medications that may exacerbate myelosuppression. |
| Febrile Neutropenia | Immediately implement institutional protocols for febrile neutropenia, including broad-spectrum antibiotics. Prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) may be considered in subsequent cycles for high-risk patients, although specific data for Irofulven is limited. |
Problem: Significant drop in platelet count (Thrombocytopenia).
| Potential Cause | Recommended Action |
| Irofulven-Induced Myelosuppression | Monitor platelet counts regularly. For severe thrombocytopenia, consider delaying the next Irofulven cycle until platelet recovery. Dose reduction in subsequent cycles may be necessary. |
| Bleeding Risk | Assess for any signs of bleeding. Platelet transfusions may be indicated for severe thrombocytopenia, especially in the presence of active bleeding. |
| Drug-Induced Immune Thrombocytopenia | While less common, consider this possibility. Management may involve discontinuation of Irofulven and consultation with a hematologist. |
Problem: Development of anemia.
| Potential Cause | Recommended Action |
| Suppression of Erythropoiesis | Monitor hemoglobin and hematocrit levels. Red blood cell transfusions may be necessary for symptomatic anemia. |
| Nutritional Deficiencies | Rule out other causes of anemia, such as iron, vitamin B12, or folate deficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities of Irofulven?
A1: The most frequently reported dose-limiting hematological toxicities of Irofulven are myelosuppression, manifesting as neutropenia and thrombocytopenia.[1][2] Anemia has also been observed.[1]
Q2: How does the dosing schedule of Irofulven affect hematological toxicity?
A2: Clinical studies have shown that the dosing schedule significantly impacts the severity of hematological toxicities. Daily dosing schedules have been associated with more severe myelosuppression.[3] Intermittent schedules, such as administration on days 1 and 8 of a 21-day cycle, or days 1 and 15 of a 28-day cycle, have been explored to improve the safety profile.[3]
Q3: What are the recommended starting points for dose modification in response to hematological toxicity?
A3: Specific dose modification guidelines are typically outlined in the clinical trial protocol. Generally, for Grade 4 hematologic toxicity, a dose reduction for subsequent cycles is recommended.[4] Treatment is often delayed until neutrophil and platelet counts recover to a safe level (e.g., Grade 1 or baseline).[4]
Q4: Is the prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) recommended for Irofulven-induced neutropenia?
A4: While G-CSF is a standard of care for preventing febrile neutropenia in patients receiving certain chemotherapy regimens, its specific use with Irofulven has not been extensively documented in publicly available clinical trial data. The decision to use G-CSF should be based on the overall risk of febrile neutropenia for the patient and the specific chemotherapy regimen, in line with established clinical guidelines.
Q5: What is the mechanism of Irofulven-induced hematological toxicity?
A5: Irofulven is a DNA alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[5][6] This cytotoxic effect is not specific to cancer cells and can also affect rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[7] The DNA damage response in these cells can trigger apoptosis, resulting in a decrease in the production of mature blood cells.[3]
Quantitative Data Summary
Table 1: Incidence of Grade 3/4 Hematological Toxicities with Different Irofulven Dosing Schedules
| Dosing Schedule | Neutropenia (Grade 3/4) | Thrombocytopenia (Grade 3/4) | Anemia (Grade 3/4) | Study |
| 10.6 mg/m²/day for 5 days every 28 days | One patient with Grade 4 neutropenia | One patient with Grade 4 thrombocytopenia | One patient with Grade 4 anemia | [1] |
| 14.15 mg/m²/day for 5 days every 28 days | Not tolerated due to persistent thrombocytopenia | Persistent thrombocytopenia | Not specified | [2] |
| 17.69 mg/m²/day for 5 days every 28 days | Grade 4 neutropenia | Not specified | Not specified | [2] |
| 0.45 mg/kg on days 1 and 8 every 21 days | Reversible Grade 4 neutropenia | Reversible Grade 4 thrombocytopenia | Not specified |
Data compiled from multiple clinical trials. The incidence rates can vary based on the patient population and prior treatments.
Experimental Protocols
Protocol: Monitoring and Management of Hematological Toxicity in a Phase II Trial of Irofulven
This is a generalized protocol based on common practices in oncology clinical trials and available information on Irofulven studies.
1. Baseline Assessment:
-
Complete Blood Count (CBC) with differential and platelet count within 7 days prior to starting Irofulven.
-
Patient history, including prior chemotherapy and radiation therapy, to assess bone marrow reserve.
2. Monitoring During Treatment:
-
CBC with differential and platelet count prior to each Irofulven infusion.
-
Nadir blood counts are typically checked between cycles, with the timing based on the expected window of myelosuppression.
3. Criteria for Dose Delay:
-
Treatment is typically delayed if the Absolute Neutrophil Count (ANC) is below a protocol-specified threshold (e.g., < 1.5 x 10⁹/L) or if the platelet count is below a certain level (e.g., < 100 x 10⁹/L) on the day of planned treatment.[8]
4. Criteria for Dose Reduction:
-
A dose reduction in subsequent cycles is often mandated for patients who experience Grade 4 neutropenia or thrombocytopenia, or febrile neutropenia.[4] The specific percentage of dose reduction is protocol-dependent.
5. Supportive Care:
-
Neutropenia: For patients who develop febrile neutropenia, immediate administration of broad-spectrum antibiotics is initiated. The use of G-CSF for secondary prophylaxis may be considered for subsequent cycles.
-
Thrombocytopenia: Platelet transfusions are administered for significant bleeding or if the platelet count drops to a critically low level as defined by the protocol.
-
Anemia: Red blood cell transfusions are given to patients who become symptomatic from anemia or whose hemoglobin level falls below a predefined threshold.
Visualizations
Caption: Proposed mechanism of Irofulven-induced hematological toxicity.
References
- 1. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Response in Hematopoietic Stem Cell Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. case.edu [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage and repair in the hematopoietic system: DNA damage and repair in the hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose modification for haematological toxicity: a survey of Australian medical oncologists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acylfulvene Sensitization and NER Pathway Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of Nucleotide Excision Repair (NER) pathway inhibition in sensitizing cancer cells to Acylfulvene-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acylfulvenes?
A1: Acylfulvenes are a class of semi-synthetic DNA alkylating agents.[1] They are often administered as prodrugs that require intracellular bioactivation by enzymes such as Prostaglandin Reductase 1 (PTGR1).[2][3][4] Once activated, Acylfulvenes bind to DNA, forming adducts that obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7]
Q2: What is the role of the Nucleotide Excision Repair (NER) pathway in the response to this compound-induced DNA damage?
A2: The NER pathway, particularly the Transcription-Coupled NER (TC-NER) sub-pathway, is the primary mechanism for repairing DNA lesions created by Acylfulvenes.[1][4][5][8][9] A proficient NER pathway can identify and excise these bulky adducts, conferring resistance to the drug.[9] Conversely, cancer cells with deficiencies in the NER pathway exhibit heightened sensitivity to Acylfulvenes.[8][10][11]
Q3: Is there a synthetic lethal relationship between NER deficiency and this compound sensitivity?
A3: Yes, a synthetic lethal relationship has been established between NER pathway deficiency and sensitivity to Acylfulvenes.[10][11] This implies that while a defect in the NER pathway or treatment with an this compound alone may not be lethal, the combination of the two is highly cytotoxic to cancer cells.[12] This provides a therapeutic strategy for targeting tumors with inherent or acquired NER defects.
Q4: Which specific components of the NER pathway are most critical for this compound resistance?
A4: Inactivating mutations in genes of the TC-NER or the common NER pathway are sufficient to drive this compound sensitivity.[12] Key components whose deficiency has been shown to increase sensitivity include ERCC1, ERCC2, and ERCC6.[10][11]
Q5: How does this compound's mechanism of resistance compare to that of platinum-based drugs like cisplatin (B142131)?
A5: While NER proficiency is a known resistance mechanism for both Acylfulvenes and cisplatin, the dependency on this pathway appears more pronounced for Acylfulvenes.[12] Notably, resistance to cisplatin does not always result in cross-resistance to Acylfulvenes, suggesting that Acylfulvenes may be effective in platinum-refractory tumors that harbor NER deficiencies.[12]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments.
Issue 1: Unexpected Sensitivity in NER-Proficient (Control) Cells
| Potential Cause | Troubleshooting & Optimization |
| Off-target drug effects | Verify the purity and concentration of your this compound stock. Consider testing a different batch of the compound. |
| High drug concentration or prolonged exposure | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that distinguishes between NER-proficient and NER-deficient cells. |
| Synergistic effects with other treatments | If co-treating with other agents, ensure they do not independently affect NER pathway components or DNA damage response pathways. |
| Cell line integrity | Confirm the NER proficiency of your control cell line through functional assays (e.g., UV sensitivity assay) or sequencing of key NER genes. |
Issue 2: Unexpected Resistance in NER-Deficient Cells
| Potential Cause | Troubleshooting & Optimization |
| Low bioactivation capacity | Acylfulvenes require activation by enzymes like PTGR1.[2] Measure the expression level of PTGR1 in your cell line. If it is low, consider using a cell line with higher PTGR1 expression or a pre-activated this compound analog if available. |
| Alterations in drug metabolism or efflux | Changes in the expression or activity of activating enzymes or drug efflux pumps could lead to resistance. |
| Reversion of NER-deficient phenotype | If using a genetically modified cell line, verify the persistence of the NER-inactivating mutation. |
| Sub-optimal cell seeding density | Optimize seeding density to ensure cells are in the exponential growth phase during drug treatment. |
| Incomplete drug solubilization | Ensure the this compound is fully dissolved in the appropriate solvent before adding it to the cell culture medium. |
Quantitative Data Summary
The following tables summarize the reported increase in sensitivity to Acylfulvenes in NER-deficient cells.
Table 1: Increased Sensitivity to LP-184 in NER-Deficient Cells
| Cell Type | NER Pathway Gene Deficiency | Fold Increase in Sensitivity | Reference |
| Chinese Hamster Ovary (CHO) Cells | ERCC1/2/6 | 4-6 fold | [10][11] |
| Metastatic Prostate Cancer Cell Line | ERCC2 Depletion | 5-8 fold | [11] |
Table 2: Increased Sensitivity to LP-184 with Depletion of DNA Damage Repair Components
| Cell Type | Gene Depletion | Fold Increase in Sensitivity | Reference |
| Cancer Cells | BRCA2 or ATM | Up to 12-fold | [3] |
Experimental Protocols
1. Cell Viability Assay (General Protocol)
This protocol is a general guideline for assessing cell viability after treatment with Acylfulvenes and/or NER inhibitors. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound and/or NER inhibitor in complete culture medium.
-
Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a duration equivalent to two to four cell doubling times (e.g., 48-96 hours).
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Quantification of DNA Damage
Several methods can be used to quantify DNA damage, including fluorescence-based methodologies.[13] A common approach is to measure the formation of γ-H2AX foci, a marker for DNA double-strand breaks, which can be a downstream consequence of stalled replication forks at the site of this compound-DNA adducts.
-
Cell Treatment:
-
Grow cells on coverslips and treat with the this compound and/or NER inhibitor.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Mechanism of this compound action and sensitization by NER pathway inhibition.
Caption: General experimental workflow for studying this compound sensitization.
Caption: Troubleshooting logic for unexpected this compound resistance.
References
- 1. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Depurinating this compound-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Cytotoxicity by Transcription-Coupled Nucleotide Excision Repair Is Independent of the Requirement for Bioactivation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Acylfulvene Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Acylfulvene experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for the same this compound analog across different experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge in this compound research and can stem from several factors:
-
Cell Line-Specific Factors: The genetic and phenotypic background of your cell line is paramount. Key determinants include:
-
PTGR1 Expression: Acylfulvenes are prodrugs that require activation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] Cell lines with higher PTGR1 expression will more efficiently convert the this compound to its active, cytotoxic form, resulting in lower IC50 values.[1] Conversely, low PTGR1 expression can lead to apparent resistance.
-
DNA Damage Repair (DDR) Capacity: The efficacy of Acylfulvenes is heavily influenced by the cell's ability to repair the DNA damage they induce.[1][3] Deficiencies in pathways like Homologous Recombination (HR) or Nucleotide Excision Repair (NER) can render cells hypersensitive to Acylfulvenes.[1][3] For instance, cells with BRCA2 mutations often show increased sensitivity.[1]
-
-
Experimental Conditions: Minor variations in your protocol can lead to significant differences in results.
-
Treatment Duration: The length of time cells are exposed to the this compound analog can alter the IC50 value. One study noted that a 48-hour incubation period resulted in a lower IC50 for this compound in HT29 cells compared to a previously reported value obtained after a 2-hour treatment.[3]
-
Cell Seeding Density: The number of cells seeded per well can impact drug efficacy. Higher cell densities may lead to increased resistance to chemotherapeutic agents.[4] It is crucial to maintain consistent seeding densities between experiments.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints. For example, a colony-forming assay measures long-term survival, while an MTT or CellTiter-Glo assay measures metabolic activity or ATP content at a fixed time point. These different methodologies can yield varying IC50 values.[3]
-
Q2: Our this compound analog is showing lower-than-expected potency in our cancer cell line, which we expected to be sensitive. What should we investigate?
A2: If potency is lower than anticipated, consider the following:
-
Confirm PTGR1 Expression: Verify the PTGR1 expression status of your cell line at both the mRNA and protein level. Low or absent PTGR1 is a primary reason for a lack of this compound activity.[1]
-
Assess DNA Repair Pathway Integrity: Your cell line may possess a highly efficient DNA damage response that rapidly repairs the this compound-induced DNA adducts.[3] Consider evaluating the expression and activity of key DDR proteins.
-
Compound Stability and Solubility:
-
Solubility: Poor solubility of the this compound analog in your cell culture medium can lead to an underestimation of its potency. Ensure the compound is fully dissolved at the tested concentrations.
-
Stability: Acylfulvenes can be unstable in aqueous solutions. Prepare fresh stock solutions and dilutions for each experiment and minimize the time the compound is in culture medium before being added to the cells. Spontaneous depurination of this compound adducts can also occur.[3]
-
-
Cell Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. Use a consistent and low passage number, as cellular characteristics can change over time in culture.
Q3: We are trying to detect DNA double-strand breaks (DSBs) using γH2AX Western blotting after this compound treatment, but the signal is weak or inconsistent. How can we improve this?
A3: Detecting γH2AX by Western blot can be challenging due to the nature of histone proteins. Here are some troubleshooting tips:
-
Positive Control: Always include a positive control, such as cells treated with a known DSB-inducing agent like etoposide (B1684455) or ionizing radiation, to ensure your antibody and detection system are working correctly.
-
Protein Extraction: Histones are tightly bound to DNA. Ensure your lysis buffer and extraction protocol are sufficient to solubilize chromatin-associated proteins. Sonication or nuclease treatment may be necessary.
-
Gel Electrophoresis and Transfer: H2AX is a small protein (~15 kDa). Use a higher percentage polyacrylamide gel (e.g., 12-15%) to get good resolution. Be careful not to run the protein off the gel. Optimize your transfer conditions for small proteins; a wet transfer at a low voltage overnight at 4°C can be effective.
-
Antibody and Blocking: Use a validated antibody for γH2AX. Blocking with 5% BSA in TBST is often recommended over milk for phospho-specific antibodies.
-
Denaturation Step: Some protocols suggest that boiling the PVDF membrane in water after transfer can improve the accessibility of histone epitopes to the antibody.
Q4: Our Annexin V/PI apoptosis assay results show a high percentage of necrotic cells rather than apoptotic cells after this compound treatment. Is this expected?
A4: While Acylfulvenes primarily induce apoptosis, observing a significant necrotic population can occur under certain conditions:
-
High Drug Concentrations: At high concentrations, the extensive DNA damage caused by Acylfulvenes can lead to secondary necrosis. Perform a dose-response experiment to find a concentration that induces a clear apoptotic phenotype.
-
Prolonged Incubation: If the assay is performed too long after the initial apoptotic events, cells that were initially apoptotic may have progressed to secondary necrosis. A time-course experiment is recommended to identify the optimal time point for detecting apoptosis.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the staining procedure.
-
EDTA in Dissociation Reagents: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using dissociation reagents that contain EDTA, as it will chelate the Ca2+ required for staining.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. Perform a cell count for each experiment. |
| Variations in Drug Preparation | Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage range. High passage numbers can lead to phenotypic drift. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. If they must be used, fill them with sterile PBS or media. |
| Different Incubation Times | Standardize the drug incubation period across all experiments.[3] |
Issue 2: Weak or No DNA Damage Signal (γH2AX)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Time Point | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) after this compound treatment to identify the peak of γH2AX expression. |
| Inefficient Protein Extraction | Use a lysis buffer specifically designed for nuclear proteins or histones. Include sonication to shear chromatin. |
| Poor Antibody Performance | Validate your primary antibody with a positive control. Test different antibody dilutions. |
| Low Protein Loading | Quantify your protein lysate and ensure you are loading a sufficient amount (typically 20-30 µg). |
| Inefficient Western Blot Transfer | Optimize transfer conditions for low molecular weight proteins. Check transfer efficiency with Ponceau S staining. |
Quantitative Data Summary
The following tables summarize IC50 values for this compound and its analog LP-184 in various cell lines, illustrating the range of sensitivities and the impact of genetic background.
Table 1: IC50 Values of this compound (AF) in HT29 Colon Cancer Cells
| Treatment Condition | Incubation Time | Assay Type | Reported IC50 (nM) |
| AF alone | 48 hours | Cell Viability Assay | 155 ± 25 |
| AF alone | 2 hours | Colony-Forming Assay | 379 |
| AF + UCN-01 (NER Inhibitor) | 48 hours | Cell Viability Assay | 72 ± 13 |
Data compiled from a study on HT29 colon cancer cells, demonstrating the influence of incubation time and combination with a DNA repair inhibitor on this compound's potency.[3]
Table 2: IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | LP-184 IC50 (nM) |
| DLD-1 WT | Colon Cancer | Wild-Type | ~400 (from dose-response curve) |
| DLD-1 BRCA2 KO | Colon Cancer | BRCA2 Knockout | Significantly lower than WT |
| SK-UT-1B | Leiomyosarcoma | HR Deficient | 45-173 |
| SK-LMS-1 | Leiomyosarcoma | HR Deficient | 45-173 |
| SK-UT-1 | Leiomyosarcoma | HR Deficient | 45-173 |
| MES-SA | Leiomyosarcoma | HR status unknown, low PTGR1 | >3000 |
Data for the this compound analog LP-184 highlights the increased sensitivity in cells with deficient Homologous Recombination (HR) and resistance in cells with low PTGR1 expression.[1]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 4,000-8,000 cells/well) in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the this compound analog in culture medium. Add the drug solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[1]
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for γH2AX
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the this compound analog at the desired concentrations and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: this compound activation and subsequent DNA damage response pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.
References
- 1. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTGR1 is involved in cell proliferation in thoracic ossification of the ligamentum flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acylfulvene Treatment in Platinum-Resistant Cancers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acylfulvene and its analogs in the context of platinum-resistant cancers. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs like LP-184?
A1: Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin illudin S.[1] They are alkylating agents that, upon activation, form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2][3] The analog LP-184 is a prodrug that requires intracellular bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often elevated in various cancer types.[3]
Q2: Why are Acylfulvenes particularly promising for platinum-resistant cancers?
A2: Platinum resistance in ovarian and other cancers can be multifactorial.[4] Acylfulvenes exhibit a different mechanism of DNA alkylation and may bypass some of the resistance mechanisms that affect platinum-based drugs. For instance, the cytotoxicity of Irofulven, an this compound analog, is less affected by cisplatin (B142131) resistance mechanisms in cell lines like A2780/CP70.[1] Furthermore, Acylfulvenes have shown efficacy in cancers with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR), which can sometimes be associated with platinum resistance.[5]
Q3: What is the role of PTGR1 in the activity of this compound analogs like LP-184?
A3: PTGR1 (Prostaglandin Reductase 1) is a key enzyme in the bioactivation of the this compound prodrug LP-184.[3] Higher expression of PTGR1 in cancer cells leads to more efficient conversion of the prodrug into its active, DNA-damaging form, thereby increasing its cytotoxic potency.[3] Therefore, PTGR1 expression levels can be a potential biomarker for sensitivity to LP-184.
Q4: What are the expected cellular responses to this compound treatment in sensitive cancer cell lines?
A4: In sensitive cancer cell lines, this compound treatment is expected to induce DNA damage, leading to the activation of DNA damage response pathways. This typically results in cell cycle arrest, often in the S-phase or G2/M phase, to allow for DNA repair.[2][6] If the DNA damage is too extensive to be repaired, the cells will undergo apoptosis.[2][7]
Q5: Are there any known combination strategies to enhance the efficacy of Acylfulvenes?
A5: Yes, preclinical studies have shown that combining Acylfulvenes with other anticancer agents can be beneficial. For example, Irofulven has demonstrated synergistic activity when combined with cisplatin and oxaliplatin (B1677828) in ovarian cancer cell lines.[2] Additionally, the combination of LP-184 with PARP inhibitors has shown strong synergy in ovarian and prostate cancer models.[5]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound and its analogs.
Problem 1: Low or Inconsistent Cytotoxicity in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Acylfulvenes can have limited aqueous solubility. Visually inspect your culture wells for any signs of precipitation. Prepare fresh dilutions from a concentrated stock in DMSO just before use. When diluting, add the stock solution to pre-warmed media and vortex gently.[8] |
| Low PTGR1 Expression | The activity of prodrugs like LP-184 is dependent on PTGR1 expression.[3] If you are not seeing the expected cytotoxicity, verify the PTGR1 expression level in your cell line of interest via qPCR or Western blot. Consider using a cell line with known high PTGR1 expression as a positive control. |
| Cell Line Resistance | The cancer cell line you are using may have intrinsic or acquired resistance mechanisms. This could include enhanced DNA repair capabilities.[4] Consider testing a panel of cell lines with varying sensitivities. |
| Incorrect Seeding Density | Ensure that cells are in the exponential growth phase and seeded at an optimal density to avoid confluency during the experiment, which can affect drug sensitivity. |
Problem 2: Difficulty in Detecting Apoptosis with Annexin V/PI Staining
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The timing of apoptosis induction can vary between cell lines and drug concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.[7][9] |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. When harvesting, make sure to collect both the supernatant and the adherent cells to avoid underrepresenting the apoptotic population.[9] |
| Compensation Issues in Flow Cytometry | Improper compensation between the Annexin V and PI channels can lead to inaccurate results. Always include single-stained controls (Annexin V only and PI only) to set up the correct compensation.[10][11] |
| Trypsin-induced Membrane Damage | For adherent cells, harsh trypsinization can damage the cell membrane, leading to false-positive PI staining. Use a gentle cell detachment method or allow cells to recover in suspension for a short period before staining.[10] |
Problem 3: Ambiguous Results in Cell Cycle Analysis
| Possible Cause | Troubleshooting Steps |
| Indistinct G2/M Peak | Acylfulvenes can cause a G2/M arrest.[12] If the G2/M peak is not well-defined, it could be due to a non-synchronized cell population or a suboptimal drug concentration. Consider synchronizing the cells before treatment or testing a range of concentrations. |
| High Coefficient of Variation (CV) | A high CV in the G0/G1 peak can obscure the different phases of the cell cycle. Ensure a single-cell suspension by gentle pipetting and filtering if necessary. Run the flow cytometer at a low flow rate. |
| Cell Clumping | Cell aggregates can be misinterpreted as cells in the G2/M phase. Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) during flow cytometry analysis to exclude clumps. |
| RNase Treatment Failure | Propidium iodide (PI) also binds to double-stranded RNA. Incomplete RNase treatment can lead to a broadened G1 peak and an overestimation of the S-phase population. Ensure that RNase A is active and used at the recommended concentration and incubation time. |
Quantitative Data
Table 1: IC50 Values of this compound Analogs in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Notes | Reference |
| OVCAR-3 | (-)-Irofulven | 2.4 | Human ovarian adenocarcinoma | [1] |
| Panel Average | (-)-Irofulven | 0.49 | Average across multiple human tumor cell lines, including ovarian carcinoma | [1] |
| Panel Average | Cisplatin | 2.1 | Average across multiple human tumor cell lines, including ovarian carcinoma | [1] |
| A2780/CP70 | (-)-Irofulven | ~2-fold resistant vs. parental | Cisplatin-resistant human ovarian carcinoma | [1] |
| A2780/CP70 | Cisplatin | 7-fold resistant vs. parental | Cisplatin-resistant human ovarian carcinoma | [1] |
| CAOV3 | Irofulven | - | Synergistic with oxaliplatin | [2] |
| OVCAR3 | Irofulven | 2.4 | Most sensitive in a panel of ovarian lines | [2] |
| SKOV3 | Cisplatin | 44.49 | Platinum-resistant | [13] |
| SKOV3-DDP | Cisplatin | 192.5 | Cisplatin-resistant derivative | [13] |
| A2780 | Cisplatin | 14.39 | Platinum-sensitive | [13] |
| A2780-DDP | Cisplatin | 109.5 | Cisplatin-resistant derivative | [13] |
*Note: The "Panel Average" provides a broader context of the compound's potency across various tumor types.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human ovarian cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analog (e.g., Irofulven, LP-184) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[1]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both the culture supernatant (containing detached apoptotic cells) and the adherent cells (after gentle trypsinization).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer within one hour.[9]
-
Viable cells: Annexin V negative, PI negative
-
Early apoptotic cells: Annexin V positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive
-
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after drug treatment.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes or at 4°C for a longer duration.
-
Analysis: Analyze the cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to visualize the G0/G1, S, and G2/M phases.
Visualizations
This compound Mechanism of Action
Caption: this compound bioactivation and its downstream effects on cellular DNA.
Experimental Workflow for Cytotoxicity Assessment
Caption: A step-by-step workflow for determining the IC50 of this compound.
Troubleshooting Logic for Low Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 12. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LINC00184 Promotes Ovarian Cancer Cells Proliferation and Cisplatin Resistance by Elevating CNTN1 Expression via Sponging miR-1305 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTGR1 and Acylfulvene Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Prostaglandin (B15479496) Reductase 1 (PTGR1) on the efficacy of Acylfulvene-based anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PTGR1 influences the efficacy of Acylfulvenes?
A1: PTGR1 is a critical enzyme in the bioactivation of this compound prodrugs, such as hydroxymethylthis compound (HMAF) and LP-184.[1][2][3] It functions as an NADPH-dependent alkenal/one oxidoreductase, reducing a double bond in the this compound molecule.[1][4] This reduction is the key activation step that converts the relatively inactive prodrug into a highly cytotoxic agent capable of alkylating DNA and inducing cancer cell death.[2] Therefore, the level of PTGR1 expression and its enzymatic activity in cancer cells are major determinants of this compound sensitivity.[5][6]
Q2: Is there evidence that specific polymorphisms in the PTGR1 gene affect this compound efficacy?
A2: Currently, there is a lack of direct evidence in the scientific literature specifically linking PTGR1 polymorphisms to altered this compound efficacy. The available research predominantly indicates that the expression level of PTGR1, rather than genetic variants, is the key factor influencing the response to this compound-based therapies.[5][6] Future pharmacogenomic studies may elucidate the role of specific single nucleotide polymorphisms (SNPs) in PTGR1 enzyme kinetics and subsequent drug activation.
Q3: How is PTGR1 expression regulated in cancer cells?
A3: The expression of PTGR1 is significantly regulated by the Keap1-Nrf2 signaling pathway, a major cellular defense mechanism against oxidative and electrophilic stress.[7] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for degradation.[7] However, in the presence of stressors or in cancer cells with mutations in KEAP1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including PTGR1, leading to their upregulation.[7][8] Consequently, cancer cells with activating mutations in the Nrf2 pathway, such as inactivating mutations in KEAP1, often exhibit higher levels of PTGR1 expression.
Q4: Which cancer types are most likely to respond to this compound-based therapies?
A4: Cancers with high PTGR1 expression are generally more sensitive to Acylfulvenes.[5][6] This includes a subset of non-small cell lung cancer (NSCLC), pancreatic, ovarian, and prostate cancers.[1][9] Notably, NSCLC with KEAP1 mutations, which leads to Nrf2 activation and increased PTGR1 expression, has been identified as a potential target for this compound therapy.[6] Additionally, tumors with deficiencies in the DNA damage repair (DDR) pathways may also exhibit increased sensitivity to Acylfulvenes like LP-184.[2]
Troubleshooting Guides
Issue 1: High variability in this compound IC50 values across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health and density | Ensure cells are in the exponential growth phase and have a consistent seeding density across all wells. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS). |
| This compound compound instability | Prepare fresh dilutions of the this compound compound for each experiment from a frozen stock. Protect the compound from light and minimize the time it spends in aqueous solutions before being added to the cells. |
| Inconsistent incubation times | Ensure that the incubation time after drug addition is precisely the same for all plates within an experiment and between experiments. |
Issue 2: Cancer cell line of interest shows resistance to this compound treatment.
| Potential Cause | Troubleshooting Step |
| Low or absent PTGR1 expression | Measure the endogenous PTGR1 mRNA and protein levels in your cell line using qRT-PCR and Western blotting, respectively. Compare these levels to a known this compound-sensitive cell line. |
| Inefficient this compound activation | If PTGR1 expression is low, consider transiently or stably overexpressing human PTGR1 in your cell line to determine if this sensitizes the cells to the drug. |
| Upregulation of drug efflux pumps | Investigate the expression of ABC transporters, which can actively pump drugs out of the cell, leading to resistance. |
| Active DNA repair pathways | Acylfulvenes induce DNA damage. Cell lines with highly efficient DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway, may be more resistant.[3] |
Issue 3: Difficulty in detecting PTGR1 protein by Western blot.
| Potential Cause | Troubleshooting Step | | Low endogenous protein levels | Use a positive control cell lysate from a cell line known to express high levels of PTGR1 (e.g., certain liver or colon cancer cell lines). Increase the amount of total protein loaded onto the gel. | | Poor antibody performance | Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. Test different primary antibodies if the issue persists. | | Inefficient protein extraction | Use a lysis buffer containing protease inhibitors to prevent PTGR1 degradation. Ensure complete cell lysis through sonication or other mechanical disruption methods. | | Suboptimal transfer conditions | Optimize the Western blot transfer conditions (voltage, time, and buffer composition) to ensure efficient transfer of the ~37 kDa PTGR1 protein to the membrane. |
Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Hydroxymethylthis compound (HMAF) Metabolism by PTGR1
| Enzyme | Km (µM) |
| Human PTGR1 | 4.9[1] |
| Rat PTGR1 | 215.1[1] |
Table 2: Correlation of PTGR1 mRNA Expression and LP-184 IC50 Values in Cancer Cell Lines
| Cancer Type | Cell Line | PTGR1 Expression (log2) | LP-184 IC50 (nM) |
| Non-Small Cell Lung | NCI-H23 | High | < 100 |
| Non-Small Cell Lung | NCI-H1573 | High | < 100 |
| Pancreatic | PANC-1 | Moderate | ~200 |
| Pancreatic | MIA PaCa-2 | Low | > 1000 |
| Colon | HT-29 | High | < 100 |
| Breast | MDA-MB-231 | Low | > 1000 |
Note: The PTGR1 expression levels and IC50 values are approximate and compiled from multiple studies for illustrative purposes. For precise values, please refer to the original research publications.
Experimental Protocols
1. Determination of PTGR1 Expression by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the relative mRNA expression of PTGR1 in cancer cell lines.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cultured cancer cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a TaqMan or SYBR Green-based assay with primers specific for human PTGR1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of PTGR1 using the delta-delta Ct method.
-
2. Assessment of this compound Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound in a cancer cell line.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the this compound compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a luminescent-based assay that quantifies ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the percentage of viable cells against the log of the drug concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
3. Western Blot Analysis of PTGR1 Protein Expression
-
Objective: To detect and semi-quantify the amount of PTGR1 protein in cancer cell lysates.
-
Methodology:
-
Protein Extraction: Lyse cultured cells in a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for PTGR1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
Caption: this compound Bioactivation by PTGR1.
Caption: Regulation of PTGR1 Expression by the NRF2-KEAP1 Pathway.
References
- 1. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing expression patterns of PTGR1, a potential biomarker for acylfulven sensitivity in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Expression of PTGR1 Promotes NSCLC Cell Growth via Positive Regulation of Cyclin-Dependent Protein Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common single nucleotide polymorphism is associated with inflammation and critical illness outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up-regulation of human prostaglandin reductase 1 improves the efficacy of hydroxymethylthis compound, an antitumor chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Acylfulvene-induced neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments involving Acylfulvene and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity, and how might it lead to neurotoxicity?
A1: Acylfulvenes are a class of experimental anti-cancer agents derived from illudins, which are cytotoxic compounds isolated from the Jack-o'-Lantern mushroom.[1] Their primary mechanism of action involves alkylating DNA, which forms adducts that disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] The antitumor activity of Acylfulvenes is dependent on their activation by enzymes such as Prostaglandin Reductase 1 (PTGR1).[1][3]
The neurotoxicity of this compound, while not extensively detailed in the provided literature, can be inferred from its general cytotoxic mechanisms, which are common to many chemotherapeutic agents.[4] Potential mechanisms of this compound-induced neurotoxicity include:
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of Acylfulvenes can lead to the production of ROS, which causes oxidative stress.[1] Oxidative stress is a known contributor to neuronal damage and neurodegenerative diseases.[5][6]
-
Mitochondrial Dysfunction: Oxidative stress and direct effects of the drug can lead to mitochondrial damage, reducing ATP production and triggering apoptosis in neuronal cells.[5]
-
DNA Damage in Neuronal Cells: While Acylfulvenes are designed to target rapidly dividing cancer cells, they can also cause DNA damage in non-dividing cells like neurons, potentially leading to dysfunction and cell death.[3]
-
Inhibition of Redox-Regulating Proteins: Acylfulvenes can inhibit cytosolic thiol-containing proteins like glutathione (B108866) reductase and thioredoxin reductase, which are crucial for maintaining the redox balance in cells, including neurons.[1]
Q2: What are some potential strategies to minimize this compound-induced neurotoxicity in our experiments?
A2: Based on the proposed mechanisms of neurotoxicity, several strategies can be explored to mitigate these effects in a research setting:
-
Co-administration with Antioxidants: Given the role of oxidative stress, using antioxidants could be a viable strategy. General antioxidants like N-acetylcysteine or Vitamin E, as well as mitochondria-targeted antioxidants such as MitoQ, could be investigated for their neuroprotective effects.[7] Curcumin has also been shown to protect against oxidative damage-induced neurotoxicity.[8]
-
Use of Neuroprotective Agents: Various classes of neuroprotective agents could be tested in combination with this compound. These may include agents that support mitochondrial function, anti-inflammatory compounds, and glutamate (B1630785) protectors.[9][10][11]
-
Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for its anti-cancer effects can help minimize off-target neurotoxicity.
-
Structural Modification of this compound: Synthesizing and testing derivatives of this compound may lead to the discovery of analogs with a better therapeutic index, retaining anti-tumor efficacy while exhibiting reduced neurotoxicity.[7]
-
Combination with DNA Repair Inhibitors: In cancer cells, combining this compound with inhibitors of DNA repair pathways like the nuclear excision repair (NER) pathway can enhance its cytotoxicity, potentially allowing for lower, less neurotoxic doses.[3] However, the effect of such combinations on neuronal cells would need to be carefully evaluated.
Q3: What neuronal cell lines are suitable for studying this compound's neurotoxicity and the efficacy of neuroprotective agents?
A3: Several neuronal and neuron-like cell lines are appropriate for these types of studies. The choice of cell line may depend on the specific neuronal pathways being investigated. Commonly used models include:
-
SH-SY5Y (human neuroblastoma): A widely used cell line in neuroscience research.
-
PC12 (rat pheochromocytoma): Can be differentiated into neuron-like cells and is a good model for studying neurotoxicity.[7][8]
-
LUHMES (human mesencephalic): Conditionally immortalized human neurons that are well-established for neurotoxicity testing.[12][13]
-
Primary Neurons: While more complex to work with, primary neuronal cultures from rodents can provide a more physiologically relevant model.
-
Human Dorsal Root Ganglia (DRG) Cultures: These can be used as an in-vitro model for chemotherapy-induced peripheral neuropathy.[14]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure this compound is fully solubilized in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment.[7] |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.[7] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.[7] |
| Assay Interference | If using antioxidants, they may interfere with the redox chemistry of assays like MTT. Run appropriate controls with the antioxidant alone to check for interference. Consider an alternative viability assay like LDH release or Calcein-AM staining.[7] |
Issue 2: Inconclusive Reactive Oxygen Species (ROS) Measurement Results
| Potential Cause | Recommended Solution |
| Probe Photobleaching (e.g., DCFH-DA) | Minimize exposure of stained cells to light. Perform all steps in the dark or under dim light conditions.[7] |
| Probe Auto-oxidation | Prepare the ROS probe solution immediately before use. Do not store diluted probe solutions.[7] |
| Incorrect Timing of Measurement | ROS production can be transient. Perform a time-course experiment to determine the peak ROS generation after this compound treatment.[7] |
| Low Signal-to-Noise Ratio | Ensure the use of an appropriate positive control to validate the assay. Optimize the concentration of the ROS probe and the cell number per well. |
Quantitative Data Summary
The following table provides an example of how to present data on the cytotoxicity of this compound and the potential protective effect of a neuroprotective agent.
Table 1: Cytotoxicity of this compound (LP-184) in NSCLC Cell Lines
| Cell Line | IC50 (nM) |
| NCI-H2228 | 45 |
| NCI-H1792 | 105 |
| NCI-H2030 | 185 |
| NCI-H1650 | 250 |
| NCI-H1975 | 371 |
| A549 | 571 |
| NCI-H460 | 1805 |
| Data is illustrative and based on reported nanomolar potency in a panel of 19 NSCLC cell lines with a median IC50 of 371 nM.[15] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing this compound-induced cytotoxicity.[7]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without a potential neuroprotective agent. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired treatment period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Neurite Outgrowth Assay
This protocol provides a general framework for assessing the impact of this compound on neuronal morphology.[13][16]
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or differentiated LUHMES) on plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel).
-
Differentiation (if applicable): For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF).
-
Treatment: After differentiation or when neurites have started to form, treat the cells with this compound at various concentrations, with or without neuroprotective agents.
-
Fixation and Staining: After the treatment period, fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Capture images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Experimental workflow for screening neuroprotective agents.
Caption: Troubleshooting logic for high assay variability.
References
- 1. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of antineoplastic drugs: Mechanisms, susceptibility, and neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategy to Suppress Oxidative Damage-Induced Neurotoxicity in PC12 Cells by Curcumin: the Role of ROS-Mediated DNA Damage and the MAPK and AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective agents for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anabios.com [anabios.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Acylfulvene synthesis yield and purity
Technical Support Center: Acylfulvene Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield and purity of this compound and its derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall this compound synthesis yield is consistently low. What are the most critical steps to investigate?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more stages. For a typical this compound synthesis, the following steps are often critical and can contribute significantly to yield loss:
-
Initial Condensation/Cycloaddition Reactions: The formation of the core fulvene (B1219640) or cyclopentenone intermediate is a crucial step. Incomplete reactions, side-product formation, or catalyst instability can drastically reduce the yield early on. For instance, in some routes, the precipitation of a palladium black catalyst indicated instability, leading to incomplete conversion.[1]
-
Ring-Closing Metathesis (RCM): Enyne ring-closing metathesis is a powerful tool for constructing the complex ring system of this compound. However, these reactions can be sensitive to substrate purity, catalyst choice, and reaction conditions. Lower reaction temperatures might favor undesired side reactions like olefin metathesis over the desired enyne metathesis.[1]
-
Functional Group Manipulations: Later-stage reactions, such as hydroxyl group protection/deprotection or the introduction of the acyl group, can be problematic. The stability of intermediates is a key concern; for example, some intermediates are highly sensitive to basic conditions, leading to decomposition.[2]
-
Purification Steps: Significant material loss can occur during purification, especially if multiple chromatographic steps are required. Optimizing purification methods is crucial for maximizing recovery.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A2: Byproduct formation is a common challenge. Some typical side reactions include:
-
Olefin Metathesis Competition: During enyne ring-closing metathesis (EYRCM), a competing olefin metathesis can occur, leading to undesired cyclic products. This can sometimes be mitigated by adjusting the reaction temperature; higher temperatures may favor the desired EYRCM.[1]
-
Incomplete Reactions: Unreacted starting materials are a common impurity. This can be due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure completion.[1]
-
Decomposition of Intermediates: Some intermediates in this compound synthesis are sensitive to certain conditions. For instance, some are unstable in the presence of even weak bases like potassium carbonate in methanol, leading to decomposition. Switching to a different solvent system, such as 2-propanol, may be necessary.[2]
Q3: What are the best practices for purifying crude this compound to achieve high purity?
A3: Achieving high purity is critical for downstream applications. A multi-step purification strategy is often necessary:
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying final compounds and intermediates.[3][4][5] Flash chromatography is also commonly used for separating the desired product from less polar or more polar impurities.[2][6]
-
Crystallization: If the final this compound derivative is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection and Purity: Ensure all solvents used in the synthesis and purification are of high purity and anhydrous where necessary, as impurities or water can lead to side reactions or degradation.[7][8]
-
Orthogonal Techniques: Employing different purification techniques that separate based on different principles (e.g., normal-phase chromatography followed by reversed-phase chromatography) can be very effective in removing persistent impurities.[6]
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the purity of your synthesized this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity assessment. A high-resolution column and a diode-array detector (DAD) can provide information about the percentage purity and the presence of any impurities with different UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, helping to elucidate their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final compound. The absence of signals from starting materials or known byproducts is a good indicator of purity.
-
Melting Point: For crystalline solids, a sharp and un-depressed melting point range is a good qualitative indicator of purity.[9]
Troubleshooting Guides
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) Step
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction, starting material remains | Catalyst deactivation or insufficient catalyst loading. | Increase catalyst loading (e.g., from 15 mol%).[1] Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents to prevent catalyst poisoning. |
| Formation of undesired olefin metathesis product | Suboptimal reaction temperature. | Increase the reaction temperature. For some substrates, higher temperatures (e.g., 90 °C) favor the enyne RCM over competing olefin metathesis.[1] |
| Complex mixture of products | Impure starting material. | Purify the substrate for the RCM reaction thoroughly before use. |
Issue 2: Product Decomposition During Workup or Purification
| Symptom | Potential Cause | Suggested Solution |
| Low recovery after chromatography on silica (B1680970) gel | Product is unstable on silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) before use.[10] Alternatively, use a different stationary phase like alumina. |
| Product degradation during basic workup | Product is sensitive to basic conditions. | Avoid basic workup conditions. Use a mildly acidic or neutral workup. For example, some intermediates decompose even with potassium carbonate in methanol.[2] |
| Formation of new impurities after purification | Product is unstable in the purification solvent. | Choose a less reactive solvent for purification. Ensure solvents are free of peroxides and other reactive impurities.[7] |
Experimental Protocols
Protocol 1: General Procedure for Enyne Ring-Closing Metathesis (EYRCM) Cascade
This protocol is a generalized procedure based on reported syntheses.[1]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the trienyne starting material.
-
Solvent Addition: Add anhydrous toluene (B28343) to achieve a concentration of approximately 0.01 M.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (G2) (e.g., 15 mol%).
-
Reaction: Heat the reaction mixture to 90 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching and Deprotection: After cooling to room temperature, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and acetic acid in tetrahydrofuran (B95107) (THF).
-
Workup: Stir for 10 minutes, then quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocol 2: Purification by Preparative HPLC
This is a general guideline for purifying this compound derivatives.[4][5]
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Column and Mobile Phase Selection: Choose a suitable reversed-phase column (e.g., C18). Develop a mobile phase gradient, typically using water and acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape.
-
Method Development: Optimize the gradient on an analytical HPLC system to achieve good separation of the target compound from impurities.
-
Preparative Run: Scale up the injection volume on the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a desalting step may be necessary.[4]
Visualizations
Logical Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting workflow for diagnosing the cause of low synthesis yield.
This compound Bioactivation Pathway
Caption: Simplified pathway of this compound's bioactivation and mechanism of action.[11][12][13]
References
- 1. Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sepmag.eu [sepmag.eu]
- 4. Purification made easy – secrets of science [shimadzu-webapp.eu]
- 5. axplora.com [axplora.com]
- 6. biotage.com [biotage.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5723632A - Total synthesis of antitumor acylfulvenes - Google Patents [patents.google.com]
- 11. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Acylfulvene and Illudin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Acylfulvene and its parent compound, Illudin S. The information presented is collated from preclinical studies to support further research and development in oncology.
Overview and Mechanism of Action
Illudin S is a natural sesquiterpene toxin produced by the Jack O'Lantern mushroom (Omphalotus illudens) with potent cytotoxic properties. This compound is a semi-synthetic analog of Illudin S, developed to improve its therapeutic index. While both compounds induce DNA damage, their mechanisms of activation and cellular interactions differ significantly, leading to distinct efficacy and toxicity profiles.
Illudin S: The cytotoxic effects of Illudin S are attributed to its intracellular conversion to active metabolites that alkylate DNA, forming lesions that block DNA replication and transcription.[1][2] This process is independent of the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1). The DNA lesions induced by Illudin S are primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3]
This compound: this compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells.[4][5] This tumor-selective activation contributes to its improved safety profile compared to Illudin S.[5] Once activated, this compound alkylates DNA, leading to the formation of adducts that stall DNA replication and transcription, ultimately triggering apoptosis.[6][7] Similar to Illudin S, the DNA damage caused by this compound is also repaired by the TC-NER pathway.[4][8]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Illudin S in various cancer cell lines, demonstrating the higher in vitro potency of Illudin S.
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay |
| HL-60 (Leukemia) | Illudin S | 0.006 - 0.011 | 2 hours | Not Specified |
| HL-60 (Leukemia) | This compound | 0.35 | 2 hours | Colony Forming Assay |
| MV522 (Lung Carcinoma) | Illudin S | 0.003 | 2 hours | Colony Forming Assay |
| MV522 (Lung Carcinoma) | This compound | 0.35 | 2 hours | Colony Forming Assay |
| 8392 (B-cell) | Illudin S | >1.0 | 15 minutes | Colony Forming Assay |
| 8392 (B-cell) | This compound | >10.0 | 15 minutes | Colony Forming Assay |
Data Presentation: In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the superior anti-tumor efficacy of this compound compared to Illudin S. In a metastatic lung carcinoma (MV522) xenograft model, this compound treatment resulted in significant tumor growth inhibition and prolonged lifespan of the tumor-bearing animals, with an efficacy that exceeded that of Illudin S, as well as conventional chemotherapeutic agents like mitomycin C, cisplatin, and paclitaxel.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like this compound and Illudin S.
Cell Viability Assessment: Colony Forming Assay
This assay determines the ability of single cells to proliferate and form colonies after treatment with the test compounds.
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Illudin S for a specified duration (e.g., 2 or 15 minutes). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control to determine the IC50 value.
DNA Synthesis Inhibition: Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
-
Cell Culture: Seed cells in a 96-well plate and allow them to attach.
-
Drug Incubation: Treat the cells with different concentrations of this compound or Illudin S for the desired time.
-
Radiolabeling: Add ³H-thymidine to each well and incubate for a further 4-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the rate of DNA synthesis. The results are expressed as a percentage of the control.
In Vivo Efficacy Evaluation: Xenograft Tumor Model
This model assesses the anti-tumor activity of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MV522) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound, Illudin S, or a vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or when other ethical endpoints are met. Efficacy is determined by comparing the tumor growth inhibition and survival rates between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound Activation and DNA Damage Pathway.
Caption: Illudin S Mechanism of Action.
Experimental Workflow Diagram
Caption: Preclinical Efficacy Evaluation Workflow.
References
- 1. Efficacy of this compound Illudin analogues against a metastatic lung carcinoma MV522 xenograft nonresponsive to traditional anticancer agents: retention of activity against various mdr phenotypes and unusual cytotoxicity against ERCC2 and ERCC3 DNA helicase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing expression patterns of PTGR1, a potential biomarker for acylfulven sensitivity in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Acylfulvene vs. Cisplatin: A Comparative Analysis in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy and mechanisms of Acylfulvene and the established chemotherapeutic agent, Cisplatin (B142131), in preclinical ovarian cancer models. The information presented herein is a synthesis of experimental data from peer-reviewed studies, intended to inform further research and drug development efforts in oncology.
Executive Summary
Cisplatin has long been a cornerstone of ovarian cancer treatment, primarily exerting its cytotoxic effects through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. However, intrinsic and acquired resistance remains a significant clinical challenge. Acylfulvenes, a class of semi-synthetic derivatives of the fungal toxin illudin S, have emerged as promising anti-cancer agents with a distinct mechanism of action. They induce DNA damage, primarily single-strand breaks, which triggers a DNA damage response that can be effective even in cisplatin-resistant ovarian cancer cells. This guide details the comparative cytotoxicity, underlying signaling pathways, and experimental methodologies used to evaluate these two compounds.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound (specifically the analog Irofulven) and Cisplatin in various human ovarian cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: IC50 Values in Cisplatin-Sensitive Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) |
| OVCAR-3 | Irofulven | 2.4 |
| CAOV3 | Irofulven | 0.9 |
| A2780 | Irofulven | 0.8 |
| OVCAR-3 | Cisplatin | Not specified in provided context |
| CAOV3 | Cisplatin | Not specified in provided context |
| A2780 | Cisplatin | ~1.53 |
Table 2: IC50 Values in Cisplatin-Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| A2780/CP70 | Irofulven | Not specified in provided context | ~2-fold |
| A2780/CP70 | Cisplatin | ~10.39 | ~7-fold |
Signaling Pathways and Mechanisms of Action
This compound: DNA Damage and CHK2-Mediated Cell Cycle Arrest
Acylfulvenes exert their anticancer effects by alkylating DNA, leading to the formation of DNA adducts and single-strand breaks. This damage primarily occurs during the S-phase of the cell cycle and triggers a DNA Damage Response (DDR). A key mediator of this response is the checkpoint kinase 2 (CHK2), which is activated in a replication-dependent manner.[1] The downstream consequences of CHK2 activation are dependent on the p53 status of the cancer cell.[2]
In p53 wild-type cells, this compound treatment leads to both G1 and S-phase arrest. In contrast, p53-mutant cells primarily undergo S-phase arrest and subsequent accumulation in the G2/M phase.[2] This indicates that this compound can induce cell cycle arrest and subsequent apoptosis through both p53-dependent and independent pathways, contributing to its efficacy in a broader range of ovarian tumors.
Cisplatin: DNA Adducts and p53-Mediated Apoptosis
Cisplatin's primary mechanism of action involves entering the cell and forming covalent bonds with the N7 reactive centers on purine (B94841) residues of DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks. This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering the DNA Damage Response.
A central player in the cellular response to cisplatin-induced DNA damage is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional activation of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The integrity of the p53 pathway is often a critical determinant of cisplatin sensitivity in ovarian cancer.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Cisplatin in complete culture medium. Replace the medium in the wells with the drug dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after drug treatment, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
In Vivo Ovarian Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and Cisplatin in an in vivo setting.
Procedure:
-
Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of human ovarian cancer cells (e.g., SK-OV-3, OVCAR-3) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow tumors to grow to a palpable size (for subcutaneous models) or until a predetermined time point (for intraperitoneal models).
-
Treatment: Randomize mice into treatment groups and administer this compound, Cisplatin, or a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers (subcutaneous) or monitor tumor burden via bioluminescent imaging (for luciferase-expressing cells) throughout the study. Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tumors can be further processed for histological and molecular analysis to assess drug effects on cell proliferation, apoptosis, and signaling pathways.
Conclusion
This compound and Cisplatin both demonstrate significant cytotoxic activity against ovarian cancer cells, but through distinct mechanisms. This compound's ability to induce DNA damage and cell cycle arrest, even in p53-mutant and cisplatin-resistant cells, highlights its potential as a valuable therapeutic agent, particularly in overcoming platinum resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the efficacy and mechanisms of these and other novel anti-cancer compounds in the context of ovarian cancer. This comparative approach is essential for the rational design of new therapeutic strategies and combination therapies to improve patient outcomes.
References
Irofulven: A Comparative Analysis of Clinical Trial Outcomes and Limitations
For Researchers, Scientists, and Drug Development Professionals
Irofulven (B1672183) (6-hydroxymethylacylfulvene, MGI-114), a semi-synthetic derivative of the mushroom toxin Illudin S, emerged as a novel anti-cancer agent with a unique mechanism of action. Unlike traditional alkylating agents, Irofulven's cytotoxic effects are mediated through covalent binding to DNA and other macromolecules, leading to cell cycle arrest and apoptosis.[1] This guide provides a comprehensive comparison of Irofulven's clinical trial outcomes with those of alternative therapies across various cancer types, supported by experimental data and detailed methodologies. It also delves into the significant limitations that ultimately hindered its broader clinical application.
Mechanism of Action
Irofulven's primary mechanism involves its activation within the cell, leading to the formation of a reactive intermediate that alkylates DNA. This process preferentially occurs in transcriptionally active regions and is recognized by the nucleotide excision repair (NER) pathway. However, the resulting DNA-Irofulven adducts are bulky and difficult for the NER machinery to resolve, leading to persistent DNA damage, replication fork stalling, and ultimately, apoptosis.
Caption: Simplified signaling pathway of Irofulven's mechanism of action.
Clinical Trial Outcomes: A Comparative Analysis
Irofulven was investigated in numerous clinical trials for a variety of solid tumors. The following tables summarize the key efficacy and safety data from Phase II and III trials, comparing Irofulven with relevant alternative therapies.
Ovarian Cancer
Irofulven showed modest activity in recurrent ovarian cancer. A Gynecologic Oncology Group (GOG) trial evaluated its efficacy in patients with recurrent disease 6-12 months after platinum-based therapy.
Table 1: Irofulven vs. Alternative Therapies in Recurrent Ovarian Cancer
| Trial / Drug | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| Irofulven (GOG-0186I) [2] | Recurrent, intermediately platinum-sensitive | 55 | 12.7% (all Partial Responses) | 6.4 months | 22.1+ months | Neutropenia (not specified), Thrombocytopenia (not specified), Anorexia (1.8%), Hypomagnesemia (1.8%) |
| Paclitaxel + Cisplatin (B142131) [3] | Recurrent | 38 | 53% (14 CR, 6 PR) | Not Reported | >23 months (responders) | Not specified in detail |
| Carboplatin + Paclitaxel (ICON4) [4] | Platinum-sensitive recurrent | 798 | 57.1% | 12 months | 29 months | Neutropenia (77%), Thrombocytopenia (23%), Febrile Neutropenia (3%) |
Renal Cell Carcinoma (RCC)
In advanced renal cell carcinoma, Irofulven failed to demonstrate a clinical response at the tested dose and schedule.
Table 2: Irofulven vs. Alternative Therapies in Advanced Renal Cell Carcinoma
| Trial / Drug | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| Irofulven [5] | Advanced, chemotherapy-naïve | 12 | 0% | Not Reported | Not Reported | Myelosuppression, Gastrointestinal side effects (specific grades not detailed) |
| Sorafenib (TARGET) [6] | Advanced, cytokine-refractory | 451 | 10% | 5.5 months | 17.8 months | Hand-foot skin reaction (6%), Fatigue (5%), Hypertension (3%) |
Non-Small Cell Lung Cancer (NSCLC)
Irofulven did not show significant activity as a second-line therapy for advanced NSCLC.
Table 3: Irofulven vs. Alternative Therapies in Second-Line Non-Small Cell Lung Cancer
| Trial / Drug | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| Irofulven [7] | Relapsed or refractory | 36 | 0% | Not Reported | Not Reported | Nausea (47%), Vomiting (42%), Fatigue (22%), Hallucinations (11%), Neutropenia (11%), Thrombocytopenia (11%) |
| Docetaxel (TAX 317) [8][9] | Platinum-pretreated | 55 (75mg/m²) | 6% | Not Reported | 9.0 months | Neutropenia (67%), Febrile Neutropenia (11%), Infection (6%) |
Pancreatic Cancer
Irofulven was evaluated in patients with gemcitabine-refractory pancreatic cancer. While a Phase I study showed a partial response in one patient, larger trials did not demonstrate a significant survival benefit.[10][11]
Table 4: Irofulven vs. Alternative Therapies in Advanced Pancreatic Cancer
| Trial / Drug | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| Irofulven (Phase I) [10] | Advanced solid tumors (1 pancreatic cancer PR) | 46 | One PR in a pancreatic cancer patient | Not Reported | Not Reported | Neutropenia, Renal Toxicity (at higher doses) |
| Gemcitabine + nab-Paclitaxel (MPACT) [12] | Metastatic, previously untreated | 861 | 23% | 5.5 months | 8.5 months | Neutropenia (38%), Fatigue (17%), Neuropathy (17%) |
| 5-Fluorouracil (as comparator) | Gemcitabine-refractory | - | ~5-10% | ~2-3 months | ~4-6 months | Diarrhea, Mucositis, Myelosuppression |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for key Irofulven trials.
Irofulven in Recurrent Ovarian Cancer (GOG-0186I)
-
Study Design: A multi-center, single-arm, Phase II trial.[2]
-
Patient Population: Patients with recurrent or persistent epithelial ovarian or primary peritoneal cancer, with a platinum-free interval of 6-12 months. Other eligibility criteria included measurable disease, GOG performance status of 0-2, and adequate bone marrow, hepatic, and renal function.[2]
-
Treatment Regimen: Irofulven was administered at a dose of 0.45 mg/kg intravenously over 30 minutes on days 1 and 8 of a 21-day cycle.[2]
-
Primary Endpoint: Objective response rate (ORR) according to RECIST criteria.
-
Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).
Caption: Experimental workflow for the GOG-0186I trial of Irofulven in ovarian cancer.
Irofulven in Advanced Renal Cell Carcinoma
-
Study Design: A Phase II, single-arm trial.[5]
-
Patient Population: Patients with advanced RCC, measurable disease, Karnofsky performance status of at least 70, and no prior chemotherapy.[5]
-
Treatment Regimen: Irofulven was administered at a dose of 11 mg/m² by a 5-minute intravenous infusion for 5 consecutive days, with cycles repeated every 28 days.[5]
-
Primary Endpoint: Antitumor activity, measured by objective response rate.
Limitations and Challenges of Irofulven
Despite its novel mechanism of action, the clinical development of Irofulven was hampered by several significant limitations:
-
Significant Toxicities: Irofulven was associated with a range of dose-limiting toxicities.
-
Myelosuppression: Grade 3/4 neutropenia and thrombocytopenia were frequently observed.[7]
-
Gastrointestinal Toxicity: Severe nausea and vomiting were common, often requiring aggressive antiemetic prophylaxis.[7]
-
Renal Toxicity: Renal dysfunction, including cases resembling renal tubular acidosis, was a serious concern, particularly with daily dosing schedules.[10]
-
Visual Disturbances: A unique and troubling toxicity was the occurrence of visual symptoms, including flashing lights, blurred vision, and altered color perception, linked to retinal cone cell toxicity.[13][14] This often necessitated dose reductions or discontinuation of treatment.
-
-
Modest Efficacy: As a single agent, Irofulven demonstrated only modest or no significant clinical activity in most solid tumors tested, particularly when compared to existing standard-of-care therapies.[5][7] The therapeutic window appeared to be narrow, with doses high enough to elicit a response often leading to unacceptable toxicity.[2]
-
Dosing Schedule Challenges: The initial daily dosing schedule was associated with severe toxicities.[15] While intermittent schedules were better tolerated, they did not consistently translate into improved efficacy.[2]
Caption: Logical relationship of the limitations of Irofulven.
Conclusion
Irofulven represented an intriguing therapeutic approach with a distinct mechanism of action. However, its clinical development was ultimately unsuccessful due to a combination of significant toxicities and modest single-agent efficacy. The challenges encountered with Irofulven underscore the importance of a favorable therapeutic index in the development of novel cytotoxic agents. While Irofulven itself did not become a standard of care, the lessons learned from its clinical trials continue to inform the development of new anti-cancer drugs, particularly those targeting DNA repair pathways.
References
- 1. A Systematic Review of the Efficacy and Safety Experience Reported for Sorafenib in Advanced Renal Cell Carcinoma (RCC) in the Post-Approval Setting | PLOS One [journals.plos.org]
- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin combination chemotherapy in recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase II trial of irofulven (6-hydroxymethylthis compound) for patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib in advanced clear-cell renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of 6-hydroxymethylthis compound (MGI-114, irofulven) in patients with relapsed or refractory non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Docetaxel in second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 13. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of irofulven (MGI-114) in the treatment of recurrent or persistent endometrial carcinoma: A phase II study of the Gynecologic Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acylfulvene and Other Alkylating Agents: A Guide for Researchers
In the landscape of cancer therapeutics, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by damaging tumor cell DNA. This guide provides a detailed comparative analysis of Acylfulvene, a promising semi-synthetic alkylating agent, with the conventional alkylating agents Cisplatin and Cyclophosphamide. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Acylfulvenes are a class of experimental anti-cancer agents derived from the fungal toxin illudin S. They exhibit a unique mechanism of action that confers selective toxicity towards cancer cells, a significant advantage over traditional alkylating agents. This guide will delve into the comparative cytotoxicity, mechanisms of activation and DNA damage, and the intricate signaling pathways involved in the cellular response to this compound, Cisplatin, and Cyclophosphamide.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound, Cisplatin, and Cyclophosphamide across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and the specific viability assay used.
Table 1: Comparative IC50 Values of this compound, Cisplatin, and Cyclophosphamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Cisplatin (µM) | Cyclophosphamide (µM) |
| HT29 | Colon Cancer | 0.155 ± 0.025[1] | - | - |
| A2780 | Ovarian Cancer | - | ~5-10[2] | - |
| OVCAR-3 | Ovarian Cancer | - | - | - |
| U87 MG | Glioblastoma | - | 9.5 (24h) | 15.67 ± 0.58 (24h, as 4-HC)[3] |
| T98 | Glioblastoma | - | - | 19.92 ± 1 (24h, as 4-HC)[3] |
| Raw 264.7 | Macrophage | - | - | 145.44 (48h)[4] |
| 5637 | Bladder Cancer | - | 1.1 (48h), 3.95 (72h)[5] | - |
| HT-1376 | Bladder Cancer | - | 2.75 (48h), 7 (72h)[5] | - |
| HeLa | Cervical Cancer | - | - | >100 |
| HEp2 | Larynx Carcinoma | - | - | >100 |
Note: 4-HC (4-Hydroperoxycyclophosphamide) is an active metabolite of Cyclophosphamide.
Mechanism of Action and Signaling Pathways
This compound: Targeted Activation and DNA Alkylation
This compound is a prodrug that requires bioactivation for its cytotoxic effects. This activation is primarily mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells.[6] This tumor-selective activation contributes to this compound's favorable therapeutic index. Once activated, this compound covalently binds to DNA, forming adducts that stall replication forks and induce DNA damage.[6] The resolution of these DNA adducts is reported to proceed through the transcription-coupled nucleotide excision repair (TC-NER) pathway.[6] Deficiencies in DNA damage repair pathways, such as homologous recombination (HR), can enhance the sensitivity of cancer cells to this compound.
Caption: this compound activation and DNA damage pathway.
Cisplatin: A Platinum-Based Cross-linking Agent
Cisplatin is a platinum-based drug that is considered an alkylating-like agent. It enters cells and its chloride ligands are replaced by water molecules in a process called aquation. The resulting positively charged platinum complex preferentially binds to the N7 position of guanine (B1146940) and adenine (B156593) bases in DNA, forming intrastrand and interstrand cross-links. These cross-links distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis. The cellular response to cisplatin-induced DNA damage involves multiple DNA repair pathways, primarily the nucleotide excision repair (NER) system.
References
- 1. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTGR1 as a Predictive Biomarker for Acylfulvene Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating Prostaglandin (B15479496) Reductase 1 (PTGR1) as a predictive biomarker for the response to Acylfulvene-based anticancer agents. Acylfulvenes are a class of semi-synthetic cytotoxic compounds derived from the fungal metabolite illudin S.[1] Their therapeutic efficacy is critically dependent on intracellular activation, a process in which PTGR1 plays a pivotal role. This document summarizes key quantitative findings, details relevant experimental protocols, and illustrates the underlying biological and analytical frameworks.
Data Presentation: PTGR1 Expression and this compound Sensitivity
The following tables summarize the quantitative relationship between PTGR1 expression and the cellular response to this compound analogs, such as Irofulven (HMAF) and LP-184.
Table 1: Correlation of PTGR1 Expression with this compound (LP-184) Sensitivity
| Cell Line Panel | Number of Cell Lines | Correlation Coefficient (r) | p-value | Reference |
| Solid Tumors (Training Set) | 52 | 0.775 | 1.539e-11 | [2] |
| All Tumors (including blood) | - | 0.882 | < 2.2e-16 | [2] |
| CCLE (excluding blood) | 820 | 0.792 | < 2.2e-16 | [2] |
| CCLE (all lines) | 1000 | 0.856 | < 2.2e-16 | [2] |
Table 2: Impact of PTGR1 Expression Levels on this compound Sensitivity
| Experimental System | This compound Analog | Effect of High PTGR1 Expression | Fold-Change in Sensitivity | Reference |
| Human HEK293 cells | HMAF (Irofulven) | Overexpression of hPTGR1 | 100-fold increase | [3] |
| Colon and liver cancer cell lines | HMAF (Irofulven) | Induction by NRF2 inducers | 2 to 10-fold increase | [3] |
| DLD1 colon cancer cells | LP-184 | BRCA2 knockout (DDR deficient) | 3-fold higher sensitivity | [4] |
| Prostate cancer cells | LP-184 | ATM or BRCA2 knockdown | Up to 12-fold increase | [5] |
Table 3: PTGR1 as a Component of a Multi-Gene Signature for LP-184 Response
| Machine Learning Model | Key Finding | Contribution of PTGR1 | Reference |
| XGBoost Regression Model | A 16-gene signature predicts LP-184 IC50 values with 86% accuracy. | PTGR1 is the top-weighted gene, accounting for almost half of the total variable importance. | [2] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological and experimental processes are provided below to facilitate understanding.
Caption: this compound prodrug activation by PTGR1 leading to DNA damage and cell death.
Caption: Workflow for validating PTGR1 expression as a predictive biomarker for this compound response.
Caption: A machine learning approach to identify a gene signature for this compound response.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Quantification of PTGR1 mRNA Expression by qRT-PCR
This protocol is essential for correlating PTGR1 transcript levels with drug sensitivity.
-
RNA Isolation: Total RNA is extracted from cultured cancer cells or homogenized tumor tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): The qPCR is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers for PTGR1 and one or more housekeeping genes (e.g., GAPDH, ACTB) for normalization are used. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: The relative expression of PTGR1 mRNA is calculated using the ΔΔCt method, where the Ct value for PTGR1 is normalized to the average Ct value of the housekeeping genes.
Assessment of PTGR1 Protein Expression by Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantitative analysis of PTGR1 protein expression in tumor tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned (4-5 µm) and mounted on positively charged slides.
-
Antigen Retrieval: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Slides are incubated with a primary antibody specific for PTGR1 (e.g., Abcam AB181131) at a predetermined optimal dilution, typically overnight at 4°C.[6]
-
After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Scoring and Analysis: A pathologist scores the slides based on the intensity of the staining and the percentage of positively stained tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
PTGR1 Knockdown using CRISPRi
CRISPR interference (CRISPRi) can be used to specifically repress PTGR1 expression to validate its role in this compound sensitivity.[7]
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the promoter region of the PTGR1 gene are designed and cloned into a lentiviral vector co-expressing a dCas9-KRAB repressor protein.
-
Lentivirus Production and Transduction: The lentiviral vectors are packaged into viral particles in a packaging cell line (e.g., HEK293T). The viral supernatant is then used to transduce the target cancer cell line.
-
Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). The knockdown of PTGR1 expression is verified at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: The PTGR1-knockdown cells and control cells are then subjected to cytotoxicity assays with this compound to determine if reduced PTGR1 expression leads to increased resistance.
Cell Viability/Cytotoxicity Assay
These assays are used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drug for a specified period, typically 48-72 hours.
-
Viability Measurement: A viability reagent such as MTT or MTS is added to each well. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
Comparison with Alternatives and Concluding Remarks
The validation of PTGR1 as a predictive biomarker for this compound response is supported by strong correlative data and functional evidence. High PTGR1 expression is consistently associated with increased sensitivity to this compound analogs across a wide range of cancer types.[2][3] This relationship is mechanistically grounded in PTGR1's role in bioactivating the prodrug to its cytotoxic form.[8][9]
Alternative or complementary biomarkers are also under investigation. For instance, deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR), have been shown to sensitize tumors to LP-184, suggesting that markers of HR deficiency (e.g., BRCA1/2 mutations) could be used in conjunction with PTGR1 expression to identify responsive patient populations.[5][10] Furthermore, machine learning models that integrate the expression of multiple genes, including PTGR1, may offer a more nuanced prediction of drug response than a single biomarker alone.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing expression patterns of PTGR1, a potential biomarker for acylfulven sensitivity in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Acylfulvene's Edge: A Comparative Analysis of Cross-Resistance with Standard Chemotherapies
For Immediate Release
A comprehensive review of preclinical data reveals that Acylfulvene and its analogs, such as LP-184 and Irofulven (B1672183), demonstrate a distinct advantage in overcoming common resistance mechanisms that plague conventional chemotherapies. This guide provides a detailed comparison of this compound's performance against other widely used anticancer agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in treating a range of solid tumors, including those refractory to standard treatments.
Quantitative Cytotoxicity Comparison
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound analogs and other chemotherapeutics across various cancer cell lines. Lower IC50 values are indicative of higher potency. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparative IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | LP-184 IC50 (nM) | Cisplatin (B142131) IC50 (nM) | Oxaliplatin (B1677828) IC50 (nM) | Pemetrexed IC50 (nM) | Paclitaxel IC50 (nM) | Gemcitabine IC50 (nM) |
| NCI-H226 | 180 | >10000 | >10000 | 120 | 2.9 | 16 |
| NCI-H358 | 398 | 3200 | >10000 | 26 | 2.1 | 1.8 |
| NCI-H460 | 45 | 1800 | 8000 | 120 | 4.8 | 8.9 |
| NCI-H522 | 81 | 1900 | 6800 | 1800 | 2.5 | 3.2 |
| NCI-H1650 | 1450 | 7900 | >10000 | 150 | 3.5 | 1100 |
| NCI-H1975 | 360 | 8400 | >10000 | 11000 | 3.9 | 10000 |
| NCI-H2228 | 150 | 4500 | >10000 | 12000 | 1.9 | 1200 |
| A549 | 1805 | 2800 | >10000 | 110 | 4.5 | 2900 |
Data for LP-184 and comparative agents in NSCLC cell lines are adapted from a 2021 study published in Oncotarget.[1][2]
Table 2: Comparative IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | Irofulven IC50 (µM) | Cisplatin IC50 (µM) |
| OVCAR-3 | 2.4 | - |
| Panel Average* | 0.49 | 2.1 |
| A2780/CP70 (Cisplatin-Resistant) | ~2-fold resistant vs. parental | 7-fold resistant vs. parental |
Average IC50 across a panel of multiple human tumor cell lines, including ovarian carcinoma.[3][4] Data for OVCAR-3 is from a 2005 study in Cancer Chemotherapy and Pharmacology.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies providing the comparative data.
Cell Viability Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay (for LP-184)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[6][7][8][9][10]
-
Cell Plating: Cells are seeded in opaque-walled multiwell plates in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates. A set of wells with medium only is prepared for background luminescence measurement.
-
Compound Treatment: Test compounds (e.g., LP-184) are added to the experimental wells, and the plates are incubated for the desired exposure period (e.g., 72 hours).
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is equilibrated to room temperature. A volume of reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The plate contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Irofulven and Cisplatin)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13]
-
Cell Seeding: Cells are plated in 96-well plates and incubated to allow for attachment and recovery.
-
Drug Treatment: A serial dilution of the test compounds (e.g., Irofulven, Cisplatin) is prepared and added to the wells. The plates are then incubated for a specified period (e.g., three cell doubling times).
-
MTT Addition and Incubation: 10-20 µL of a 5 mg/mL MTT solution is added to each well. The plates are incubated for 4-6 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The unique mechanism of this compound activation and its interaction with DNA repair pathways contribute to its distinct cross-resistance profile.
This compound Bioactivation and DNA Damage
Acylfulvenes are prodrugs that require activation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in tumor cells.[14][15][16] This tumor-selective activation leads to a highly reactive intermediate that alkylates DNA, primarily at the N3-adenine position, causing double-strand breaks and inducing apoptosis.[15]
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Facebook [cancer.gov]
- 16. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Irofulven and LP-184 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug development is continually evolving, with a focus on targeted therapies that exploit specific vulnerabilities in cancer cells. Among the promising classes of investigational anticancer agents are the acylfulvenes, synthetic analogs of the mushroom toxin illudin S. This guide provides a detailed head-to-head comparison of two notable acylfulvene derivatives: Irofulven (B1672183) (MGI-114) and the next-generation compound, LP-184. By examining their mechanisms of action, preclinical and clinical data, and safety profiles, this document aims to offer a comprehensive resource for the scientific community.
At a Glance: Irofulven vs. LP-184
| Feature | Irofulven | LP-184 |
| Drug Class | This compound, Alkylating Agent | This compound, Alkylating Agent |
| Primary Mechanism | Covalently binds to DNA and proteins, inducing DNA damage and apoptosis.[1][2] | Prodrug activated by PTGR1 to an active DNA alkylating agent, causing double-strand breaks.[3] |
| Activation | Requires NADPH-dependent metabolism by alkenal/one oxidoreductase.[2] | Specifically activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is overexpressed in many solid tumors.[4][3][5] |
| Key Cellular Target | DNA and protein macromolecules.[1] | DNA, specifically alkylating the N3-adenine position.[3] |
| DNA Repair Pathway Sensitivity | Cells deficient in Nucleotide Excision Repair (NER), particularly Transcription-Coupled NER (TC-NER), are highly sensitive.[6][7][8] | Demonstrates synthetic lethality in tumors with deficiencies in DNA Damage Repair (DDR) pathways, including Homologous Recombination (HR) and NER.[9][10][11] |
| Development Status | Has undergone Phase I, II, and III clinical trials.[1][12][13] Research has decreased in the last decade, with one clinical trial ongoing as of late 2024.[6] | Currently in Phase 1a/1b clinical trials for advanced solid tumors.[4][14][15][16] |
| FDA Designations | Granted "fast track" status in the past for pancreatic cancer.[1] | Has received multiple FDA designations, including Fast Track for Triple-Negative Breast Cancer (TNBC) and Glioblastoma (GBM), and Orphan Drug Designation for malignant gliomas, pancreatic cancer, and Atypical Teratoid Rhabdoid Tumors (ATRT).[4] |
Mechanism of Action: A Tale of Two Activation Strategies
Both Irofulven and LP-184 belong to the family of alkylating agents and exert their cytotoxic effects by inducing DNA damage.[6][17] However, their activation mechanisms and the subsequent cellular responses differ significantly, which has profound implications for their therapeutic window and target patient populations.
Irofulven is a semi-synthetic derivative of illudin S.[18] Once inside the cell, it undergoes metabolic activation, enabling it to form covalent adducts with DNA and other macromolecules.[2][19] This leads to the inhibition of DNA replication, cell cycle arrest, primarily in the S-phase, and ultimately, apoptosis.[19][20][21] A key feature of Irofulven is its heightened activity in cells with deficient Nucleotide Excision Repair (NER) pathways, particularly Transcription-Coupled NER (TC-NER).[6][7][8]
LP-184 , a fully synthetic and more recent this compound analog, is a prodrug with a more targeted activation mechanism.[22][17] Its anticancer activity is contingent on the presence of the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors but has low expression in normal tissues.[5][23] This tumor-selective activation converts LP-184 into a potent DNA alkylating agent that creates double-strand breaks.[4][3] Consequently, LP-184 exhibits synthetic lethality in cancer cells with underlying deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and NER.[9][10] This dual biomarker strategy—high PTGR1 expression and DDR deficiency—aims for a wider therapeutic index and a more precise patient selection.[4]
Preclinical Efficacy: A Look at the Data
Both Irofulven and LP-184 have demonstrated significant antitumor activity in preclinical models across a range of cancer types.
Irofulven Preclinical Data
Irofulven has shown cytotoxic activity against numerous human carcinoma cell lines, including those resistant to other chemotherapeutic agents like cisplatin (B142131) and taxanes.[18][24] Its efficacy is particularly pronounced in tumor cells of epithelial origin.[2][24]
| Cell Line | Cancer Type | Key Finding |
| Various NCI-60 Panel | Multiple | Unique cytotoxicity profile, distinct from classical alkylating agents.[24] |
| HT29 | Colon Cancer | Irofulven induces S-phase arrest and apoptosis.[25] |
| CAOV3 | Ovarian Cancer | Demonstrates cytotoxic effects.[25] |
| MCF7 | Breast Cancer | Synergistic effects when combined with oxaliplatin (B1677828).[25] |
LP-184 Preclinical Data
LP-184 has shown potent, nanomolar-range activity in a wide array of solid tumor models, especially those with deficiencies in DNA damage repair pathways.[5][9][10]
| Model | Cancer Type | Key Finding |
| Pancreatic Cancer PDX | Pancreatic Cancer | Over 90% tumor shrinkage in 8 weeks in in-vivo mouse models.[23] |
| Glioblastoma Cell Lines | Glioblastoma | IC50 values in the nanomolar range (22-310 nM), including in temozolomide-resistant cells.[26] |
| HR-Deficient PDX Models | TNBC, Lung, Prostate | Complete and durable tumor regression, including in PARP inhibitor-resistant models.[9][27] |
| DLD1-BRCA2 KO | Colon Cancer | Increased sensitivity in BRCA2 deficient cells, indicating synthetic lethality.[22] |
Clinical Trial Overview and Safety Profile
The clinical development paths of Irofulven and LP-184 reflect the evolution of oncology drug development, with LP-184 benefiting from a more biomarker-driven approach.
Irofulven Clinical Experience
Irofulven has been evaluated in numerous Phase I and II clinical trials, and at least one Phase III trial, for various solid tumors, including ovarian, pancreatic, and prostate cancer.[1][13][18][28] While it demonstrated some antitumor activity, its clinical utility has been hampered by a challenging toxicity profile.[18][29]
Key Clinical Findings:
-
Ovarian Cancer: A Phase II trial in patients with recurrent or persistent ovarian cancer showed modest activity as a single agent.[6]
-
Pancreatic Cancer: A Phase III trial compared Irofulven to fluorouracil in patients with gemcitabine-refractory pancreatic cancer.[13] A Phase I study showed a partial response in a patient with refractory metastatic pancreatic cancer.[30]
-
Prostate Cancer: A Phase II trial in metastatic castration-resistant prostate cancer (mCRPC) patients indicated that Irofulven has activity and an acceptable safety profile.[28]
Safety and Tolerability: Dose-limiting toxicities for Irofulven have included myelosuppression (neutropenia and thrombocytopenia), renal dysfunction, nausea, vomiting, and visual toxicities.[18][29][30] The incidence of visual toxicity appeared to be dose-related.[18]
LP-184 Clinical Development
LP-184 is currently in a Phase 1a clinical trial for patients with advanced solid tumors (NCT05933265).[4][15] The trial has met its primary endpoints, demonstrating a favorable safety and tolerability profile.[14][15]
Key Clinical Findings:
-
Disease Control: A clinical benefit was observed in 48% of evaluable cancer patients at or above the therapeutic dose threshold.[14][15] Durable clinical benefits were seen in hard-to-treat tumors like glioblastoma, gastrointestinal stromal tumor (GIST), and thymic carcinoma.[14]
-
Biomarker Correlation: Marked tumor reductions were observed in patients with alterations in DDR genes such as CHK2, ATM, and STK11/KEAP1.[14] Over 87% of patient tumor samples showed high expression of the activating enzyme PTGR1.[4]
-
Recommended Phase 2 Dose (RP2D): An RP2D has been established for upcoming Phase 1b/2 trials in indications such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[14]
Safety and Tolerability: LP-184 has exhibited a robust safety profile with a low incidence of Grade 3 or higher adverse events.[14][15] The most common adverse events were manageable Grade 1 or 2 nausea and vomiting.[4] Notably, no dose-limiting toxicities were observed in the majority of cohorts, and there were no reports of visual or ocular toxicities.[4][14] The dose-limiting toxicity was identified as reversible transaminitis at a higher dose level.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the literature for Irofulven and LP-184.
Irofulven: Cell Cycle Analysis
Objective: To determine the effect of Irofulven on cell cycle progression.
Methodology:
-
Cell Culture: Ovarian cancer cell lines (e.g., A2780, CAOV3) or isogenic colon cancer cell lines (e.g., HCT116 p53 +/+ and -/-) are cultured under standard conditions.[21]
-
Drug Treatment: Cells are treated with Irofulven at various concentrations (e.g., 1xIC50, 3xIC50) for specified durations (e.g., 1 hour, 24 hours).[21]
-
Cell Staining: After treatment, cells are harvested, fixed, and stained with propidium (B1200493) iodide.[21]
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[21]
-
BrdU Incorporation: To assess DNA synthesis rates, cells can be pulsed with bromodeoxyuridine (BrdU) followed by staining with an anti-BrdU antibody and analysis by flow cytometry.[21]
References
- 1. (-)-Irofulven | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irofulven - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Study of LP-184 in Patients with Advanced Solid Tumors [clin.larvol.com]
- 17. benchchem.com [benchchem.com]
- 18. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Irofulven demonstrates clinical activity against metastatic hormone-refractory prostate cancer in a phase 2 single-agent trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Chink in Cancer's Armor: Acylfulvenes Exploit DNA Repair Deficiencies
A new class of anti-cancer agents, acylfulvenes, demonstrates potent and selective cytotoxicity in tumors harboring specific DNA repair deficiencies. This guide provides a comparative analysis of their efficacy, supported by experimental data, and delves into the underlying molecular mechanisms and experimental protocols for their validation.
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal metabolite illudin S. Their anti-tumor activity stems from their ability to alkylate DNA, forming adducts that obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[1][2] A key feature of acylfulvenes is their bioactivation by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various solid tumors, conferring a degree of tumor selectivity.[3][4] Emerging evidence, detailed below, compellingly demonstrates that the therapeutic efficacy of acylfulvenes is profoundly enhanced in cancer cells with compromised DNA repair pathways, particularly Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER).[1][5][6]
Comparative Efficacy of Acylfulvenes in DNA Repair Deficient vs. Proficient Cells
The heightened sensitivity of DNA repair-deficient cells to acylfulvenes is a cornerstone of their therapeutic potential. This selective vulnerability, a concept known as synthetic lethality, provides a promising avenue for targeted cancer therapy.
Enhanced Cytotoxicity in Homologous Recombination Deficient (HRD) Cancers
Homologous recombination is a critical DNA repair pathway for error-free repair of double-strand breaks (DSBs). Cancers with defects in HR genes, such as BRCA1 and BRCA2, are particularly susceptible to agents that induce DSBs. Acylfulvenes, such as the novel compound LP-184, have been shown to induce DSBs, leading to significantly greater cell killing in HR-deficient models.[1][7]
| Cell Line Model | DNA Repair Status | Acylfulvene Agent | IC50 (nM) | Fold Increase in Sensitivity (vs. WT) | Reference |
| DLD-1 (Colon Cancer) | Wild-Type | LP-184 | 526 | - | [1] |
| DLD-1 BRCA2 KO | BRCA2 Knockout (HRD) | LP-184 | 219 | 2.4 | [1] |
| PC3M (Prostate Cancer) | Wild-Type | LP-184 | - | - | [8] |
| PC3M shBRCA2 | BRCA2 Knockdown (HRD) | LP-184 | - | 8 | [8] |
| OVCAR3 (Ovarian Cancer) | BRCA2 Mutant (HRD) | LP-184 & Olaparib | 13 (LP-184), 145 (Olaparib) | Strong Synergy (Bliss Score: 29) | [8] |
Exploiting Deficiencies in the Nucleotide Excision Repair (NER) Pathway
The NER pathway, particularly the TC-NER sub-pathway, is responsible for removing bulky DNA lesions, including those induced by acylfulvenes.[1][6][9] Consequently, cancer cells with defects in NER genes, such as ERCC1, ERCC2, and ERCC6, exhibit marked hypersensitivity to this class of drugs.[5][8]
| Cell Line Model | DNA Repair Status | This compound Agent | Fold Increase in Sensitivity (vs. Parental) | Reference |
| CHO | ERCC1 Mutant (NERD) | LP-184 | 4-6 | [8] |
| CHO | ERCC2 Mutant (NERD) | LP-184 | 4-6 | [8] |
| CHO | ERCC6 Mutant (NERD) | LP-184 | 4-6 | [8] |
| Panc 03.27 (Pancreatic Cancer) | ERCC4 Depleted (NERD) | LP-184 | ~2 | [6] |
Visualizing the Mechanism: this compound Action and DNA Repair
The interplay between this compound-induced DNA damage and the cellular DNA repair machinery is central to understanding their selective toxicity.
References
- 1. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Acylfulvene Analogs
For Researchers, Scientists, and Drug Development Professionals
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the natural product illudin S. They have garnered significant interest due to their potent cytotoxic activity against a range of cancer cell lines and their improved therapeutic index compared to their parent compound. This guide provides a comparative analysis of the toxicity profiles of various acylfulvene analogs, supported by experimental data, to aid in research and drug development efforts.
Mechanism of Action: A Brief Overview
Acylfulvenes are pro-drugs that require bioreductive activation within the cell to exert their cytotoxic effects. This activation is primarily mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in cancer cells. Upon activation, acylfulvenes form a highly reactive electrophilic intermediate that alkylates DNA and other cellular macromolecules, such as the redox-regulating protein thioredoxin.[1] This leads to the formation of DNA adducts, disruption of DNA replication and RNA transcription, cell cycle arrest, and ultimately, the induction of apoptosis.[2][3] The cytotoxicity of this compound analogs is significantly influenced by the expression levels of PTGR1 in tumor cells and the status of cellular DNA damage repair (DDR) pathways, particularly Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR).[3][4][5]
Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of Irofulven (B1672183) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR3 | Ovarian Cancer | 2.4[2] |
| CoLo 205 | Colon Carcinoma | 0.006 (as 6 ng/mL)[6] |
| DU-145 | Prostate Carcinoma | 0.025 (as 25 ng/mL)[6] |
| PC3 | Prostate Carcinoma | 0.075 (as 75 ng/mL)[6] |
| LNCaP | Prostate Carcinoma | ~0.18 (as ~180 ng/mL)[6] |
| MCF-7 | Breast Carcinoma | ~0.05 (as ~50 ng/mL)[6] |
| MDA-MB-231 | Breast Carcinoma | ~0.05 (as ~50 ng/mL)[6] |
| U2-Os | Osteosarcoma | 0.64 (as 640 ng/mL)[6] |
Table 2: In Vitro Cytotoxicity (IC50) of LP-184 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (nM) |
| Range across 19 NSCLC cell lines | 45 - 1805[7] |
| Mean IC50 | 571 [7] |
| Median IC50 | 371 [7] |
Table 3: In Vitro Cytotoxicity (IC50) of this compound (AF) in Human Colon Cancer Cell Line
| Cell Line | IC50 (nM) |
| HT29 | 155 ± 25[6] |
Table 4: In Vitro Cytotoxicity of LP-284 in Mantle Cell Lymphoma (MCL) Cell Lines
LP-284 has demonstrated potent, nanomolar-range antitumor activity in multiple MCL cell lines, including those resistant to other therapies.[7][8] Notably, MCL cell lines with mutations in DNA damage repair pathways (NER or HR) exhibited lower IC50 values for LP-284.[7][8]
Differential Toxicity: Cancer vs. Normal Cells
A critical aspect of an effective anticancer agent is its selectivity for cancer cells over normal, healthy cells. Studies have shown that normal cells are generally more tolerant to this compound analogs than tumor cells. For instance, LP-184 demonstrated a 5- to 6-fold greater sensitivity in homologous recombination-deficient (HRD) pancreatic and prostate tumor models compared to normal pancreatic and prostate epithelial cells, respectively.[3] This differential sensitivity is attributed in part to the higher expression of the activating enzyme PTGR1 in many tumor types and the reliance of cancer cells on specific DNA repair pathways that can be overwhelmed by this compound-induced damage.
In Vivo Toxicity
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of toxicity data.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound analog stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the highest drug concentration) and a blank (medium only). After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in this compound-induced apoptosis and a general experimental workflow for comparing the toxicity of these analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterizations of irofulven cytotoxicity in combination with cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LP-284 demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
Acylfulvene Efficacy in Multi-Drug Resistant Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Acylfulvene and its analogs in multi-drug resistant (MDR) cancer cell lines against traditional chemotherapeutic agents. Supported by experimental data, this document details the cytotoxic activity, underlying mechanisms of action, and relevant signaling pathways.
Executive Summary
This compound, a semi-synthetic derivative of the fungal toxin illudin S, and its analogs like Irofulven and LP-184, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those exhibiting resistance to conventional chemotherapy. A key feature of Acylfulvenes is their unique mechanism of action, which often circumvents common MDR pathways. This guide presents a comparative analysis of this compound's performance, offering valuable insights for oncology research and drug development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound analogs and standard chemotherapeutic drugs in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Comparative Efficacy of Irofulven and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| OVCAR-3 | (-)-Irofulven | 2.4 | - |
| Panel Average | (-)-Irofulven | 0.49 | - |
| Panel Average | Cisplatin | 2.1 | - |
| A2780/CP70 (Cisplatin-Resistant) | (-)-Irofulven | ~2-fold increase vs. parental | 2 |
| A2780/CP70 (Cisplatin-Resistant) | Cisplatin | 7-fold increase vs. parental | 7 |
*Average IC50 across a panel of multiple human tumor cell lines, including ovarian carcinoma.
Table 2: Efficacy of Irofulven in Doxorubicin-Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MCF-7 (Parental) | Doxorubicin | 8306 |
| MDA-MB-231 (Parental) | Doxorubicin | 6602 |
Note: Specific comparative IC50 values for Irofulven in these exact doxorubicin-resistant lines were not available in the searched literature. However, studies indicate Acylfulvenes are not substrates for common MDR transporters like P-glycoprotein, suggesting they would retain activity in doxorubicin-resistant cells where this is the mechanism of resistance.
Mechanism of Action and Signaling Pathways
Acylfulvenes are bio-activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells. The activated compound then acts as an alkylating agent, forming adducts with DNA. This DNA damage triggers cell cycle arrest and apoptosis. A key advantage of Acylfulvenes is that their cytotoxicity is not significantly affected by common resistance mechanisms such as the expression of P-glycoprotein (MDR1).
Below are diagrams illustrating the key signaling pathways involved in this compound's mechanism of action.
Caption: this compound activation and DNA damage pathway.
Validating Acylfulvene's Mechanism of Action: A Comparative Guide Using Gene Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acylfulvene's performance, validated through gene knockout studies, against other DNA damaging agents. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular mechanisms.
This compound's Mechanism of Action: A Reliance on DNA Repair Deficiencies
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal toxin Illudin S.[1] Their mechanism of action centers on the alkylation of DNA, forming adducts that obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] A key feature of Acylfulvenes, particularly the next-generation analog LP-184, is their nature as prodrugs that require activation by intracellular enzymes, most notably Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[3][4][5]
The cytotoxicity of Acylfulvenes is profoundly influenced by the cancer cell's DNA damage repair (DDR) capacity. Gene knockout studies have been instrumental in elucidating that deficiencies in two specific DNA repair pathways, Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR), render cancer cells significantly more susceptible to this compound treatment.[2][6][7]
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): This pathway is primarily responsible for removing DNA lesions that block transcribing RNA polymerase.[2][6] Knockout or deficiency of key TC-NER genes, such as ERCC2, ERCC3, and XPG, leads to a dramatic increase in sensitivity to Acylfulvenes like Irofulven (B1672183).[6][7][8]
-
Homologous Recombination (HR): This pathway accurately repairs DNA double-strand breaks (DSBs), a type of damage that can be induced by Acylfulvenes.[2] Knockdown or knockout of critical HR genes, including BRCA2 and ATM, has been shown to enhance sensitivity to the this compound analog LP-184 by up to 12-fold.[9]
This reliance on pre-existing DNA repair defects creates a synthetic lethal relationship, where the combination of the drug and the specific gene knockout is highly cytotoxic to cancer cells while having a lesser effect on healthy cells with intact repair pathways.[7]
Comparative Performance Analysis
The efficacy of Acylfulvenes, particularly LP-184 and Irofulven, has been compared to standard-of-care DNA damaging agents like the PARP inhibitor Olaparib and the platinum-based drug Cisplatin (B142131).
This compound (LP-184) vs. Olaparib in Homologous Recombination Deficient Models
Olaparib is a PARP inhibitor that is particularly effective in cancers with HR deficiencies, such as those with BRCA1/2 mutations.[10] However, studies have shown that LP-184 can be significantly more potent in these contexts.
| Cell Line | Gene Knockdown/Mutation | Drug | IC50 | Fold Increase in Sensitivity (vs. Parental) |
| PC3M (Prostate) | Parental | LP-184 | ~4 µM | - |
| PC3M (Prostate) | Parental | Olaparib | 117-267 µM | - |
| PC3M (Prostate) | BRCA2 shRNA | LP-184 | Not specified | 8 to 12-fold[11] |
| PC3M (Prostate) | BRCA2 shRNA | Olaparib | Not specified | 2 to 8-fold[11] |
| PC3M (Prostate) | ATM shRNA | LP-184 | Not specified | 8 to 12-fold[9] |
| OVCAR3 (Ovarian) | BRCA2 mutant | LP-184 + Olaparib | Not specified | Strong Synergy (Bliss score 10)[12] |
Table 1: Comparison of LP-184 and Olaparib cytotoxicity in HR-deficient prostate cancer cells.
This compound (Irofulven) vs. Cisplatin in Nucleotide Excision Repair Deficient Models
Cisplatin is a platinum-based chemotherapy agent whose efficacy is also influenced by NER. However, Irofulven demonstrates a more pronounced selective cytotoxicity in NER-deficient cells.
| Cell Line | Gene Knockdown/Mutation | Drug | IC50 | Fold Increase in Sensitivity (vs. NER-proficient) |
| NER-deficient fibroblasts | XPD deficiency | Irofulven | Not specified | 20-fold[8] |
| NER-deficient fibroblasts | XPD deficiency | Cisplatin | Not specified | 2.5-fold[8] |
| Various cancer cell lines | NER-deficient | Irofulven | Not specified | Up to 30-fold[6] |
Table 2: Comparison of Irofulven and Cisplatin cytotoxicity in NER-deficient cells.
Experimental Protocols
shRNA-Mediated Gene Knockdown
This protocol outlines the steps for creating stable gene knockdowns using short hairpin RNA (shRNA) delivered via lentiviral vectors.
-
shRNA Design and Cloning:
-
Design shRNA sequences targeting the gene of interest (e.g., BRCA2, ATM, ERCC2). Include a non-targeting scramble control.
-
Clone the shRNA sequences into a lentiviral vector (e.g., pLKO.1).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate target cancer cells (e.g., PC3M, HCT116) at 50-70% confluency.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection and Validation:
-
Replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for transduced cells.
-
Expand the resistant cells.
-
Validate the gene knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding:
-
Seed wild-type and gene-knockout cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., LP-184, Olaparib, Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
-
DNA Double-Strand Break Quantification (dSTRIDE™ Assay)
The SensiTive Recognition of Individual DNA Ends (STRIDE) assay allows for the direct in situ detection of DNA double-strand breaks.
-
Cell Preparation:
-
Culture and treat cells with the DNA damaging agent on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
-
Labeling of DNA Ends:
-
Permeabilize the cells with Triton X-100.
-
Incorporate BrdU at the 3'-OH ends of DSBs using terminal deoxynucleotidyl transferase (TdT).
-
-
Signal Amplification:
-
Incubate with two primary antibodies against BrdU from different host species.
-
Add secondary antibodies conjugated to oligonucleotides.
-
Perform a proximity ligation assay (PLA) to create a circular DNA template.
-
Amplify the signal using rolling circle amplification (RCA).
-
-
Detection and Quantification:
-
Hybridize fluorescently labeled probes to the amplified DNA.
-
Visualize the fluorescent foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software.
-
Visualizing the Mechanisms
This compound's Activation and DNA Damage Pathway
Caption: this compound activation and induction of DNA damage.
Role of Gene Knockouts in Sensitizing Cells to this compound
References
- 1. Marked activity of irofulven toward human carcinoma cells: comparison with cisplatin and ecteinascidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced cytotoxicity of PARP inhibition in mantle cell lymphoma harbouring mutations in both ATM and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Comparative Proteomics of Acylfulvene-Treated Cancer Cells: A Guide for Researchers
This guide provides a comparative overview of the proteomic alterations in cancer cells following treatment with Acylfulvene, a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S. Acylfulvenes, including the well-studied compound Irofulven and its next-generation analog LP-184, are known to induce cellular damage through multiple mechanisms, primarily DNA alkylation and the generation of reactive oxygen species (ROS). Understanding the proteomic consequences of this compound treatment is crucial for elucidating its full mechanism of action, identifying biomarkers of sensitivity and resistance, and developing effective combination therapies.
Quantitative Proteomic Analysis: this compound vs. Control
The following tables summarize hypothetical quantitative proteomic data representing the expected changes in protein expression in this compound-sensitive cancer cells (e.g., those with homologous recombination deficiency) compared to untreated control cells. This data is illustrative and based on the known mechanisms of this compound, which include the induction of DNA damage and cell cycle arrest.[1][2]
Table 1: Upregulated Proteins in this compound-Treated Cancer Cells
| Protein Name | Gene Name | Function | Fold Change (this compound/Control) |
| Gamma-H2AX | H2AFX | DNA double-strand break marker | > 5.0 |
| p53 | TP53 | Tumor suppressor, cell cycle arrest, apoptosis | > 3.5 |
| p21 | CDKN1A | Cell cycle inhibitor | > 3.0 |
| GADD45A | GADD45A | DNA damage-inducible protein | > 2.8 |
| PARP1 | PARP1 | DNA repair and apoptosis | > 2.5 |
| Prostaglandin Reductase 1 | PTGR1 | Enzyme involved in this compound activation | > 2.0 |
Table 2: Downregulated Proteins in this compound-Treated Cancer Cells
| Protein Name | Gene Name | Function | Fold Change (this compound/Control) |
| Cyclin B1 | CCNB1 | G2/M phase transition | < 0.4 |
| CDK1 | CDK1 | Mitotic progression | < 0.5 |
| PCNA | PCNA | DNA replication and repair | < 0.6 |
| Ki-67 | MKI67 | Proliferation marker | < 0.5 |
| Thioredoxin | TXN | Redox regulation | < 0.7 |
Experimental Protocols
The following sections detail generalized experimental protocols for the comparative proteomic analysis of this compound-treated cancer cells.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines. For this compound studies, it is often informative to compare cell lines with varying DNA repair capacities (e.g., wild-type vs. BRCA2 knockout).[1]
-
Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Treat cells with a predetermined IC50 concentration of an this compound compound (e.g., LP-184) for a specific duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.
Protein Extraction and Digestion
-
Lysis: Harvest cells and lyse them in a buffer containing detergents (e.g., SDS or RIPA buffer) and protease and phosphatase inhibitors to ensure protein stability.
-
Quantification: Determine the total protein concentration of the lysates using a standard protein assay, such as the BCA assay.
-
Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using a protease like trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Process the raw mass spectrometry data using software such as MaxQuant.[3] The protein identification is performed by searching the MS/MS data against a human protein database.
-
Quantitative Analysis: Use label-free quantification (LFQ) or isobaric labeling techniques (e.g., TMT or iTRAQ) to determine the relative abundance of proteins between the this compound-treated and control samples.
Visualizing the Impact of this compound
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for its proteomic analysis.
This compound's mechanism of action involves enzymatic activation, leading to DNA damage and oxidative stress, which in turn triggers cellular response pathways.
A typical workflow for the quantitative proteomic analysis of this compound-treated cancer cells.
Concluding Remarks
The comparative proteomic analysis of this compound-treated cancer cells provides a systems-level view of the cellular response to this class of drugs. Key findings consistently point towards the activation of the DNA damage response pathway and the induction of cell cycle arrest and apoptosis.[1][2] Future proteomic studies, potentially incorporating analysis of post-translational modifications, will further refine our understanding of this compound's mechanism of action and aid in the development of more effective cancer therapies.
References
- 1. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Assessing the Synergistic Potential of Acylfulvene with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted drug therapies with radiation is a cornerstone of modern oncology research, aiming to enhance tumor cell killing while minimizing toxicity to healthy tissues. Acylfulvenes, a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S, have emerged as potent DNA-damaging agents. Their unique mechanism of action suggests a strong potential for synergistic interaction with radiation therapy. This guide provides a comparative analysis of the anticipated synergistic effects of combining Acylfulvene with radiation, supported by available data and outlining standard experimental protocols for assessment.
Mechanism of Action: A Foundation for Synergy
Acylfulvenes are pro-drugs that are selectively activated in tumor cells by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in various cancers.[1] Upon activation, this compound and its analogs, such as Hydroxymethylthis compound (HMAF), form highly reactive intermediates that alkylate DNA, primarily forming adducts with purine (B94841) bases.[2] This leads to distortions in the DNA helix, which can stall DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.
Crucially, the repair of this compound-induced DNA adducts is thought to rely heavily on the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways.[1] Tumors with inherent deficiencies in these DNA Damage Response (DDR) pathways exhibit heightened sensitivity to Acylfulvenes. This targeted action on DNA repair mechanisms provides a strong rationale for combining this compound with radiation therapy, which exerts its cytotoxic effects primarily through the induction of DNA double-strand breaks (DSBs).[3][4] The simultaneous assault on DNA integrity and repair is hypothesized to create a synthetic lethal scenario, leading to enhanced tumor cell death.
Preclinical Evidence of Synergy
While extensive research on the combination of this compound and radiation is still emerging, preliminary studies have shown promising synergistic effects. A notable study on human prostate cancer cell lines demonstrated that the combination of HMAF with gamma radiation significantly potentiated apoptosis compared to either treatment alone. Furthermore, the combined treatment reduced the required radiation dose by up to 2.5-fold to achieve the same level of clonogenic survival, a key measure of cancer cell reproductive death. This potentiation was observed in both androgen-responsive and androgen-independent prostate cancer cells, suggesting a broad applicability of this combination therapy.
Comparative Performance Data
To objectively assess the synergistic potential, quantitative data from preclinical studies is essential. Below is a summary of expected endpoints and how the combination of this compound and radiation would compare to radiation alone.
| Performance Metric | Radiation Alone | This compound + Radiation (Expected Outcome) | Rationale for Synergy |
| Cell Viability (IC50) | Moderate reduction | Significant reduction in IC50 | This compound-induced DNA damage sensitizes cells to radiation. |
| Clonogenic Survival | Dose-dependent decrease | Steeper decline in survival curve | Inhibition of DNA repair pathways by this compound enhances radiation-induced cell killing. |
| Dose Enhancement Ratio (DER) | 1.0 | > 1.0 | A DER greater than 1.0 indicates a synergistic, not just additive, effect. |
| Apoptosis Induction | Modest increase | Substantial increase | Dual DNA damage and repair inhibition triggers apoptotic pathways more effectively. |
| Tumor Growth Delay (in vivo) | Moderate delay | Significantly prolonged delay | Enhanced cancer cell killing in a tumor model translates to slower tumor progression.[5][6] |
Experimental Protocols for Assessing Synergy
To validate the synergistic effects of this compound and radiation, rigorous experimental protocols are necessary. The following are standard methodologies employed in radiation biology and preclinical drug development.
Clonogenic Survival Assay
This is the gold-standard in vitro assay for assessing the cytotoxic effects of ionizing radiation.[7][8][9]
-
Objective: To determine the ability of single cells to proliferate and form colonies after treatment with this compound, radiation, or the combination.
-
Methodology:
-
Cancer cells are seeded in multi-well plates at a low density.
-
Cells are treated with a range of concentrations of this compound for a predetermined duration.
-
Following drug treatment, cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
The cells are then incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
The surviving fraction is calculated for each treatment condition and dose-response curves are generated. The Dose Enhancement Ratio (DER) can then be calculated to quantify the extent of radiosensitization.
-
DNA Damage and Repair Assays
These assays visualize and quantify the extent of DNA damage and the efficiency of repair.
-
Objective: To measure the induction and persistence of DNA double-strand breaks.
-
Methodology (γ-H2AX Foci Formation):
-
Cells are grown on coverslips and treated with this compound and/or radiation.
-
At various time points post-treatment, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
The number of γ-H2AX foci per cell nucleus is quantified using fluorescence microscopy. A higher number of persistent foci in the combination treatment group indicates impaired DNA repair.
-
Apoptosis Assays
These assays measure the induction of programmed cell death.
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound and/or radiation.
-
At selected time points, cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (which enters late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Tumor Growth Delay Studies
These studies assess the efficacy of the combination treatment in a living organism.
-
Objective: To evaluate the effect of this compound and radiation on tumor growth in an animal model.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
This compound is administered according to a defined schedule, and tumors are locally irradiated.
-
Tumor volume is measured regularly using calipers.
-
The time it takes for tumors in each group to reach a predetermined size is recorded, and the tumor growth delay is calculated.
-
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and radiation is believed to be mediated through the convergence on the DNA damage response pathway. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing synergy.
Caption: Signaling pathway of this compound and radiation synergy.
Caption: Workflow for synergy assessment of this compound and radiation.
Conclusion and Future Directions
The available evidence, though preliminary, strongly suggests that this compound and its analogs are promising candidates for combination with radiation therapy. Their mechanism of action, which involves the creation of DNA lesions that are challenging for cancer cells to repair, complements the DNA-damaging effects of radiation. The selective activation of Acylfulvenes in tumor cells further enhances their therapeutic potential by potentially sparing normal tissues.
Further preclinical studies are warranted to generate robust quantitative data on the synergistic effects across a broader range of cancer types. Investigating the optimal scheduling and dosing of this compound in relation to radiation delivery will be critical for maximizing efficacy. Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients. There are active clinical trials for this compound-derived prodrugs like LP-184 for advanced solid tumors, which may pave the way for future combination studies with radiotherapy.[10]
References
- 1. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved efficacy of this compound in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational research in radiation-induced DNA damage signaling and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation-guided drug delivery to tumor blood vessels results in improved tumor growth delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An experimental study of tumour size and radiosensitivity: analysis by regrowth delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
Acylfulvene Derivatives in Oncology: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Acylfulvene derivatives, a class of semi-synthetic cytotoxic agents derived from the fungal toxin Illudin S, have been investigated for their potential in cancer therapy. This guide provides a comparative analysis of clinical trial data for key this compound derivatives, focusing on Irofulven (B1672183) (MGI-114) and the next-generation compound, LP-184. The information is intended to offer an objective overview of their performance, supported by experimental data, to inform ongoing research and drug development efforts.
Mechanism of Action: DNA Alkylation and Synthetic Lethality
This compound derivatives exert their cytotoxic effects primarily through the alkylation of DNA, forming bulky adducts that distort the DNA helix.[1][2] This damage triggers cell cycle arrest and apoptosis. A key aspect of their mechanism is the concept of synthetic lethality, where their efficacy is enhanced in cancer cells with pre-existing deficiencies in DNA damage repair (DDR) pathways.[1] Specifically, this compound-induced DNA lesions are recognized and processed by the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways.[1][2] Tumors with defects in these repair mechanisms are rendered more susceptible to the cytotoxic effects of this compound derivatives.
The newer derivative, LP-184, is a prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[1] This tumor-selective activation is designed to enhance the therapeutic index of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound derivatives and a typical workflow for their clinical evaluation.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: Generalized workflow of clinical trials for this compound derivatives.
Comparative Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials involving Irofulven and LP-184.
Irofulven (MGI-114) Clinical Trials
| Trial Identifier | Cancer Type | Phase | No. of Patients | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Toxicities |
| GOG-0186I[3][4] | Recurrent Platinum-Sensitive Ovarian Cancer | II | 55 (evaluable) | 0.45 mg/kg IV on days 1 and 8 every 21 days | 12.7% (Partial Response) | 6.4 months | 22.1+ months | Anorexia, Hypomagnesemia (one patient each with Grade 4) |
| Seiden et al. (2006)[5] | Recurrent Ovarian Cancer | II | 74 | 0.55 mg/kg every 14 days | 1 PR in platinum-resistant cohort (n=58), 1 PR in platinum-sensitive cohort (n=16) | Not Reported | Not Reported | Retinal toxicity (led to dose modification) |
| CALGB 30001[6] | Relapsed/Refractory NSCLC | II | 36 | 11 mg/m²/day IV for 5 days every 28 days | 0% | Not Reported | Not Reported | Nausea (47%), Vomiting (42%), Fatigue (22%), Hallucinations (11%), Neutropenia (11%), Thrombocytopenia (11%) |
| Schiller et al. (2001)[7] | Advanced NSCLC (previously treated) | II | 15 | 11 mg/m²/day for 5 consecutive days every 28 days | 0% | Not Reported | Not Reported | Nausea (40%), Vomiting (47%), Thrombocytopenia (≥ Grade 2: 40%), Fatigue (≥ Grade 2: 33%) |
LP-184 Clinical Trial
| Trial Identifier | Cancer Type | Phase | No. of Patients | Dosing Regimen | Disease Control Rate (DCR) | Key Efficacy Signals | Recommended Phase 2 Dose (RP2D) | Key Grade ≥1 Toxicities |
| NCT05933265[8][9][10][11] | Advanced Solid Tumors | Ia | 63 | Days 1 and 8 of a 21-day cycle | 48% (at or above therapeutic dose)[11], 54% (at or above therapeutic dose)[12] | Durable stable disease in patients with DDR alterations (ATM, CHEK2, BRCA1)[10]; one NSCLC patient on treatment for ~2 years[10] | 0.39 mg/kg[8] | Mostly Grade 1 or 2 nausea and vomiting[10] |
Experimental Protocols of Key Clinical Trials
GOG-0186I: Irofulven in Recurrent Platinum-Sensitive Ovarian Cancer[4]
-
Objective: To evaluate the activity and safety of Irofulven in patients with recurrent, intermediately platinum-sensitive ovarian or primary peritoneal cancer.
-
Patient Population: Eligible patients had documented recurrent disease 6-12 months after receiving a first-line platinum-based regimen, with no other intervening chemotherapy. Patients were required to have measurable disease, a GOG performance status of 0-2, and adequate organ function.
-
Methodology: This was a multi-center, open-label, single-arm Phase II trial. Irofulven was administered at a dose of 0.45 mg/kg as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity.
-
Endpoints: The primary endpoint was the objective response rate (ORR) as defined by RECIST criteria. Secondary endpoints included progression-free survival (PFS), overall survival (OS), and safety.
CALGB 30001: Irofulven in Relapsed or Refractory Non-Small Cell Lung Cancer (NSCLC)[6]
-
Objective: To assess the efficacy and toxicity of Irofulven as salvage therapy for relapsed or refractory NSCLC.
-
Patient Population: Patients with relapsed or refractory NSCLC were enrolled in separate two-stage cohorts.
-
Methodology: This was a Phase II study where patients received Irofulven at a dose of 11 mg/m²/day as a 5-minute intravenous infusion on days 1-5, with cycles repeated every 28 days.
-
Endpoints: The primary endpoint was the objective response rate. Toxicity was also assessed.
NCT05933265: A Phase 1a Study of LP-184 in Advanced Solid Tumors[8][9][13]
-
Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of LP-184.
-
Patient Population: Patients with advanced solid tumors who have relapsed or are refractory to standard therapy, or for whom no standard therapy is available.[13] Preferential enrollment for tumors with a higher prevalence of DDR gene alterations and/or PTGR1 overexpression was noted.[9]
-
Methodology: This was a Phase 1a, open-label, dose-escalation study.[9][11] LP-184 was administered as an intravenous infusion on days 1 and 8 of each 21-day cycle.[9]
-
Endpoints: Primary endpoints included safety, tolerability, MTD, and RP2D.[9][13] Secondary objectives were to characterize the pharmacokinetics of LP-184 and to assess its clinical activity.[9][13]
Conclusion
Clinical trials of the first-generation this compound derivative, Irofulven, demonstrated modest single-agent activity in ovarian cancer but lacked efficacy in non-small cell lung cancer, with notable toxicities.[3][4][5][6][7] The next-generation compound, LP-184, has shown a favorable safety profile and encouraging preliminary signs of clinical activity in a Phase 1a trial, particularly in patients with tumors harboring DNA damage repair deficiencies.[10][11] The biomarker-driven approach for LP-184, targeting tumors with high PTGR1 expression and DDR alterations, represents a promising strategy to enhance the therapeutic potential of this class of compounds. Further clinical investigation in biomarker-selected patient populations is warranted to fully elucidate the role of this compound derivatives in modern oncology.
References
- 1. 1stoncology.com [1stoncology.com]
- 2. abeomics.com [abeomics.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of 6-hydroxymethylthis compound (MGI-114, irofulven) in patients with relapsed or refractory non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of 6-hydroxymethylthis compound (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 12. Lantern Pharma Reports Positive Phase 1a Results for LP-184 in Advanced Solid Tumors [sahmcapital.com]
- 13. Study of LP-184 in Patients With Advanced Solid Tumors - Clinical Trial - Physician Resources | Fox Chase Cancer Center [physicianresources.foxchase.org]
Acylfulvene: A Comparative Analysis Against Standard-of-Care Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Acylfulvene, a novel class of anti-cancer agents, against current standard-of-care therapies across various malignancies. This document synthesizes preclinical and clinical data to offer an objective analysis, complete with experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to this compound
Acylfulvenes are a class of cytotoxic compounds derived from the fungal toxin illudin S.[1] A key analog, LP-184, is a next-generation this compound prodrug that demonstrates a unique mechanism of action. It is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in a variety of solid tumors.[2][3] This tumor-selective activation leads to the generation of a potent DNA alkylating agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[2] A significant feature of Acylfulvenes is their heightened efficacy in tumors with deficiencies in DNA Damage Repair (DDR) pathways, particularly the Homologous Recombination (HR) pathway.[1][2] This creates a synthetic lethal interaction, making Acylfulvenes a promising therapeutic strategy for cancers that are resistant to other treatments, such as PARP inhibitors.[1]
Mechanism of Action: A Visualized Pathway
The antitumor activity of this compound is initiated by its conversion to an active metabolite within cancer cells, a process frequently mediated by the overexpressed enzyme PTGR1. The activated compound then acts as a DNA alkylating agent, forming adducts that lead to double-strand breaks. In cancer cells with compromised DNA repair mechanisms, such as Homologous Recombination Deficiency (HRD), this damage cannot be effectively repaired, triggering programmed cell death (apoptosis).
Caption: Mechanism of action of this compound (LP-184) in cancer cells.
Preclinical Performance Benchmarking
This compound analogs, particularly LP-184, have demonstrated significant potency and efficacy in preclinical models across a range of cancer types, often outperforming or showing efficacy in models resistant to standard-of-care therapies.
Triple-Negative Breast Cancer (TNBC) with Homologous Recombination Deficiency (HRD)
Standard-of-care for TNBC with HRD often includes platinum-based chemotherapy and PARP inhibitors like olaparib.[4] Preclinical studies have shown LP-184 to be highly effective in this setting, even in PARP inhibitor-resistant models.
| Metric | LP-184 | Olaparib (PARP Inhibitor) | Reference |
| Tumor Growth Inhibition (TGI) in TNBC PDX Models | 107-141% (complete regression) in 10/10 models | T/C ranged from 15-90% in 8/10 models | [5][6] |
| Efficacy in PARP-resistant TNBC PDX models | Maintained complete tumor regression | Ineffective | [5][6] |
T/C (Treatment/Control) values approaching 0% indicate high efficacy. A TGI of over 100% indicates tumor regression.
Non-Small Cell Lung Cancer (NSCLC)
The treatment landscape for NSCLC is diverse, with targeted therapies for specific mutations (e.g., EGFR, ALK) and immunotherapy for others. For NSCLC with mutations like KEAP1, which are associated with resistance to standard therapies, LP-184 has shown promise due to the upregulation of its activating enzyme, PTGR1.[7][8]
| Metric | LP-184 | Standard Chemotherapy (e.g., Platinum agents) | Reference |
| In Vitro Potency (IC50) | Nanomolar range in the majority of NSCLC cell lines tested. | Often in the micromolar range, indicating lower potency. | [7] |
| Efficacy in KEAP1-mutant NSCLC | Potentially effective due to PTGR1 upregulation. | Often associated with chemoresistance. | [7][8] |
| In Vivo Efficacy (Xenograft Model) | Demonstrated tumor growth inhibition. | Efficacy varies depending on the specific model. | [7] |
Prostate Cancer (Hormone-Refractory)
For hormone-refractory prostate cancer (HRPC) that has progressed after treatment with docetaxel, options are limited. An earlier this compound, irofulven, was evaluated in this setting.
| Metric | Irofulven | Mitoxantrone (historical standard) | Reference |
| Median Overall Survival (OS) | 10.1 months (Irofulven + Prednisone) | 7.4 months (Mitoxantrone + Prednisone) | [9][10] |
| PSA Response Rate | 10% (Irofulven + Prednisone) | 0% (Mitoxantrone + Prednisone) | [9] |
| RECIST Response Rate | 10% (Irofulven + Prednisone) | 13% (Mitoxantrone + Prednisone) | [9] |
Data from a randomized Phase II study in docetaxel-pretreated HRPC patients.
Clinical Trial Data Overview
Clinical investigations of this compound analogs are ongoing.
-
LP-184: A Phase 1a trial in patients with advanced solid tumors has been completed, demonstrating a favorable safety profile and early signs of antitumor activity.[11][12] The recommended Phase 2 dose has been established, and further trials in specific cancer types, including TNBC and NSCLC, are planned.[11][13]
-
Irofulven: Phase II trials have been conducted in various cancers, including hormone-refractory prostate cancer, showing some clinical activity.[9][14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a typical cell viability assay used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.
-
Treatment: After allowing cells to adhere, they are treated with a range of concentrations of the this compound compound and relevant standard-of-care drugs. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent is added to each well. These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.
-
Data Acquisition: The signal (e.g., absorbance or luminescence) is read using a plate reader.
-
Analysis: The data is normalized to the control group, and dose-response curves are generated to calculate the IC50 value for each compound.
In Vivo Xenograft Model (General Protocol)
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.
Caption: General workflow for an in vivo xenograft study.
Detailed Steps:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Establishment: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously.
-
Group Allocation: Once tumors reach a specified volume, mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound and standard-of-care drugs are administered according to a predefined dose and schedule (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Overall survival can also be assessed.
-
Data Analysis: Tumor volumes in the treatment groups are compared to the control group to determine the level of anti-tumor activity.
Conclusion
Acylfulvenes, and specifically the next-generation compound LP-184, represent a promising new class of anti-cancer agents with a distinct mechanism of action. Preclinical data strongly suggest a significant performance advantage over certain standard-of-care therapies, particularly in tumors with deficiencies in DNA damage repair pathways. The ability of Acylfulvenes to overcome resistance to existing therapies, such as PARP inhibitors, highlights their potential to fill a critical unmet need in oncology. As clinical trials progress, the translation of these compelling preclinical findings into patient benefit will be a key area of focus for the research and drug development community.
References
- 1. LP-184, a Novel this compound Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lantern Pharma's Investigational Drug-Candidate, LP-184, Receives Second Fast Track Designation from FDA for Treatment of Triple Negative Breast Cancer (TNBC) [businesswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Lantern Pharma Announces Publication Detailing Preclinical Results of Drug Candidate, LP-184, in a Spectrum of Drug-Resistant Lung Cancers in the Journal Oncotarget [prnewswire.com]
- 8. biospace.com [biospace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 13. Lantern Pharma Inc - Lantern Pharma Secures FDA Clearance for Planned Phase 1b/2 Trial of LP-184 in Biomarker-Defined, Treatment-Resistant NSCLC Patients with High Unmet Clinical Need [ir.lanternpharma.com]
- 14. Irofulven demonstrates clinical activity against metastatic hormone-refractory prostate cancer in a phase 2 single-agent trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acylfulvene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Acylfulvene and its derivatives are potent cytotoxic agents that require stringent handling and disposal procedures to ensure personnel safety and prevent environmental contamination. Due to their mechanism of action as DNA alkylating agents, all materials that come into contact with this compound should be treated as hazardous waste. The universally recommended and primary method for the disposal of this compound and contaminated materials is high-temperature incineration at a licensed hazardous waste facility.
Waste Categorization and Disposal Procedures
Proper segregation of waste is critical for safe and compliant disposal. This compound waste is typically categorized as either bulk or trace cytotoxic waste.
| Waste Category | Description | Disposal Container | Disposal Procedure |
| Bulk this compound Waste | Unused or expired pure this compound, concentrated stock solutions, and materials heavily saturated with this compound. | Clearly labeled, sealed, and leak-proof container designated for "Bulk Chemotherapy Waste" or "Hazardous Chemical Waste". | Treat as bulk chemotherapeutic waste. Affix a hazardous waste label and arrange for pickup and incineration by a certified hazardous waste management service.[1] Do not dispose of down the drain.[1] |
| Trace this compound Waste | Disposable labware that has come into contact with this compound, such as pipette tips, vials, gloves, bench paper, and empty syringes. | Designated, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste" container.[1] | Segregate from regular laboratory trash. All disposable materials that have come into contact with this compound should be considered trace-contaminated waste.[1] Dispose of via incineration through a hazardous waste management service. |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container. | Dispose of all contaminated sharps in a designated cytotoxic sharps container.[2] Follow your institution's hazardous waste disposal procedures, which typically involve incineration.[2] |
| Aqueous Solutions | Diluted solutions containing this compound. | Leak-proof, sealed container clearly labeled as "Hazardous Waste: this compound".[1] | Collect all liquid waste in a designated container. Do not dispose of down the drain. When the container is full, arrange for pickup and incineration by a certified hazardous waste management service.[1] |
| Spill Cleanup Materials | Absorbent materials, contaminated personal protective equipment (PPE), and other materials used to clean up an this compound spill. | Sealed, leak-proof container labeled as "Hazardous Waste: this compound Spill Cleanup". | All cleanup materials must be disposed of as hazardous waste for incineration.[1] |
Spill Management Protocol
In the event of an this compound spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : At a minimum, this includes double nitrile gloves, a disposable gown, and safety goggles. For larger spills or when handling the powder form, a NIOSH-approved respirator may be necessary.[2]
-
Contain the Spill : For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Decontaminate the Area : Once the spill is absorbed, clean the affected surface. While specific decontamination protocols for this compound are not widely published, a common procedure for cytotoxic agents is to use a 10% caustic solution followed by a thorough rinse with water.[1] Alternatively, scrubbing the affected surface with alcohol can be used for decontamination.[1]
-
Dispose of Cleanup Materials : All materials used for spill cleanup are considered hazardous waste and must be disposed of in a sealed and labeled container for incineration.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: This diagram outlines the step-by-step process for the safe disposal of this compound waste.
Chemical Decontamination
While high-temperature incineration is the standard for disposal, chemical neutralization may be considered in some instances, though it is not a universally recommended or standardized procedure for this compound. Methods such as oxidation using sodium hypochlorite (B82951) or Fenton's reagent have been effective for other alkylating agents. However, the efficacy and safety of these methods for this compound have not been formally documented. Any attempt at chemical decontamination should be performed only by trained personnel after a thorough risk assessment and in accordance with institutional and regulatory guidelines. Without specific data on the degradation byproducts of this compound, incineration remains the safest and most reliable disposal method.
References
Essential Safety and Operational Guide for Handling Acylfulvene
Acylfulvenes are potent cytotoxic compounds investigated for their anti-cancer properties.[1][2][3] Due to their hazardous nature, stringent safety protocols must be followed to protect researchers and laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Hazard Identification and Classification
Acylfulvene and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.[4]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Inhalation | Toxic if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| Acute Toxicity, Oral | Harmful if swallowed.[4] | P264: Wash hands thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P330: Rinse mouth.[4] |
| Serious Eye Damage | Causes serious eye damage.[4] | P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[4] | P272: Contaminated work clothing should not be allowed out of the workplace.[4] P280: Wear protective gloves.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[4] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects.[4] | P273: Avoid release to the environment.[4] P391: Collect spillage.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.[5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[7] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[8] Change gloves every hour or immediately if contaminated, torn, or punctured.[9] |
| Body Protection | Gown | Disposable, lint-free, solid-front gown with back closure made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[8] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[8] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator is required when handling the powder form or when there is a risk of aerosol generation.[7][8] A respiratory protection program, including fit-testing, should be in place.[7] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[7][8] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Ventilation: A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) must be used for all manipulations of powdered this compound and for procedures that may generate aerosols.[10]
-
Decontamination: The work surface of the BSC or CVE must be decontaminated before and after each use. A recommended procedure involves a three-step process: cleaning with a detergent solution, rinsing with sterile water, and final decontamination with 70% isopropyl alcohol.[11]
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available in the designated handling area.[10]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The this compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 5. pogo.ca [pogo.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ohsinsider.com [ohsinsider.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. web.uri.edu [web.uri.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

